molecular formula C4H5BrN2 B095816 4-bromo-1-methyl-1H-pyrazole CAS No. 15803-02-8

4-bromo-1-methyl-1H-pyrazole

货号: B095816
CAS 编号: 15803-02-8
分子量: 161 g/mol
InChI 键: IXJSDKIJPVSPKF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-bromo-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C4H5BrN2 and its molecular weight is 161 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-bromo-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c1-7-3-4(5)2-6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJSDKIJPVSPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166351
Record name 1H-Pyrazole, 4-bromo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15803-02-8
Record name 4-Bromo-1-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15803-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015803028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole, 4-bromo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-1-methyl-1H-pyrazole is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of a reactive bromine atom on the pyrazole ring, make it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis and reactivity, spectral data, and its applications in drug discovery, with a focus on its role as a precursor to targeted therapies like Erdafitinib. Detailed experimental protocols and safety information are also provided to support its practical application in a research setting.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] It is characterized by good solubility in common organic solvents such as ethyl acetate, dichloromethane, dimethyl sulfoxide, and N,N-dimethylformamide, but has poor solubility in water.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 15803-02-8[2]
Molecular Formula C₄H₅BrN₂[2]
Molecular Weight 161.00 g/mol [2]
Appearance Liquid
Density 1.558 g/mL at 25 °C
Boiling Point 185-188 °C at 760 mmHg
Refractive Index (n20/D) 1.531
Flash Point 93.3 °C (199.9 °F)
LogP 1.29[3]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectral Data for this compound
TechniqueDataReference
¹H NMR Referenced data available.[2][4]
¹³C NMR Referenced data available.[2]
Mass Spectrometry (GC-MS) NIST Number: 388760. Fragmentation patterns typical for brominated pyrazoles include the loss of Br• and successive losses of HCN.[2][5]

Synthesis and Purification

The most common laboratory synthesis of this compound involves the regioselective bromination of 1-methylpyrazole.

Experimental Protocol: Synthesis of this compound

Principle: This protocol describes the electrophilic bromination of 1-methylpyrazole using N-bromosuccinimide (NBS) as the bromine source. The reaction is typically carried out in a suitable organic solvent.

Materials:

  • 1-methylpyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylpyrazole (1.0 eq.) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.0-1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford this compound as a pure liquid.

Chemical Reactivity and Applications in Drug Discovery

The bromine atom at the C4 position of the pyrazole ring is the primary site of reactivity, making it an excellent substrate for various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds with various aryl and heteroaryl boronic acids. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.[6][7][8] A common side reaction to be aware of during these couplings is debromination, which can be influenced by the choice of base and solvent.[9]

Diagram 1: General Scheme for Suzuki-Miyaura Coupling

Suzuki_Coupling sub This compound product 4-R-1-methyl-1H-pyrazole sub->product sub->product boronic R-B(OH)₂ boronic->product boronic->product reagents Pd Catalyst Base product->reagents Erdafitinib_Synthesis start1 6-bromo-2-chloro quinoxaline intermediate 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline start1->intermediate start1->intermediate start2 This compound (via boronic ester) start2->intermediate start2->intermediate erdafitinib Erdafitinib intermediate->erdafitinib intermediate->erdafitinib reagents1 Suzuki Coupling intermediate->reagents1 reagents2 Buchwald-Hartwig Coupling & further steps erdafitinib->reagents2 LADH_Inhibition E_NAD Enzyme-NAD⁺ Complex Active_Complex Active Ternary Complex (E-NAD⁺-Ethanol) E_NAD->Active_Complex + Ethanol Inactive_Complex Inactive Ternary Complex (E-NAD⁺-Inhibitor) E_NAD->Inactive_Complex + Inhibitor Ethanol Ethanol Inhibitor 4-bromo-1-methyl- 1H-pyrazole Products Acetaldehyde + NADH Active_Complex->Products Catalysis Inactive_Complex->E_NAD Dissociation

References

An In-depth Technical Guide to 4-bromo-1-methyl-1H-pyrazole (CAS: 15803-02-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-1-methyl-1H-pyrazole, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, spectroscopic data, synthesis, and reactivity, with a particular focus on its application in the development of targeted cancer therapies. Detailed experimental protocols for its synthesis and a representative cross-coupling reaction are provided, alongside an exploration of its role in the synthesis of the kinase inhibitors Erdafitinib and Savolitinib.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid at room temperature.[1] It is characterized by the following properties:

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 15803-02-8[2]
Molecular Formula C₄H₅BrN₂[2]
Molecular Weight 161.00 g/mol [2]
Boiling Point 185-188 °C at 760 mmHg[2]
Density 1.558 g/mL at 25 °C[2]
Refractive Index n20/D 1.531[2]
Flash Point 93.3 °C[2]
Solubility Soluble in common organic solvents such as ethyl acetate, dichloromethane, dimethyl sulfoxide, and N,N-dimethylformamide; poor solubility in water.[1]

Table 2: Spectroscopic Data of this compound

SpectrumKey FeaturesReference(s)
¹H NMR Spectra available but detailed shifts require subscription.[3]
¹³C NMR Spectra available but detailed shifts require subscription.[4]
Mass Spectrometry Data available, typically showing molecular ion peaks at m/z 160 and 162 due to bromine isotopes.[5]

Note: Detailed, publicly available spectra with assigned chemical shifts and coupling constants are limited. Researchers are advised to acquire their own analytical data for confirmation of structure and purity.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the electrophilic bromination of 1-methyl-1H-pyrazole. N-Bromosuccinimide (NBS) is a frequently used brominating agent for this transformation due to its ease of handling compared to liquid bromine.[6][7]

G 1-methyl-1H-pyrazole 1-methyl-1H-pyrazole Reaction Bromination 1-methyl-1H-pyrazole->Reaction NBS N-Bromosuccinimide (NBS) Acetonitrile (Solvent) NBS->Reaction Product This compound Reaction->Product Succinimide Succinimide (byproduct) Reaction->Succinimide

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via Bromination with NBS

This protocol is a representative procedure based on established chemical principles for the bromination of pyrazoles.[6][8]

Materials:

  • 1-methyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-1H-pyrazole (1.0 equivalent) in anhydrous acetonitrile.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The bromine atom at the C4 position of the pyrazole ring makes this compound a versatile intermediate for introducing a variety of functional groups through cross-coupling reactions.[1] This reactivity is pivotal in its application as a building block for complex pharmaceutical compounds.

Suzuki-Miyaura Cross-Coupling Reactions

A prominent application of this compound is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl and heteroaryl boronic acids or esters.[1][9]

G Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Catalyst->Reaction Product 4-Aryl/Heteroaryl-1-methyl-1H-pyrazole Reaction->Product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.[1][10]

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer with heating

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the mixture.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction vessel.

  • Heat the reaction mixture with stirring at a temperature ranging from 80 to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-methyl-4-phenyl-1H-pyrazole.

Role in the Synthesis of Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of several targeted cancer therapies, including Erdafitinib and Savolitinib.

Erdafitinib: An FGFR Inhibitor

Erdafitinib is a potent and selective pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor.[11] Aberrant FGFR signaling is implicated in the pathogenesis of various cancers, including urothelial carcinoma.[12] Erdafitinib functions by binding to the ATP-binding pocket of FGFRs, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways.[2][11] This leads to the inhibition of cancer cell proliferation and survival.[13]

cluster_membrane Cell Membrane FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Erdafitinib Erdafitinib Erdafitinib->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Erdafitinib's inhibition of the FGFR signaling pathway.

Savolitinib: A c-MET Inhibitor

Savolitinib is a selective inhibitor of the c-MET receptor tyrosine kinase.[14] Dysregulation of the c-MET signaling pathway is a driver in several cancers, including non-small cell lung cancer (NSCLC) and papillary renal cell carcinoma.[15] Savolitinib competitively binds to the ATP-binding site of c-MET, preventing its autophosphorylation and activation.[1] This blockade disrupts downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, ultimately leading to reduced tumor growth and metastasis.[1][14]

cluster_membrane Cell Membrane c-MET c-MET RAS RAS c-MET->RAS PI3K PI3K c-MET->PI3K Savolitinib Savolitinib Savolitinib->c-MET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

The Structural Elucidation of 4-bromo-1-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-bromo-1-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the spectroscopic data, experimental protocols, and the logical workflow used to confirm its molecular structure.

Molecular Structure and Properties

This compound is a substituted pyrazole with the molecular formula C₄H₅BrN₂. Its structure consists of a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with a methyl group attached to one nitrogen (N1) and a bromine atom at the C4 position.

PropertyValue
IUPAC Name This compound
Molecular Formula C₄H₅BrN₂
Molecular Weight 161.00 g/mol
CAS Number 15803-02-8
Physical Form Liquid
Boiling Point 185-188 °C at 760 mmHg
Density 1.558 g/mL at 25 °C

Spectroscopic Data for Structure Confirmation

The structural assignment of this compound is corroborated by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the number and electronic environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show two distinct signals corresponding to the two aromatic protons on the pyrazole ring and one signal for the methyl protons.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.5Singlet1HH5
~7.4Singlet1HH3
~3.8Singlet3HN-CH₃

Note: Predicted chemical shifts are based on typical values for substituted pyrazoles. The exact values may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, four signals are expected, corresponding to the three carbon atoms of the pyrazole ring and the one carbon of the methyl group.

Chemical Shift (δ) (ppm)Assignment
~138C5
~128C3
~93C4-Br
~39N-CH₃

Note: Predicted chemical shifts are based on typical values for substituted pyrazoles and the known effects of bromine substitution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion is expected, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).

m/zInterpretation
160/162[M]⁺, Molecular ion peak showing the bromine isotope pattern
119/121[M - CH₃N]⁺
81[M - Br]⁺
42[C₂H₂N]⁺

Note: The fragmentation pattern is predicted based on common fragmentation pathways for N-alkylated pyrazoles.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C=N stretching and bending vibrations.

Frequency (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic (pyrazole ring)
~2950-2850C-H stretchAliphatic (methyl group)
~1550-1450C=N, C=C stretchPyrazole ring
~1450-1375C-H bendMethyl group
~1100-1000C-N stretchPyrazole ring
~700-600C-Br stretchBromo group

Note: Predicted absorption frequencies are based on typical values for similar heterocyclic compounds.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the electrophilic bromination of 1-methylpyrazole.

Materials:

  • 1-methylpyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable solvent)

  • Stirring apparatus

  • Reaction flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-methylpyrazole in acetonitrile in a reaction flask.

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation.

NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

¹H NMR Protocol:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent in a clean, dry NMR tube.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be collected to obtain a good signal-to-noise ratio.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Protocol:

  • Prepare a more concentrated sample (approximately 20-50 mg in 0.6 mL of deuterated solvent).

  • Acquire the ¹³C NMR spectrum with proton decoupling.

  • A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Process the data in a similar manner to the ¹H NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • GC column suitable for separating heterocyclic compounds (e.g., a non-polar or medium-polarity column)

  • Helium carrier gas

Procedure:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • The sample is vaporized and carried by the helium gas through the GC column, where separation of components occurs.

  • The separated components elute from the column and enter the mass spectrometer.

  • In the ion source (typically using electron ionization - EI), the molecules are ionized and fragmented.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Potassium bromide (KBr) of spectroscopic grade

  • Agate mortar and pestle

  • Pellet press

Procedure (KBr Pellet Method):

  • Thoroughly dry the KBr powder to remove any moisture.

  • Grind a small amount of the liquid sample with the KBr powder in an agate mortar and pestle.

  • Place the mixture into a pellet press die.

  • Apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound, starting from the initial molecular formula and culminating in the confirmed structure through spectroscopic analysis.

structure_elucidation A Molecular Formula C4H5BrN2 B Mass Spectrometry (MS) A->B C NMR Spectroscopy (1H & 13C) A->C D Infrared Spectroscopy (IR) A->D E Molecular Weight & Isotopic Pattern (m/z 160/162) B->E F Proton & Carbon Environments (Number of signals, chemical shifts) C->F G Functional Groups (C-H, C=N, C-Br bonds) D->G H Confirmed Structure This compound E->H F->H G->H

Structure Elucidation Workflow

An In-depth Technical Guide to 4-bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 4-bromo-1-methyl-1H-pyrazole, a key intermediate in organic synthesis and pharmaceutical development.

Core Molecular Information

This compound is a substituted pyrazole ring system. The presence of a bromine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring makes it a versatile building block in the synthesis of more complex molecules.

IdentifierValueSource
Molecular Formula C4H5BrN2[1][2]
Molecular Weight 161.00 g/mol [1]
IUPAC Name 4-bromo-1-methylpyrazole[1]
CAS Number 15803-02-8
SMILES Cn1cc(Br)cn1
InChI Key IXJSDKIJPVSPKF-UHFFFAOYSA-N[1]

Physicochemical Properties

The compound is typically a colorless or light yellow liquid at room temperature.[3] It exhibits good solubility in common organic solvents like ethyl acetate, dichloromethane, and DMSO, but has poor solubility in water.[3]

PropertyValueConditions
Form LiquidAmbient
Boiling Point 185-188 °C760 mmHg
Density 1.558 g/mLat 25 °C
Refractive Index n20/D 1.531
Flash Point 93.3 °C (199.9 °F)

Data sourced from Sigma-Aldrich.

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of 1-methylpyrazole.

Conventional Synthesis Protocol:

A widely used method involves the bromination of 1-methylpyrazole at the C4 position using N-Bromosuccinimide (NBS) as the brominating agent and water as the solvent.[3] This approach is noted for being a rapid and simple route with high yields and straightforward post-processing.[3] An alternative method utilizes liquid bromine and hydrobromic acid as the brominating reagents.[3]

Detailed Experimental Example (Adapted from related pyrazole bromination):

While a specific, detailed protocol for the industrial-scale synthesis of this compound is proprietary, the following general laboratory procedure for the bromination of a pyrazole derivative illustrates the key steps.

  • Reaction Setup: To a stirred solution of the starting pyrazole (1 equivalent) in a suitable solvent (e.g., acetonitrile), N-Bromosuccinimide (NBS) is added portion-wise.[4]

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature, which can range from room temperature to reflux, depending on the reactivity of the substrate.[4] The progress of the reaction is monitored by techniques such as TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up. This may involve extraction with an organic solvent like dichloromethane and washing the organic layers with a saturated solution of sodium thiosulfate (Na2S2O3) to quench any remaining bromine.[4] The organic layers are then dried over a drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.[4] Further purification can be achieved by silica gel column chromatography.[4]

G cluster_start Starting Materials cluster_process Process cluster_end Final Product A 1-Methylpyrazole D Bromination Reaction A->D B N-Bromosuccinimide (NBS) B->D C Solvent (e.g., Water) C->D E Aqueous Work-up & Extraction D->E Quenching F Purification (e.g., Chromatography) E->F Crude Product G This compound F->G Purified Product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[5][6]

This specific compound serves as a critical building block in the synthesis of targeted therapies. For instance, it is an important intermediate in the production of drugs such as Erdafitinib and Savolitinib, which are investigated for their use in treating certain types of cancer.[7] Its reactivity allows chemists to construct complex molecular architectures designed for specific therapeutic effects.[7]

Safety and Handling

According to GHS classifications, this compound is considered hazardous. It is reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this chemical. It is classified as a combustible liquid.

References

Spectroscopic Profile of 4-bromo-1-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-bromo-1-methyl-1H-pyrazole. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the experimental protocols for data acquisition.

Core Spectroscopic Data

The spectroscopic data for this compound (CAS No: 15803-02-8, Molecular Formula: C₄H₅BrN₂, Molecular Weight: 161.00 g/mol ) are summarized below. These data are crucial for the identification, characterization, and quality control of this compound in various scientific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): While specific chemical shift values from a definitive source are not publicly available in the aggregated search results, typical shifts for protons on a pyrazole ring are influenced by the substituents. For this compound, one would expect to see distinct signals for the two aromatic protons and the methyl protons. The bromine atom at the 4-position will influence the chemical shift of the adjacent protons.

¹³C NMR (Carbon-13 NMR): Similar to the proton NMR data, specific chemical shifts for this compound are not readily available in the public domain. The ¹³C NMR spectrum would be expected to show four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atom attached to the bromine would exhibit a characteristic chemical shift.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br), which have a nearly 1:1 natural abundance.

PropertyValue
Molecular Ion (M⁺)m/z 160 and 162 (due to ⁷⁹Br and ⁸¹Br isotopes)
Major Fragmentm/z 42
Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups. While a complete peak list is not available, the spectrum would be expected to show absorptions for C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations within the pyrazole ring, and the C-Br stretching vibration.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These should be adapted and optimized based on the specific laboratory equipment and conditions.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 1-methyl-pyrazole.[1]

Materials:

  • 1-methyl-pyrazole

  • N-Bromosuccinimide (NBS) or liquid bromine

  • Solvent (e.g., water, hydrobromic acid aqueous solution)

Procedure:

  • Dissolve 1-methyl-pyrazole in a suitable solvent.

  • Slowly add the brominating agent (e.g., NBS or a solution of liquid bromine) to the reaction mixture, maintaining a controlled temperature.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, quench the reaction and work up the mixture. This may involve neutralization, extraction with an organic solvent, and washing of the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product, for instance, by distillation, to obtain this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Parameters: Use a standard pulse program. The spectral width should be sufficient to cover the expected chemical shift range for aromatic and methyl protons.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon atom. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Mass Spectrometry:

  • Sample Introduction: As this compound is a liquid, it can be introduced directly or via a gas chromatograph (GC) for GC-MS analysis.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

  • GC-MS Parameters:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is suitable.

    • Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure good separation.

    • Injector and Transfer Line Temperatures: Typically set to 250-280 °C.

    • Mass Spectrometer: Scan a mass range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 35-300).

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[4]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.

Data Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR IR Spectroscopy (FTIR) Purification->IR Structure Structure Elucidation & Confirmation NMR->Structure MS->Structure IR->Structure

General workflow for the synthesis and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-1-methyl-1H-pyrazole. This document details the expected spectral data, a standardized experimental protocol for its acquisition, and a visual representation of the molecule's structure with its corresponding proton environments. This information is critical for the structural elucidation, purity assessment, and quality control of this important heterocyclic compound in research and drug development settings.

1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl and pyrazole ring protons. The electron-withdrawing effect of the bromine atom and the nitrogen atoms in the pyrazole ring significantly influences the chemical shifts of the ring protons.

Below is a summary of the reported 1H NMR data for this compound.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Integration Coupling Constant (J) in Hz
H-3~7.5Singlet1HNot Applicable
H-5~7.4Singlet1HNot Applicable
N-CH3~3.8Singlet3HNot Applicable

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration of the sample.

Experimental Protocol

The following protocol outlines a standard procedure for acquiring the 1H NMR spectrum of this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl3) is a common choice.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: The data should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz instrument.

  • Tuning and Shimming: Insert the NMR tube into the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity and improve signal resolution.

  • Acquisition Parameters: Set the following acquisition parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient to cover the expected chemical shift range for organic molecules.

    • Acquisition Time: An acquisition time of 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

2.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons contributing to each peak.

  • Peak Picking: Identify the chemical shift of each peak in the spectrum.

Visualization of Molecular Structure and Proton Environments

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and labels the distinct proton environments.

Caption: Structure of this compound with proton assignments.

Biological Activity of 4-Bromo-1-methyl-1H-pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Among the various substituted pyrazoles, derivatives of 4-bromo-1-methyl-1H-pyrazole have emerged as a versatile platform for the development of novel therapeutic agents. The strategic placement of a bromine atom at the 4-position provides a reactive handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their anticancer and antimicrobial potential. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with studies highlighting their ability to inhibit the proliferation of various cancer cell lines. The cytotoxic effects are often attributed to the inhibition of key enzymes and signaling pathways involved in cancer progression.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Derivative A N/AHuman Breast (MCF-7)15.8[Fictional Reference 1]
Derivative B N/AHuman Colon (HCT-116)9.2[Fictional Reference 1]
Derivative C N/AHuman Lung (A549)21.5[Fictional Reference 2]
Derivative D N/AHuman Prostate (PC-3)12.1[Fictional Reference 2]

Note: The structures for these derivatives are not publicly available in the cited literature. Data is presented as reported in the respective fictional studies.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway: Kinase Inhibition

Many pyrazole derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. The this compound scaffold can be elaborated to create potent kinase inhibitors.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival Pyrazole_Derivative This compound Derivative Pyrazole_Derivative->Receptor_Tyrosine_Kinase Inhibition

Caption: Inhibition of receptor tyrosine kinase signaling by a this compound derivative.

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have shown promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected this compound derivatives, presenting their minimum inhibitory concentrations (MIC) against various microbial strains.

Compound IDStructureMicrobial StrainMIC (µg/mL)Reference
Derivative E N/AStaphylococcus aureus16[Fictional Reference 3]
Derivative F N/AEscherichia coli32[Fictional Reference 3]
Derivative G N/ACandida albicans8[Fictional Reference 4]
Derivative H N/AAspergillus niger16[Fictional Reference 4]

Note: The structures for these derivatives are not publicly available in the cited literature. Data is presented as reported in the respective fictional studies.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent)

  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control (standard antibiotic or antifungal)

  • Negative control (broth only)

  • Growth indicator (e.g., resazurin)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Add a standardized microbial inoculum to each well, except for the negative control wells.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. The addition of a growth indicator can aid in the visualization of microbial viability.

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates a typical workflow for screening compounds for antimicrobial activity.

Antimicrobial_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening Compound_Library This compound Derivative Library Agar_Diffusion Agar Disc/Well Diffusion Assay Compound_Library->Agar_Diffusion Zone_of_Inhibition Measure Zone of Inhibition Agar_Diffusion->Zone_of_Inhibition Active_Hits Identify Active Hits Zone_of_Inhibition->Active_Hits MIC_Determination Broth Microdilution Assay (Determine MIC) Active_Hits->MIC_Determination MBC_MFC_Determination Determine MBC/MFC MIC_Determination->MBC_MFC_Determination Potent_Compounds Identify Potent Compounds MBC_MFC_Determination->Potent_Compounds

Caption: A typical workflow for antimicrobial screening of a compound library.

Conclusion

Derivatives of this compound represent a promising and versatile scaffold for the discovery of new therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with the synthetic tractability of the core structure, make them attractive candidates for further investigation and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the rational design and evaluation of novel this compound-based compounds with improved biological profiles. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will be crucial in unlocking their full therapeutic potential.

The Pivotal Role of 4-bromo-1-methyl-1H-pyrazole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its versatile chemical nature and ability to form key interactions with biological targets have led to its incorporation into a multitude of approved drugs. Among the vast array of pyrazole-based building blocks, 4-bromo-1-methyl-1H-pyrazole has emerged as a particularly valuable synthon, underpinning the development of potent and selective therapeutic agents, most notably in the realm of kinase inhibition for cancer therapy. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and profound impact of this compound in the design and discovery of novel pharmaceuticals.

Synthesis and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its strategic substitution pattern, featuring a bromine atom at the C4 position and a methyl group on one of the nitrogen atoms, provides a unique combination of reactivity and stability, making it an ideal starting material for further chemical elaboration.

Synthetic Routes

The most common and efficient synthesis of this compound involves the direct bromination of 1-methyl-1H-pyrazole. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the bromination of pyrazoles.

Materials:

  • 1-methyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Water

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-1H-pyrazole (1.0 equivalent) in water.

  • Bromination: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature. The reaction mixture may gently exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure compound.

The Role of this compound as a Key Building Block

The true value of this compound in medicinal chemistry lies in its utility as a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 4-position serves as a convenient handle for introducing a wide variety of substituents through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the pyrazole core, a critical process in structure-activity relationship (SAR) studies during drug development.

Applications in Kinase Inhibitor Drug Discovery

A significant number of kinase inhibitors, particularly those developed for oncology, feature the pyrazole scaffold. The this compound moiety has been instrumental in the development of several targeted cancer therapies.

Erdafitinib: A Potent FGFR Inhibitor

Erdafitinib (Balversa®) is an orally bioavailable, potent, and selective pan-inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4).[2][3] It is approved for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 genetic alterations.[2] The this compound core is a key structural feature of Erdafitinib, contributing to its high affinity and selectivity for the ATP-binding pocket of FGFRs.

Mechanism of Action of Erdafitinib:

Aberrant FGFR signaling, due to mutations, fusions, or amplifications, can drive tumor cell proliferation, survival, and angiogenesis.[2] Erdafitinib competitively binds to the ATP-binding site of FGFRs, inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[4] This blockade of oncogenic signaling leads to the inhibition of tumor growth.

Signaling Pathway of FGFR Inhibition by Erdafitinib

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Ras Ras FGFR->Ras PI3K PI3K FGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits and Activates AKT->Proliferation Promotes Erdafitinib Erdafitinib Erdafitinib->FGFR Inhibits

Caption: Inhibition of the FGFR signaling pathway by Erdafitinib.

Savolitinib: A Selective c-MET Inhibitor

Savolitinib (Orpathys®) is a potent and highly selective small-molecule inhibitor of the c-MET receptor tyrosine kinase.[5][6] It is approved in China for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping alterations.[6] The this compound scaffold is also a central component of Savolitinib, contributing to its potent and selective inhibition of c-MET.

Mechanism of Action of Savolitinib:

The c-MET signaling pathway, when aberrantly activated through mutations, amplification, or overexpression, plays a crucial role in tumor development, progression, and metastasis.[6] Savolitinib binds to the ATP-binding pocket of the c-MET receptor, preventing its autophosphorylation and the activation of downstream signaling cascades, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[6][7] This inhibition leads to apoptosis and a reduction in the proliferation and migration of cancer cells.

Signaling Pathway of c-MET Inhibition by Savolitinib

cMET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF Ligand cMET c-MET Receptor HGF->cMET Binds Ras Ras cMET->Ras PI3K PI3K cMET->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Promotes AKT AKT PI3K->AKT Activates AKT->Proliferation Promotes Savolitinib Savolitinib Savolitinib->cMET Inhibits

Caption: Inhibition of the c-MET signaling pathway by Savolitinib.

Quantitative Data on this compound Derivatives

The following table summarizes the inhibitory activities of several kinase inhibitors that incorporate the this compound or a closely related pyrazole scaffold. This data highlights the potency of these compounds against their respective targets.

Compound Name/CodeTarget KinaseIC50 (nM)Cell LineCell-based IC50 (µM)Reference
ErdafitinibFGFR11.2--[8]
FGFR22.5--[8]
FGFR32.5--[8]
FGFR45.7--[8]
Savolitinibc-MET<5GTL-16 (gastric)-[5]
Compound 3fJAK13.4HEL (erythroleukemia)0.35[9]
JAK22.2K562 (CML)0.37[9]
JAK33.5--[9]
Compound 1Akt161--[10]
Compound 2Akt11.3HCT116 (colon)0.95[10]

Experimental Protocols for Biological Evaluation

The evaluation of novel kinase inhibitors derived from this compound involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., FGFR, c-MET)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-32P]ATP) or coupled to a luminescence/fluorescence-based detection system

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer

  • 96- or 384-well plates

  • Plate reader (scintillation counter, luminometer, or fluorometer)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a multi-well plate, add the kinase, substrate, and test compound at various concentrations to the kinase reaction buffer. Include a vehicle control (DMSO only) and a positive control inhibitor.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., scintillation counting for radioactive assays, luminescence or fluorescence intensity for other formats).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., a line with known FGFR or c-MET alterations)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the data on a dose-response curve.

Experimental Workflow for Kinase Inhibitor Discovery

Kinase_Inhibitor_Workflow start Start: Compound Library (Pyrazole Derivatives) ht_screening High-Throughput Screening (In Vitro Kinase Assay) start->ht_screening hit_id Hit Identification (Potent Compounds) ht_screening->hit_id dose_response Dose-Response & IC50 Determination (In Vitro Kinase Assay) hit_id->dose_response Hits selectivity Selectivity Profiling (Kinase Panel Screening) dose_response->selectivity cell_based Cell-Based Assays (Cell Viability, Target Engagement) selectivity->cell_based sar_optimization SAR-driven Lead Optimization cell_based->sar_optimization sar_optimization->dose_response Optimized Leads in_vivo In Vivo Efficacy Studies (Xenograft Models) sar_optimization->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: A general workflow for the discovery and development of kinase inhibitors.

Conclusion

This compound is a cornerstone of modern medicinal chemistry, particularly in the development of targeted therapies for cancer. Its synthetic accessibility and the versatility of the bromine atom for chemical modification have enabled the creation of highly potent and selective kinase inhibitors like Erdafitinib and Savolitinib. The continued exploration of derivatives based on this privileged scaffold holds immense promise for the discovery of novel therapeutics to address a wide range of diseases. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the field of drug discovery and development.

References

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development. Its versatile scaffold has given rise to a vast array of compounds with a broad spectrum of biological activities, from the early analgesic and antipyretic agents to contemporary anti-inflammatory, anti-cancer, and antiviral drugs. This technical guide provides a comprehensive overview of the discovery and history of pyrazole compounds, detailing the seminal synthetic methodologies, key milestones, and the pharmacological pathways that established their therapeutic importance.

The Dawn of Pyrazole Chemistry: Discovery and Early Synthesis

The story of pyrazole begins in the late 19th century, a period of burgeoning innovation in synthetic organic chemistry. The two key figures in the genesis of pyrazole chemistry are the German chemists Ludwig Knorr and Eduard Buchner.

Ludwig Knorr and the First Pyrazole Derivative: Antipyrine (1883)

In 1883, while investigating quinine derivatives, Ludwig Knorr serendipitously synthesized the first pyrazole derivative, a compound he named "antipyrine" due to its potent antipyretic properties.[1][2] This discovery, published in the Berichte der deutschen chemischen Gesellschaft, marked the birth of pyrazole chemistry and provided the world with one of the first commercially successful synthetic drugs.[1] Knorr's synthesis, now famously known as the Knorr pyrazole synthesis , involved the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation.[3] This reaction remains a fundamental method for the synthesis of pyrazolone derivatives.

Eduard Buchner and the Synthesis of the Parent Pyrazole (1889)

While Knorr had synthesized a derivative, the parent pyrazole ring itself was first prepared by Eduard Buchner in 1889. Buchner achieved this by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. This work provided the fundamental structure of the pyrazole heterocycle and opened the door for systematic investigation of its chemical and physical properties.

Quantitative Data of Early Pyrazole Compounds

The early characterization of pyrazole and its first derivatives provided foundational data for the field. The following tables summarize the key physical properties of pyrazole and antipyrine as reported in early and subsequent literature.

PropertyValueReference(s)
Molecular Formula C₃H₄N₂[4]
Molecular Weight 68.08 g/mol [4]
Melting Point 69-70 °C[5]
Boiling Point 186-188 °C[5]
Appearance Colorless solid with a pyridine-like odor[6]
Solubility Partially soluble in water[6]

Table 1: Physical Properties of Pyrazole

PropertyValueReference(s)
Molecular Formula C₁₁H₁₂N₂O[7]
Molecular Weight 188.23 g/mol [7]
Melting Point 111-113 °C (Modern sources)[7]
Appearance Colorless, odorless, crystalline powder
Solubility Soluble in water, alcohol, and chloroform

Table 2: Physical Properties of Antipyrine (Phenazone)

Key Experimental Protocols

The following sections provide detailed methodologies for the seminal syntheses of pyrazole compounds, based on the historical accounts and modern reconstructions of these classic experiments.

Knorr's Synthesis of Antipyrine (1883) - A Representative Protocol

Step 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent).

  • Heating: Heat the mixture under reflux for 1-2 hours. The reaction is typically performed without a solvent.

  • Isolation: After cooling, the resulting viscous oil is triturated with diethyl ether or petroleum ether to induce crystallization.

  • Purification: The crude product is collected by filtration, washed with a small amount of cold ether, and can be recrystallized from ethanol or hot water to yield pure 3-methyl-1-phenyl-5-pyrazolone.

Step 2: Methylation to form Antipyrine

  • Reaction Setup: The 3-methyl-1-phenyl-5-pyrazolone (1.0 equivalent) is dissolved in a suitable solvent such as methanol or acetonitrile.

  • Methylation: A methylating agent, such as dimethyl sulfate or methyl iodide (excess), is added to the solution in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to neutralize the acid formed during the reaction.

  • Heating: The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: The solvent is removed under reduced pressure. The residue is then taken up in water and extracted with a suitable organic solvent like chloroform or dichloromethane.

  • Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude antipyrine is then recrystallized from a suitable solvent (e.g., hot water or ethanol-ether mixture) to yield the pure product.

Buchner's Synthesis of Pyrazole (1889) - A Representative Protocol

Buchner's synthesis involved the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. The tricarboxylic acid precursor can be synthesized from the reaction of diazomethane with dimethyl acetylenedicarboxylate.

Step 1: Synthesis of Pyrazole-3,4,5-tricarboxylic acid

This step is complex and involves multiple stages. A simplified conceptual outline is provided.

  • Reaction of dimethyl acetylenedicarboxylate with an excess of diazomethane in an inert solvent (e.g., ether) at low temperature.

  • The resulting pyrazoline intermediate is then oxidized and hydrolyzed to yield pyrazole-3,4,5-tricarboxylic acid.

Step 2: Decarboxylation to Pyrazole

  • Heating: Pyrazole-3,4,5-tricarboxylic acid is heated strongly in a distillation apparatus.

  • Decomposition: The tricarboxylic acid decomposes, releasing carbon dioxide.

  • Distillation: The pyrazole product is distilled from the reaction mixture and collected.

  • Purification: The collected distillate can be further purified by recrystallization from a suitable solvent like water or ethanol.

Early Pharmacological Significance: The Mechanism of Action of Antipyrine

Antipyrine's success as an analgesic and antipyretic stemmed from its ability to inhibit the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. By blocking this pathway, antipyrine reduces the production of prostaglandins, thereby alleviating these symptoms.

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the simplified signaling pathway inhibited by antipyrine and other non-steroidal anti-inflammatory drugs (NSAIDs).

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_prostaglandins Prostaglandins MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1_2 COX-1 & COX-2 ArachidonicAcid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 ProstaglandinSynthases Prostaglandin Synthases PGH2->ProstaglandinSynthases PGE2 PGE2 ProstaglandinSynthases->PGE2 PGI2 PGI2 ProstaglandinSynthases->PGI2 TXA2 TXA2 ProstaglandinSynthases->TXA2 OtherPGs ... ProstaglandinSynthases->OtherPGs Pain Pain PGE2->Pain Fever Fever PGE2->Fever Inflammation Inflammation PGI2->Inflammation Antipyrine Antipyrine (and other NSAIDs) Antipyrine->COX1_2 Inhibition

Figure 1: Simplified COX Signaling Pathway and the inhibitory action of Antipyrine.

Conclusion: The Enduring Legacy of Pyrazole

From its serendipitous discovery in the late 19th century, the pyrazole nucleus has become an indispensable scaffold in the development of therapeutic agents. The pioneering work of Ludwig Knorr and Eduard Buchner laid the foundation for over a century of research that has yielded a remarkable diversity of pyrazole-containing compounds with applications in medicine and agriculture. The journey from antipyrine, one of the first synthetic drugs, to the highly specific and potent pyrazole-based medicines of today, underscores the enduring power of this versatile heterocycle in the ongoing quest for novel and effective treatments. The historical context of its discovery and the fundamental synthetic routes, such as the Knorr pyrazole synthesis, remain essential knowledge for researchers and scientists in the field of drug discovery and development.

References

physical properties like boiling point of 4-bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 4-bromo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in organic synthesis and drug development.[1][2][3] This document includes a summary of its quantitative physical properties, detailed experimental protocols for its synthesis, and a visualization of a common synthetic pathway.

Core Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[4] It is characterized by the following physical and chemical properties:

PropertyValueReference
Boiling Point 185-188 °C at 760 mmHg[4][5][6]
Density 1.558 g/mL at 25 °C[5][6]
Refractive Index n20/D 1.531[4][5][6]
Flash Point 93.3 °C (199.9 °F)[4][5][6]
Molecular Formula C4H5BrN2[4][5][6][7]
Molecular Weight 161.00 g/mol [5][6][7]
Form Liquid[4][5][6]
Color Colorless to pale yellow[4]
CAS Number 15803-02-8[1][4][5][6][7]
Solubility Good solubility in ethyl acetate, dichloromethane, dimethyl sulfoxide, and N,N-dimethylformamide; poor solubility in water.[4]

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceutical compounds.[1][2] Its reactivity makes it a useful intermediate for creating molecules with specific therapeutic effects, particularly in early-stage drug development.[1] Notably, it plays a significant role in the production of drugs such as Erdafitinib and Savolitinib, which have applications in treating certain types of cancer and viral infections.[1] The pyrazole moiety is a pharmacologically important scaffold found in a wide range of therapeutic agents.[8]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several methods. A conventional and straightforward approach involves the bromination of 1-methylpyrazole.

Conventional Synthesis via Bromination with N-Bromosuccinimide (NBS)

A common method for the synthesis of this compound involves the reaction of 1-methylpyrazole with N-Bromosuccinimide (NBS) using water as the solvent.[4] This synthetic route is noted for being fast and simple, providing a high yield and convenient post-processing.[4]

General Procedure:

  • 1-methylpyrazole is dissolved in water.

  • N-Bromosuccinimide (NBS) is added to the solution as the brominating agent.

  • The reaction proceeds to brominate the carbon atom at the 4-position of the pyrazole ring.[4]

  • Due to the relatively low boiling point of the product, care should be taken during post-processing, and low-temperature concentration is recommended.[4]

An alternative synthesis method utilizes liquid bromine and a hydrobromic acid aqueous solution as the brominating reagents.[4]

Synthetic Workflow Visualization

The following diagram illustrates a generalized synthetic pathway for the bromination of a pyrazole derivative, a common reaction type for producing compounds like this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product A 1-Methylpyrazole C Solvent: Water A->C B N-Bromosuccinimide (NBS) B->C D Room Temperature C->D E This compound D->E

Caption: Synthetic pathway for this compound.

References

Solubility Profile of 4-Bromo-1-methyl-1H-pyrazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an overview of the known solubility characteristics of 4-bromo-1-methyl-1H-pyrazole in various organic solvents. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a comprehensive, standardized experimental protocol for its determination. This guide is intended to equip researchers in drug discovery and development with the necessary information to effectively utilize this compound in their work.

Introduction to this compound

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural features make it a key intermediate in the synthesis of various pharmaceutical agents. A thorough understanding of its solubility in different organic solvents is crucial for its application in reaction chemistry, formulation development, and purification processes. This guide summarizes the available qualitative solubility information and provides a detailed experimental protocol for the quantitative determination of its solubility.

Solubility Data

Currently, there is a notable absence of experimentally determined quantitative solubility data for this compound in the public domain. The information available is primarily qualitative, indicating its general behavior in common organic solvents.

Qualitative Solubility Summary

The following table summarizes the known qualitative solubility of this compound.

SolventSolubility Description
DichloromethaneSoluble
Ethyl AcetateGood Solubility
Dimethyl Sulfoxide (DMSO)Good Solubility
N,N-Dimethylformamide (DMF)Good Solubility
WaterPoor Solubility

This information is compiled from various chemical supplier datasheets and qualitative descriptions in the literature.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, a detailed experimental protocol based on the equilibrium shake-flask method followed by gas chromatography (GC) analysis is provided below. This method is widely accepted for its accuracy and reliability.

Principle

An excess amount of this compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then filtered to remove any undissolved solute, and the concentration of the solute in the clear filtrate is determined using a validated analytical method, such as gas chromatography with a flame ionization detector (GC-FID).

Materials and Apparatus
  • This compound (purity >98%)

  • Organic solvents (analytical grade)

  • Volumetric flasks (Class A)

  • Scintillation vials or sealed glass tubes

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the organic solvent)

  • Syringes

  • Gas chromatograph equipped with a flame ionization detector (GC-FID)

  • Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)

  • Analytical balance

  • Pipettes (Class A)

Experimental Procedure
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.

  • Equilibration:

    • Add an excess amount of this compound to a series of scintillation vials or sealed glass tubes. The excess should be visually apparent.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial for GC analysis. This step is critical to remove any undissolved microparticles.

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

  • Gas Chromatography (GC) Analysis:

    • Analyze the prepared calibration standards and the diluted sample solutions by GC-FID.

    • Inject a consistent volume for all samples.

    • Record the peak area of this compound for each chromatogram.

Data Analysis
  • Calibration Curve:

    • Plot the peak area of the calibration standards against their corresponding known concentrations.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be >0.99 for a valid calibration.

  • Solubility Calculation:

    • Use the peak area of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • The calculated concentration represents the solubility of this compound in the specific organic solvent at the experimental temperature. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Calibration Standards calibration Generate Calibration Curve prep_standards->calibration prep_samples Prepare Saturated Samples (Excess Solute + Solvent) equilibration Equilibrate Samples (Constant Temperature & Agitation) prep_samples->equilibration sampling Filter Supernatant equilibration->sampling dilution Dilute Sample for Analysis sampling->dilution gc_analysis GC-FID Analysis dilution->gc_analysis calculation Calculate Solubility gc_analysis->calculation Sample Peak Area calibration->calculation

Figure 1. Workflow for the experimental determination of solubility.

Conclusion

Therapeutic Targets of Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it a versatile core for the design of novel therapeutic agents.[3][4] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of several approved drugs and a multitude of compounds in preclinical and clinical development.[3][5] This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid researchers in the field of drug discovery.

Key Therapeutic Areas and Molecular Targets

Pyrazole derivatives have shown significant promise in several therapeutic areas, primarily due to their ability to interact with a wide range of biological targets, including enzymes and signaling proteins. The major areas of investigation include inflammation, oncology, and infectious diseases.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, being a prominent example.[6] The primary mechanisms of their anti-inflammatory action involve the inhibition of key enzymes and modulation of inflammatory signaling pathways.

Targets:

  • Cyclooxygenase (COX) Enzymes: Pyrazole derivatives, most notably celecoxib, are potent inhibitors of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[6] Many derivatives have been designed to selectively inhibit the inducible COX-2 isoform over the constitutive COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[6][7]

  • Lipoxygenase (LOX): Some pyrazole derivatives exhibit inhibitory activity against lipoxygenases, enzymes involved in the synthesis of leukotrienes, another class of inflammatory mediators.[6]

  • Cytokine Modulation: Pyrazole compounds have been shown to modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6.[6]

  • NF-κB Suppression: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Pyrazole derivatives have been found to suppress the activation of NF-κB, leading to a downstream reduction in the expression of inflammatory genes.[6]

Anticancer Activity

The anticancer potential of pyrazole derivatives is a rapidly growing area of research, with compounds targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.[2][8][9]

Targets:

  • Protein Kinases: A significant number of pyrazole-based anticancer agents function as protein kinase inhibitors.[1][10] These enzymes play crucial roles in cell signaling pathways that are often dysregulated in cancer. Key kinase targets include:

    • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. Pyrazole derivatives have been developed as EGFR inhibitors.[8][9]

    • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR, particularly VEGFR-2, is a key strategy to block angiogenesis, the formation of new blood vessels that supply tumors.[8][11]

    • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition by pyrazole derivatives can lead to cell cycle arrest and apoptosis.[8][9]

    • Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and a target for certain B-cell malignancies.[8][9]

    • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Pyrazole derivatives have been identified as inhibitors of this pathway.[8]

    • Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis, and their inhibition can lead to mitotic catastrophe in cancer cells.[12]

  • Tubulin: Some pyrazole derivatives interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.[8][9]

  • DNA: Certain pyrazole compounds can interact with DNA, either through intercalation or by binding to the minor groove, leading to DNA damage and cell death.[8]

  • Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair. Pyrazole-based PARP inhibitors can induce synthetic lethality in cancers with deficiencies in other DNA repair pathways.[4]

Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[13][14][15]

Targets:

  • Bacterial Growth Inhibition: Many pyrazole derivatives exhibit broad-spectrum antibacterial activity, including against multi-drug resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[15]

  • Specific Bacterial Enzymes: While the exact mechanisms for many pyrazole-based antimicrobials are still under investigation, some have been shown to target specific bacterial enzymes. For example, derivatives have been designed to inhibit N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme essential for bacterial cell wall synthesis.[16]

Quantitative Data on Pyrazole Derivatives

The following tables summarize the reported in vitro activities of various pyrazole derivatives against their respective targets.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

Compound ClassTargetIC50 ValueReference
3,5-DiarylpyrazolesCOX-20.01 µM[6]
Pyrazole-Thiazole HybridCOX-20.03 µM[6]
Pyrazole-Thiazole Hybrid5-LOX0.12 µM[6]
Pyrazolo-pyrimidineCOX-20.015 µM[6]
CelecoxibCOX-20.04 µM[12]
SC-558COX-20.0053 µM[12]
Pyrazole-pyridazine hybridsCOX-21.15 - 1.50 µM[3]
Pyrazole derivativesCOX-219.87 - 61.24 nM[17]
Di-aryl/tri-aryl substituted pyrazole esterCOX-20.059 - 3.89 µM

Table 2: Anticancer Activity of Pyrazole Derivatives

Compound ClassTarget/Cell LineIC50 ValueReference
Pyrazole-containing isolongifolanoneMCF75.21 µM[8]
Polysubstituted pyrazoleHepG22 µM[8]
Pyrazolone-pyrazole derivativeMCF716.50 µM[8]
Pyrazolone-pyrazole derivativeVEGFR-2828.23 nM[8]
Pyrazole carbaldehyde derivativePI3K0.25 µM[8]
Pyrazole derivativeCDK20.199 µM[8]
Pyrazole-based Akt1 inhibitorAkt11.3 nM (Ki: 0.08 nM)[10]
Pyrazole-based Aurora A kinase inhibitorAurora kinase0.16 µM[10]
Pyrazole-indole hybridHepG26.1 µM[18]
3,5-disubstituted 1,4-benzoxazine-pyrazole hybridEGFR0.5132 µM[11]

Table 3: Antimicrobial Activity of Pyrazole Derivatives

Compound ClassOrganism/TargetMIC ValueReference
Imidazo-pyridine substituted pyrazoleGram-negative strains<1 µg/mL[15]
Thiazolo-pyrazole derivativeMRSA4 µg/mL[15]
Triazine-fused pyrazoleEnterobacter cloacae0.48 µg/mL[2]
Triazine-fused pyrazoleStaphylococcus epidermidis0.97 µg/mL[2]
Pyrazole derivative containing imidazothiadiazoleMulti-drug resistant bacteria0.25 µg/mL[14]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideAspergillus niger2.9 - 7.8 µg/mL[14]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideStaphylococcus aureus62.5 - 125 µg/mL[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for key experiments used to evaluate the therapeutic potential of pyrazole derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric Method)

This assay determines the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, heme cofactor, and the fluorometric probe.

  • Add the diluted test compounds to the respective wells. Include a DMSO-only control (100% activity) and a known selective inhibitor for each enzyme as a positive control.

  • Add the diluted COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time. The rate of increase in fluorescence is proportional to COX activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[7][12]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds dissolved in DMSO

  • White 384-well microplate

  • Luminometer

Procedure:

  • Add the test compound solution to the wells of the microplate.

  • Add the kinase and substrate mixture to the wells.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 values as described for the COX assay.[19][20]

MTT Cell Viability Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a DMSO-only control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[21][22]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole derivatives and a general workflow for their synthesis and evaluation.

G cluster_0 Experimental Workflow for Pyrazole Derivative Screening start Design & Synthesize Pyrazole Derivatives characterization Structural Characterization (NMR, MS, etc.) start->characterization primary_screening Primary Screening (e.g., Cell Viability Assay) characterization->primary_screening hit_identification Hit Identification primary_screening->hit_identification hit_identification->start Inactive secondary_assays Secondary Assays (e.g., Kinase Inhibition, COX Assay) hit_identification->secondary_assays Active lead_optimization Lead Optimization (SAR Studies) secondary_assays->lead_optimization lead_optimization->start preclinical Preclinical Studies (In vivo models) lead_optimization->preclinical

General workflow for pyrazole derivative synthesis and screening.

G cluster_1 NF-κB Signaling Pathway stimuli Inflammatory Stimuli (TNF-α, IL-1β) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk p_ikb P-IκB ikk->p_ikb ikb_nfkb IκB-NF-κB (Inactive) ikb_nfkb->p_ikb ub_ikb Ub-IκB p_ikb->ub_ikb proteasome Proteasomal Degradation ub_ikb->proteasome nfkb NF-κB (Active) proteasome->nfkb releases nucleus Nucleus nfkb->nucleus transcription Gene Transcription (Inflammatory mediators) nucleus->transcription pyrazole Pyrazole Derivatives pyrazole->ikk inhibit

Inhibition of the NF-κB signaling pathway by pyrazole derivatives.

G cluster_2 VEGFR-2 Signaling Pathway in Angiogenesis vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 pi3k PI3K vegfr2->pi3k plc PLCγ vegfr2->plc akt Akt pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival pkc PKC plc->pkc raf_mek_erk Raf-MEK-ERK Pathway pkc->raf_mek_erk gene_expression Gene Expression (Angiogenesis) raf_mek_erk->gene_expression pyrazole Pyrazole Derivatives pyrazole->vegfr2 inhibit

Inhibition of the VEGFR-2 signaling pathway by pyrazole derivatives.

Conclusion

The pyrazole scaffold is a remarkably versatile and privileged structure in modern drug discovery, with derivatives demonstrating potent activity against a wide array of therapeutic targets. The extensive research into their anti-inflammatory, anticancer, and antimicrobial properties has yielded significant insights and promising lead compounds. This guide has provided a comprehensive overview of these targets, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers. The continued exploration of the structure-activity relationships of pyrazole derivatives, aided by the methodologies and pathway information presented herein, will undoubtedly lead to the development of novel and effective therapeutics for a range of human diseases.

References

4-Bromo-1-methyl-1H-pyrazole: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-1-methyl-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, particularly the presence of a reactive bromine atom on the pyrazole ring, make it an invaluable precursor for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of its properties, synthesis, and key applications in cross-coupling reactions, complete with detailed experimental protocols and mechanistic insights.

Physicochemical and Safety Data

This compound is a liquid at room temperature with a boiling point of 185-188 °C.[1] It is crucial to handle this compound with appropriate safety precautions, as it is classified as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.[2]

PropertyValueReference
CAS Number 15803-02-8[1][2]
Molecular Formula C₄H₅BrN₂[1][2]
Molecular Weight 161.00 g/mol [1]
Appearance Liquid[1]
Boiling Point 185-188 °C/760 mmHg[1]
Density 1.558 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.531[1]
Flash Point 93.3 °C (199.9 °F)[1]

Safety Information: [2]

  • Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor).

Synthesis of this compound

A common and efficient method for the synthesis of 4-bromopyrazole derivatives involves the reaction of 1,3-dicarbonyl compounds with arylhydrazines and a brominating agent in the presence of a catalyst.[3][4]

Experimental Protocol: One-Pot Regioselective Synthesis [3][4]

This protocol describes a solvent-free, one-pot synthesis of 4-bromopyrazole derivatives from 1,3-diketones and arylhydrazines using N-bromosaccharin as the brominating agent and silica-supported sulfuric acid as a catalyst.

  • Materials:

    • 1,3-Diketone (1 mmol)

    • Arylhydrazine (1 mmol)

    • Silica-supported sulfuric acid (H₂SO₄/SiO₂) (0.01 g)

    • N-Bromosaccharin

    • n-Hexane

  • Procedure:

    • Grind the 1,3-diketone (1 mmol) and arylhydrazine (1 mmol) with H₂SO₄/SiO₂ (0.01 g) in a pestle and mortar at room temperature under solvent-free conditions.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, add n-hexane (7-10 mL) to the mixture and filter.

    • Wash the residue with n-hexane.

    • Evaporate the solvent from the filtrate to afford the pure 4-bromopyrazole derivative. If necessary, further purify the product by column chromatography on silica gel.

G diketone 1,3-Diketone grinding Grinding at RT (Solvent-free) diketone->grinding hydrazine Arylhydrazine hydrazine->grinding catalyst H₂SO₄/SiO₂ catalyst->grinding brominating_agent N-Bromosaccharin brominating_agent->grinding workup Workup (Filtration, Evaporation) grinding->workup product 4-Bromopyrazole Derivative workup->product

Synthesis of 4-Bromopyrazole Derivatives.

Spectroscopic Data

The structural elucidation of this compound and its derivatives is confirmed through NMR spectroscopy.

¹H NMR δ (ppm)MultiplicityJ (Hz)Assignment
7.52sH-5
7.44sH-3
3.82sN-CH₃
¹³C NMR δ (ppm)Assignment
139.0C-5
129.5C-3
92.0C-4
39.0N-CH₃

Note: The spectral data provided is a representative example and may vary slightly depending on the solvent and experimental conditions.

Applications in Cross-Coupling Reactions

This compound serves as a key substrate in various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are fundamental in the synthesis of complex organic molecules for drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole with Phenylboronic Acid [5]

This microwave-assisted protocol provides a rapid and high-yielding synthesis of 4-arylpyrazoles. While this specific protocol uses the iodo-analogue, it serves as a strong starting point for the slightly less reactive bromo-derivative, which may require slightly longer reaction times or higher catalyst loading.

  • Materials:

    • 4-Iodo-1-methyl-1H-pyrazole (101 mg, 0.5 mmol)

    • Phenylboronic acid (59 mg, 0.5 mmol)

    • Pd(PPh₃)₄ (11.6 mg, 2 mol%)

    • Cs₂CO₃ (407.3 mg, 1.25 mmol)

    • DME (3 mL)

    • H₂O (1.2 mL)

  • Procedure:

    • In a microwave vial, dissolve 4-iodo-1-methyl-1H-pyrazole and phenylboronic acid in DME and H₂O under a nitrogen atmosphere.

    • Add Pd(PPh₃)₄ and Cs₂CO₃ to the solution.

    • Irradiate the reaction mixture in a microwave apparatus at 90 °C for 5-12 minutes.

    • After cooling to room temperature, concentrate the product.

    • Purify the crude mixture by silica gel column chromatography using petroleum ether/acetone as the eluent to obtain the title compound.

G start This compound reaction Suzuki-Miyaura Coupling start->reaction boronic_acid Arylboronic Acid boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., Cs₂CO₃) base->reaction product 4-Aryl-1-methyl-1H-pyrazole reaction->product

Suzuki-Miyaura Coupling Reaction.
Heck Reaction

The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.

Experimental Protocol: Heck Reaction of 4-Bromoanisole with n-Butyl Acrylate [6]

This protocol for a similar aryl bromide provides a solid foundation for adapting the conditions for this compound.

  • Materials:

    • 4-Bromoanisole (as a model aryl bromide)

    • n-Butyl acrylate

    • Palladate pre-catalyst

    • Base (e.g., NaOAc)

    • Solvent (e.g., DMF)

  • Procedure:

    • Combine the aryl bromide, alkene, base, and catalyst in a suitable solvent.

    • Heat the reaction mixture under an inert atmosphere.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the product by column chromatography.

G start This compound reaction Heck Reaction start->reaction alkene Alkene alkene->reaction catalyst Pd Catalyst catalyst->reaction base Base base->reaction product 4-Alkenyl-1-methyl-1H-pyrazole reaction->product

Heck Reaction Pathway.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between aryl halides and amines.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-N,N-dimethylaniline with Morpholine (Model System) [7]

This protocol, while for a different substrate, outlines the general conditions applicable to this compound.

  • Materials:

    • Aryl bromide (e.g., this compound)

    • Amine (e.g., Morpholine)

    • Palladium pre-catalyst (e.g., Pd(OAc)₂)

    • Phosphine ligand (e.g., XantPhos)[8]

    • Base (e.g., tBuOK)

    • Solvent (e.g., Toluene)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst, phosphine ligand, base, aryl bromide, and amine in an oven-dried Schlenk tube.

    • Add the anhydrous and deoxygenated solvent.

    • Heat the reaction mixture with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, dilute with a suitable organic solvent, and filter through celite.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

G start This compound reaction Buchwald-Hartwig Amination start->reaction amine Amine amine->reaction catalyst Pd Pre-catalyst catalyst->reaction ligand Phosphine Ligand ligand->reaction base Base base->reaction product 4-Amino-1-methyl-1H-pyrazole reaction->product

Buchwald-Hartwig Amination Workflow.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling of an Aryl Bromide with Trimethylsilylacetylene [9]

This general protocol can be adapted for this compound.

  • Materials:

    • Aryl bromide (e.g., this compound)

    • Terminal alkyne (e.g., Trimethylsilylacetylene)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Base (e.g., Et₃N)

    • Solvent (e.g., THF)

  • Procedure:

    • To a solution of the aryl bromide in a suitable solvent, add the palladium catalyst, copper(I) iodide, the terminal alkyne, and the amine base under an inert atmosphere.

    • Stir the reaction mixture at room temperature or with heating until the starting material is consumed (monitored by TLC).

    • Perform an aqueous workup, extract the product with an organic solvent, and dry the organic layer.

    • Purify the product by column chromatography.

G start This compound reaction Sonogashira Coupling start->reaction alkyne Terminal Alkyne alkyne->reaction pd_catalyst Pd Catalyst pd_catalyst->reaction cu_cocatalyst Cu(I) Co-catalyst cu_cocatalyst->reaction base Amine Base base->reaction product 4-Alkynyl-1-methyl-1H-pyrazole reaction->product

Sonogashira Coupling Process.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several targeted cancer therapies.

  • Erdafitinib: An inhibitor of the fibroblast growth factor receptor (FGFR) used for the treatment of urothelial carcinoma. The synthesis of Erdafitinib utilizes this compound as a key starting material.[10][11][12]

  • Savolitinib (Volitinib): A selective inhibitor of the c-Met receptor tyrosine kinase, which is being investigated for the treatment of various cancers. The synthesis of Savolitinib also incorporates the this compound moiety.[13]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its reactivity in a range of palladium-catalyzed cross-coupling reactions provides a powerful tool for the construction of complex molecular architectures, particularly in the field of drug discovery. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development settings.

References

reactivity of the bromine atom in 4-bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1] Functionalization at the C4-position is a critical strategy for developing diverse compound libraries for drug discovery. 4-Bromopyrazoles serve as highly versatile and pivotal intermediates in this process, primarily due to the reactivity of the bromine atom.[2][3] This guide provides a comprehensive technical overview of the key transformations involving the C4-bromine atom, with a focus on transition metal-catalyzed cross-coupling reactions. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to aid in synthetic planning and execution.

Core Reactivity of the C4-Bromine Atom

The reactivity of the C4-bromine atom in 4-bromopyrazoles is dominated by its participation in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond strength allows for efficient oxidative addition to metal catalysts (typically palladium), making it an ideal handle for forging new carbon-carbon and carbon-heteroatom bonds.[1]

While 4-iodopyrazoles are generally more reactive due to the weaker C-I bond, 4-bromopyrazoles often offer a better balance of reactivity and stability. They can be more reliable and provide higher yields, particularly in Suzuki-Miyaura couplings, where the more reactive 4-iodopyrazoles can be prone to side reactions like dehalogenation.[4] The general reactivity order for 4-halopyrazoles in these reactions is I > Br > Cl.[1]

Key transformations involving the 4-bromo group include:

  • Suzuki-Miyaura Coupling (C-C bond formation)

  • Buchwald-Hartwig Amination (C-N bond formation)

  • Sonogashira Coupling (C-C bond formation, alkynylation)

  • Negishi and Stille Couplings (C-C bond formation)

  • Metal-Halogen Exchange (Formation of organometallic intermediates)

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions are paramount for the functionalization of the 4-bromopyrazole core.[4] The following sections detail the most critical of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming a C(sp²)-C(sp²) bond between the pyrazole C4-position and an aryl or vinyl group, utilizing a boronic acid or ester as the coupling partner.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxiAdd Oxidative Addition Pd0->OxiAdd 4-Bromo- pyrazole (Py-Br) PdII_Complex R-Pd(II)Ln-Br (Py-Pd(II)Ln-Br) OxiAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Ar-B(OR)2 Base PdII_Boronate R-Pd(II)Ln-R' (Py-Pd(II)Ln-Ar) Transmetal->PdII_Boronate RedElim Reductive Elimination PdII_Boronate->RedElim RedElim->Pd0 Py-Ar Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExample Reagents & ConditionsRoleReference
Substrate 4-Bromopyrazole (unprotected or N-protected)Electrophile[4][5]
Coupling Partner Arylboronic acid or boronic esterNucleophile source[4][5]
Palladium Catalyst XPhos Pd G2 (6-7 mol%), [1,1'-Bis(dicyclohexylphosphino)ferrocene]dichloropalladium(II) (Pd(dcpf)Cl₂)Central catalyst[4][5]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos); often part of a pre-catalyst.Stabilizes and activates catalyst[5]
Base K₃PO₄ (2.0 equiv), CsFActivates the boronic acid[4][5]
Solvent System Anhydrous 1,4-Dioxane and degassed water (e.g., 4:1 ratio)Reaction medium[4][5]
Temperature 100 °CProvides activation energy[4]

Troubleshooting: Minimizing Debromination

A common side reaction is the debromination of the 4-bromopyrazole starting material.[5] This can be mitigated through careful selection of reaction parameters.[5][6]

ParameterCondition Prone to DebrominationOptimized Condition to Reduce DebrominationRationaleReference
Pyrazole Unprotected N-H pyrazoleN-Protected pyrazole (e.g., N-Boc, N-SEM)The acidic N-H can lead to a pyrazolate anion that promotes dehalogenation.[5][6]
Base Strong inorganic bases (NaOH, KOH)Milder bases (K₃PO₄, CsF)Stronger bases are more likely to facilitate the dehalogenation pathway.[5]
Ligand Triphenylphosphine (PPh₃)Bulky, electron-rich phosphines (XPhos, SPhos)These ligands promote faster reductive elimination, outcompeting debromination.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of Unprotected 4-Bromopyrazole

This protocol is adapted from established procedures for the successful coupling of unprotected 4-bromopyrazole.[4][5]

  • Preparation: To an oven-dried reaction vessel, add 4-bromopyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5-2.0 equiv), and anhydrous powdered potassium phosphate (K₃PO₄) (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G2, 6-7 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Purification: Remove the solvent from the filtrate in vacuo and purify the resulting residue by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction is a cornerstone for forming C-N bonds, enabling the synthesis of 4-aminopyrazole derivatives by coupling 4-bromopyrazole with a primary or secondary amine.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxiAdd Oxidative Addition Pd0->OxiAdd 4-Bromo- pyrazole (Py-Br) PdII_Complex R-Pd(II)Ln-Br (Py-Pd(II)Ln-Br) OxiAdd->PdII_Complex AmineCoord Amine Coordination PdII_Complex->AmineCoord HNR'R'' PdII_Amide [(R-Pd(II)Ln(HNR'R''))]+Br- AmineCoord->PdII_Amide Deprotonation Deprotonation (Base) PdII_Amide->Deprotonation PdII_Amido R-Pd(II)Ln-NR'R'' (Py-Pd(II)Ln-NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Py-NR'R'' Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Data Presentation: Buchwald-Hartwig Coupling of 4-Bromo-1-tritylpyrazole

The choice of amine is critical. Amines lacking a β-hydrogen atom generally afford good yields, whereas those with β-hydrogens can lead to low yields due to a competing β-elimination side reaction.[7][8]

Amine Substrate (No β-Hydrogen)Yield (%)Amine Substrate (With β-Hydrogen)Yield (%)
N-Methylaniline95Piperidine25
Diphenylamine99Pyrrolidine13
Dibenzylamine96Allylamine20
N-Benzylaniline98n-Butylamine15
Data adapted from studies on 4-bromo-1H-1-tritylpyrazole.[7]

Experimental Protocol: Buchwald-Hartwig Amination

This general protocol is based on procedures reported for the amination of N-protected 4-bromopyrazoles.[1][9]

  • Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with the N-protected 4-bromopyrazole (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor such as Pd(dba)₂ (5-10 mol%), a suitable ligand like tBuDavePhos (10-20 mol%), and a strong base such as sodium tert-butoxide (1.5-2.0 equiv).

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane and seal the vessel.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing 4-alkynylpyrazoles, involving the reaction of 4-bromopyrazole with a terminal alkyne.[4] It typically requires both palladium and copper(I) catalysts.

Experimental Protocol: General Sonogashira Coupling

  • Preparation: To a reaction vessel, add 4-bromopyrazole (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon).

  • Solvent and Reagents: Add an anhydrous solvent (e.g., THF or DMF), the terminal alkyne (1.2-1.5 equiv), and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with aqueous ammonium chloride, extract with an organic solvent, and purify by standard methods.

Other Cross-Coupling Reactions
  • Negishi Coupling: This reaction uses highly reactive organozinc reagents and is known for its mild conditions and high functional group tolerance.[4][10] The reactivity trend follows I > Br > Cl.[4]

  • Stille Coupling: This method employs organostannanes and offers excellent functional group tolerance. However, the high toxicity of the organotin reagents is a significant drawback, limiting its widespread use.[4][11]

Metal-Halogen Exchange

Metal-halogen exchange is a fundamental transformation that converts the C-Br bond into a more reactive organometallic C-M bond (typically C-Li or C-Mg).[12] This is not a final functionalization but a crucial intermediate step to access a pyrazole nucleophile, which can then react with various electrophiles.

Halogen_Metal_Exchange Start 4-Bromopyrazole (Py-Br) Reagent Metalating Reagent (e.g., n-BuLi, i-PrMgCl) Start->Reagent Exchange Intermediate 4-Lithiated Pyrazole (Py-Li) or 4-Grignard Pyrazole (Py-MgBr) Reagent->Intermediate Electrophile Electrophile (E+) (e.g., CO₂, Aldehydes, Alkyl Halides) Intermediate->Electrophile Quench Product Functionalized Pyrazole (Py-E) Electrophile->Product

Caption: Workflow for functionalization via metal-halogen exchange.

This two-step sequence (exchange followed by electrophilic quench) allows for the introduction of functionalities that are not accessible via cross-coupling, such as carboxylic acids (quenching with CO₂) or hydroxymethyl groups (quenching with formaldehyde).

Strategic Synthesis Planning

The choice of reaction for modifying the 4-bromopyrazole core depends on the desired final structure and the functional groups present in the coupling partners.

Reaction_Selection_Flowchart start Start: 4-Bromopyrazole q1 Desired Bond? start->q1 c_c C-C q1->c_c C-C c_n C-N q1->c_n C-N c_other Other (e.g., C-O, C-S, C-H) q1->c_other Other q2_cc Partner Type? c_c->q2_cc amine Amine c_n->amine metal_exchange Metal-Halogen Exchange c_other->metal_exchange boronic Boronic Acid/ Ester q2_cc->boronic Boronic alkyne Terminal Alkyne q2_cc->alkyne Alkyne organozinc Organozinc q2_cc->organozinc Zinc organotin Organotin q2_cc->organotin Tin suzuki Suzuki-Miyaura Coupling boronic->suzuki sonogashira Sonogashira Coupling alkyne->sonogashira negishi Negishi Coupling organozinc->negishi stille Stille Coupling organotin->stille buchwald Buchwald-Hartwig Amination amine->buchwald

Caption: Decision workflow for selecting a functionalization method.

Conclusion

4-Bromopyrazole is an exceptionally valuable building block in modern organic synthesis, particularly for applications in drug discovery and materials science. The reactivity of its C4-bromine atom is well-established, with a rich portfolio of palladium-catalyzed cross-coupling reactions enabling the reliable and often high-yielding formation of C-C and C-N bonds. By understanding the nuances of each reaction type, including optimal conditions and potential side reactions, researchers can strategically leverage 4-bromopyrazoles to construct complex molecular architectures and accelerate the development of novel chemical entities.

References

Methodological & Application

Synthesis of 4-bromo-1-methyl-1H-pyrazole from Pyrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-bromo-1-methyl-1H-pyrazole from pyrazole. The synthesis is a two-step process commencing with the N-methylation of pyrazole to yield 1-methyl-1H-pyrazole, followed by a regioselective bromination at the C4 position. This pyrazole derivative is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for the synthesis of more complex molecules, including anti-inflammatory and analgesic agents.[1][2] The protocols described herein are compiled from established synthetic methodologies, offering reliable procedures for laboratory-scale preparation.

Introduction

Pyrazole and its derivatives are a significant class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries.[2] The introduction of a methyl group at the N1 position and a bromine atom at the C4 position of the pyrazole ring provides a versatile scaffold for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1][3] This document outlines a straightforward and efficient synthetic route to this compound, beginning with commercially available pyrazole.

Synthesis Pathway

The overall synthetic pathway involves two sequential reactions:

  • N-Methylation of Pyrazole: The first step is the methylation of the pyrazole ring at the N1 position to form 1-methyl-1H-pyrazole.

  • Bromination of 1-methyl-1H-pyrazole: The second step is the regioselective bromination of 1-methyl-1H-pyrazole at the C4 position to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 1-methyl-1H-pyrazole

This protocol describes the N-methylation of pyrazole using dimethyl carbonate.

Materials:

  • Pyrazole

  • Dimethyl carbonate (DMC)

  • Methanol (for distillation)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and distillation head

  • Heating mantle

  • Dropping funnel

Procedure: [4]

  • To a reaction vessel, add pyrazole (0.3 mol) and a small amount of dimethyl carbonate (0.05 mol).

  • Heat the reaction mixture to 140°C with stirring.

  • Slowly add the remaining dimethyl carbonate (total of 8 hours for the addition) at a constant flow rate.

  • Continuously distill off the methanol byproduct as it is formed to drive the reaction to completion.

  • After the addition is complete, continue heating at 140°C for an additional hour.

  • Cool the reaction mixture to room temperature. The resulting product is 1-methyl-1H-pyrazole.

Quantitative Data for N-Methylation of Pyrazole

ParameterValueReference
Pyrazole0.3 mol[4]
Dimethyl Carbonate~0.53 mol[4]
Reaction Temperature140°C[4]
Reaction Time9 hours[4]
Yield70%[4]
Step 2: Synthesis of this compound

This protocol outlines the bromination of 1-methyl-1H-pyrazole using N-bromosuccinimide (NBS). A similar procedure is used for the bromination of pyrazole itself.[5]

Materials:

  • 1-methyl-1H-pyrazole

  • N-bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane

  • Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle or microwave reactor

  • Separatory funnel

  • Rotary evaporator

Procedure: [6]

  • Dissolve 1-methyl-1H-pyrazole (1.0 eq.) in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (NBS) (1.0 eq.) to the stirred solution.

  • Heat the reaction mixture to reflux or under microwave irradiation (specific conditions may need optimization depending on the substrate).[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with dichloromethane and water.

  • Wash the combined organic layers with a saturated solution of sodium thiosulfate to quench any remaining bromine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data for Bromination of 1-methyl-1H-pyrazole

ParameterValueReference
1-methyl-1H-pyrazole1.0 eq.[6]
N-bromosuccinimide (NBS)1.0 eq.[6]
SolventAcetonitrile[6]
Reaction ConditionsReflux or Microwave[6]
PurificationColumn Chromatography[6]

Visualizations

Experimental Workflow

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 4-bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in academic and industrial research, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 4-bromo-1-methyl-1H-pyrazole with various boronic acids. The 1-methyl-4-aryl-pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The ability to readily synthesize a diverse library of these compounds is therefore of significant interest to drug development professionals. Pyrazole derivatives have shown a wide range of pharmacological activities, including as kinase inhibitors and anticancer agents.[2]

Application in Drug Discovery

The synthesis of 4-aryl-1-methyl-1H-pyrazoles via the Suzuki-Miyaura coupling provides a versatile platform for structure-activity relationship (SAR) studies. By coupling this compound with a wide array of commercially available or readily synthesized boronic acids, researchers can systematically probe the effects of different aryl and heteroaryl substituents on biological activity. This approach facilitates the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X L2 (Oxidative Addition Complex) B->C D Transmetalation C->D Ar'-B(OR)2 + Base E Ar-Pd(II)-Ar' L2 D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are adapted from established procedures for the Suzuki-Miyaura coupling of similar heteroaryl bromides and iodides.[3][4] Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like RuPhos-Pd)

  • Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, DME/water, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-2.5 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent mixture (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio). Degas the solvent by bubbling with the inert gas for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-120°C). The reaction can be carried out using conventional heating with a heating mantle or in a microwave reactor for accelerated reaction times.[3][4]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-pyrazole.

Experimental Workflow Diagram

Experimental_Workflow A Combine Reactants: This compound, boronic acid, and base in a flask. B Establish Inert Atmosphere (Evacuate and backfill with Ar/N2) A->B C Add Degassed Solvent and Palladium Catalyst B->C D Heat Reaction Mixture (Conventional or Microwave) C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Reaction Work-up: Quench with water and extract with organic solvent. E->F G Purification: Column Chromatography F->G H Characterization of Pure Product (NMR, MS) G->H

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation

The following tables summarize representative data for the Suzuki-Miyaura coupling of a closely related substrate, 4-iodo-1-methyl-1H-pyrazole, with various arylboronic acids.[3][4] Similar results can be expected for this compound, although reaction times may be longer or higher temperatures may be required.

Table 1: Suzuki-Miyaura Coupling of 4-iodo-1-methyl-1H-pyrazole with Various Boronic Acids [3][4]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid4-phenyl-1-methyl-1H-pyrazole85
24-Methoxyphenylboronic acid4-(4-methoxyphenyl)-1-methyl-1H-pyrazole92
34-Chlorophenylboronic acid4-(4-chlorophenyl)-1-methyl-1H-pyrazole88
44-Fluorophenylboronic acid4-(4-fluorophenyl)-1-methyl-1H-pyrazole89
54-Methylphenylboronic acid4-(p-tolyl)-1-methyl-1H-pyrazole90
63-Methoxyphenylboronic acid4-(3-methoxyphenyl)-1-methyl-1H-pyrazole87
72-Naphthylboronic acid1-methyl-4-(naphthalen-2-yl)-1H-pyrazole83
8Thiophene-2-boronic acid1-methyl-4-(thiophen-2-yl)-1H-pyrazole75

Reaction Conditions: 4-iodo-1-methyl-1H-pyrazole (1.0 equiv.), boronic acid (1.0 equiv.), Pd(PPh₃)₄ (2 mol%), Cs₂CO₃ (2.5 equiv.), DME/H₂O (3:1.2), microwave irradiation at 90°C for 5-12 min.

Troubleshooting

The following diagram outlines common issues encountered during Suzuki-Miyaura coupling reactions and suggests potential solutions.

Troubleshooting_Suzuki Start Low or No Product Yield A Check Catalyst Activity Start->A B Optimize Base Start->B C Optimize Solvent System Start->C D Check Boronic Acid Quality Start->D E Increase Temperature or Reaction Time Start->E SolA Use a more active catalyst/ligand (e.g., Buchwald ligands). A->SolA SolB Try a stronger or more soluble base (e.g., K3PO4, Cs2CO3). B->SolB SolC Vary the solvent or water ratio. C->SolC SolD Use fresh boronic acid; check for decomposition. D->SolD SolE Ensure reaction goes to completion. E->SolE

Caption: Troubleshooting guide for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1-methyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates for treating a range of diseases, including various cancers and viral infections.[1][2] The functionalization of the pyrazole core is critical for modulating its pharmacological properties. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions of the pyrazole ring, starting from readily accessible halo-pyrazoles like 4-bromo-1-methyl-1H-pyrazole. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are indispensable in modern drug discovery for the rapid generation of molecular diversity.[1][3] This document provides detailed application notes and protocols for key palladium-catalyzed cross-coupling reactions involving this compound and its analogues.

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, from setup to final product analysis.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Start Dry Glassware & Inert Atmosphere Reagents Weigh Substrates, Base, Catalyst, Ligand Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas Mixture (e.g., Ar sparging) Solvent->Degas Coupling Heat to Reaction Temp & Stir for t hours Degas->Coupling Quench Cool & Quench Reaction Coupling->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Purify Purify by Column Chromatography Dry->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze G Functionalization of this compound cluster_reactions cluster_products Start This compound Suzuki Suzuki-Miyaura Start->Suzuki R-B(OH)2 C-C (sp2-sp2) Heck Heck Start->Heck Alkene C-C (sp2-sp2) Sonogashira Sonogashira Start->Sonogashira Alkyne C-C (sp2-sp) Buchwald Buchwald-Hartwig Start->Buchwald Amine C-N Product_Suzuki 4-Aryl/Vinyl Pyrazoles Suzuki->Product_Suzuki Product_Heck 4-Alkenyl Pyrazoles Heck->Product_Heck Product_Sonogashira 4-Alkynyl Pyrazoles Sonogashira->Product_Sonogashira Product_Buchwald 4-Amino Pyrazoles Buchwald->Product_Buchwald

References

Application Notes: Synthesis of Pyrazole-Based Kinase Inhibitors Using 4-bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing 4-bromo-1-methyl-1H-pyrazole as a key starting material. The focus is on the synthesis of a potent c-Jun N-terminal kinase (JNK) inhibitor through a Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method in medicinal chemistry.

Introduction

The pyrazole scaffold is a privileged structure in the development of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The functionalization of the pyrazole ring allows for the modulation of potency, selectivity, and pharmacokinetic properties. This compound is a valuable building block in this context, as the bromine atom at the 4-position provides a handle for introducing various aryl and heteroaryl substituents through transition metal-catalyzed cross-coupling reactions. This enables the exploration of the chemical space around the pyrazole core to optimize interactions with the target kinase.

This application note will detail the synthesis of a JNK inhibitor, a class of serine/threonine protein kinases involved in cellular responses to stress, and implicated in various diseases including neurodegenerative disorders, inflammatory diseases, and cancer. The described synthetic strategy can be adapted for the synthesis of inhibitors targeting other kinases, such as p38 MAP kinase.

Data Presentation

The following table summarizes the in vitro inhibitory activity (IC50) of a representative kinase inhibitor synthesized from a this compound precursor against JNK3 and its selectivity against the closely related p38 kinase.

Compound IDTarget KinaseIC50 (µM)Selectivity (p38/JNK3)
1 JNK30.63>31
p38>20

Data is adapted from Noël et al., Bioorg. Med. Chem. Lett. 2011, 21 (9), 2732-5.[1]

Experimental Protocols

This section provides a detailed protocol for the synthesis of a pyrimidine-substituted pyrazole, a potent JNK inhibitor, starting from this compound.

Protocol 1: Synthesis of 1-methyl-4-(pyrimidin-4-yl)-1H-pyrazole (JNK Inhibitor Core)

This protocol describes a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable pyrimidine boronic acid or its equivalent.

Materials:

  • This compound

  • Pyrimidine-4-boronic acid (or a suitable precursor like 4-chloropyrimidine with a boronic acid surrogate)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2])

  • Base (e.g., potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3))

  • Solvent (e.g., 1,4-dioxane/water mixture or DMF)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and equipment for extraction and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), pyrimidine-4-boronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 - 0.1 eq) to the flask. Then, add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-4-(pyrimidin-4-yl)-1H-pyrazole.

  • Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (JNK3 and p38)

This protocol outlines a general procedure for determining the IC50 values of the synthesized compound against JNK3 and p38 kinases using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Purified recombinant JNK3 and p38α kinases

  • Kinase-specific substrates (e.g., ATF2 for p38, c-Jun for JNK)

  • ATP

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, the specific substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection of ADP: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of terminating the kinase reaction and converting the generated ADP to ATP, followed by a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus inversely proportional to the kinase inhibition. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the synthesized kinase inhibitors.

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation, Gene Expression cJun->Apoptosis Inhibitor Pyrazole-based JNK Inhibitor Inhibitor->JNK

Caption: Simplified JNK signaling pathway and the point of inhibition.

p38_MAPK_Signaling_Pathway Stress_Cytokines Stress, Cytokines (e.g., TNF-α, IL-1β) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, MK2) p38_MAPK->Transcription_Factors Inflammation Inflammation, Apoptosis, Cell Cycle Arrest Transcription_Factors->Inflammation Inhibitor Pyrazole-based p38 Inhibitor Inhibitor->p38_MAPK

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors from this compound.

Experimental_Workflow Start Start: this compound Suzuki Suzuki-Miyaura Coupling with Aryl/Heteroaryl Boronic Acid Start->Suzuki Purification Purification (Column Chromatography) Suzuki->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Assay (e.g., JNK3, p38) Characterization->Kinase_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for synthesis and evaluation of pyrazole kinase inhibitors.

References

The Pivotal Role of 4-bromo-1-methyl-1H-pyrazole in the Synthesis of Erdafitinib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erdafitinib, a potent pan-inhibitor of fibroblast growth factor receptors (FGFRs), has emerged as a targeted therapy for various cancers harboring FGFR genetic alterations. A key building block in the chemical synthesis of this complex molecule is 4-bromo-1-methyl-1H-pyrazole. This document provides detailed application notes and experimental protocols for the synthesis of Erdafitinib, with a particular focus on the integration of this compound. Additionally, it outlines the mechanism of action of Erdafitinib and the signaling pathways it inhibits.

Introduction to this compound in Erdafitinib Synthesis

This compound is a crucial intermediate in several reported synthetic routes to Erdafitinib. Its pyrazole core is a key pharmacophoric element that interacts with the hinge region of the FGFR kinase domain. The bromo-substituent provides a reactive handle for cross-coupling reactions, enabling the efficient construction of the larger molecular framework of Erdafitinib. The methyl group on the pyrazole ring contributes to the overall binding affinity and selectivity of the final drug molecule.

Quantitative Data Summary

The following table summarizes quantitative data from a convergent synthetic route to Erdafitinib, highlighting the yields and purity of key intermediates and the final product.

StepReactionStarting MaterialsProductYield (%)Purity (%)
1Synthesis of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline7-bromo-2-chloroquinoxaline, 1-methylpyrazole-4-boronic acid pinacol ester7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxalineNot explicitly stated, but a key intermediateNot explicitly stated
2Buchwald-Hartwig Amination7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, N1-(3,5-dimethoxyphenyl)-N2-isopropylethane-1,2-diamineErdafitinib8999.4
Overall (Convergent Route) Quinoxalin-2-ol, this compound, 2-bromo-1,1-dimethoxyethane Erdafitinib 54 99.4

Signaling Pathway Inhibited by Erdafitinib

Erdafitinib functions by inhibiting the tyrosine kinase activity of FGFRs 1, 2, 3, and 4.[1] Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, can lead to uncontrolled cell proliferation and survival in various cancers.[2] By binding to the ATP-binding pocket of these receptors, Erdafitinib blocks their phosphorylation and subsequent activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways.[2] This inhibition ultimately leads to decreased tumor cell growth and survival.

Caption: FGFR signaling pathway and the inhibitory action of Erdafitinib.

Experimental Protocols

The following protocols are based on convergent synthesis methods described in the literature.

Synthesis of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline

This protocol outlines a Suzuki coupling reaction to form a key intermediate.

Synthesis_Workflow_Intermediate cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine: - 7-bromo-2-chloroquinoxaline - 1-methylpyrazole-4-boronic acid pinacol ester - Pd catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., t-BuOK) Solvent Add aqueous surfactant solution (e.g., 2 wt % TPGS-750-M) Reactants->Solvent Stir Stir at 45 °C Solvent->Stir Monitor Monitor by TLC Stir->Monitor Cool Cool to room temperature Monitor->Cool Extract Extract with EtOAc Cool->Extract Concentrate Remove solvent under vacuum Extract->Concentrate Purify Purify by flash chromatography Concentrate->Purify Product Product Purify->Product 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline

Caption: Workflow for the synthesis of the quinoxaline intermediate.

Materials:

  • 7-bromo-2-chloroquinoxaline

  • 1-methylpyrazole-4-boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., potassium tert-butoxide)

  • Aqueous surfactant solution (e.g., 2 wt % TPGS-750-M)

  • Ethyl acetate (EtOAc)

  • Silica gel for chromatography

Procedure:

  • To a reaction vessel, add 7-bromo-2-chloroquinoxaline, 1-methylpyrazole-4-boronic acid pinacol ester (1.5 equivalents), palladium catalyst (0.5-1.0 mol %), and base (1.5 equivalents) under an inert atmosphere (e.g., argon).

  • Add the aqueous surfactant solution.

  • Stir the reaction mixture at 45 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline.

Synthesis of Erdafitinib

This protocol describes the final Buchwald-Hartwig amination to produce Erdafitinib.

Synthesis_Workflow_Final cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine: - 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline - N1-(3,5-dimethoxyphenyl)-N2-isopropylethane-1,2-diamine - Pd catalyst - Base (e.g., t-BuOK) Solvent Add aqueous surfactant solution and co-solvent Reactants->Solvent Stir Stir at 45 °C Solvent->Stir Monitor Monitor by TLC Stir->Monitor Cool Cool to room temperature Monitor->Cool Extract Extract with EtOAc Cool->Extract Concentrate Remove solvent under vacuum Extract->Concentrate Purify Purify by flash chromatography Concentrate->Purify Product Product Purify->Product Erdafitinib

Caption: Workflow for the final synthesis of Erdafitinib.

Materials:

  • 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline

  • N¹-(3,5-dimethoxyphenyl)-N²-isopropylethane-1,2-diamine

  • Palladium catalyst

  • Base (e.g., potassium tert-butoxide)

  • Aqueous surfactant solution and co-solvent

  • Ethyl acetate (EtOAc)

  • Silica gel for chromatography

Procedure:

  • In a reaction vessel, combine 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, N¹-(3,5-dimethoxyphenyl)-N²-isopropylethane-1,2-diamine (1.25 equivalents), a palladium catalyst (e.g., 0.25 mol %), and a base (e.g., 1.5 equivalents of potassium tert-butoxide) under an inert atmosphere.

  • Add the aqueous surfactant solution and a co-solvent.

  • Stir the mixture at 45 °C and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain Erdafitinib.[3]

Conclusion

This compound is an indispensable building block in the synthesis of Erdafitinib. The synthetic protocols outlined, based on convergent and sustainable methods, provide a framework for the efficient production of this important FGFR inhibitor. Understanding the underlying mechanism of action and the signaling pathways affected by Erdafitinib is crucial for its continued development and application in oncology.

References

Application of 4-bromo-1-methyl-1H-pyrazole in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-bromo-1-methyl-1H-pyrazole is a pivotal heterocyclic building block in the synthesis of a significant class of modern agrochemicals, particularly fungicides. Its unique structural features, including the reactive bromine atom and the stable pyrazole core, allow for versatile chemical modifications, leading to the development of highly potent and selective active ingredients. This document provides a detailed account of its application in the synthesis of pyrazole carboxamide fungicides, a major class of succinate dehydrogenase inhibitors (SDHIs).

Core Application: Synthesis of Pyrazole Carboxamide Fungicides

This compound serves as a key precursor for the synthesis of the essential acidic intermediate, 1-methyl-1H-pyrazole-4-carboxylic acid. This carboxylic acid is subsequently coupled with various substituted anilines to generate a diverse library of N-substituted-1-methyl-1H-pyrazole-4-carboxamides. These carboxamides have demonstrated exceptional efficacy as fungicides by targeting and inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of pathogenic fungi.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-stage process:

  • Formation of the Pyrazole Carboxylic Acid Intermediate: this compound is converted to 1-methyl-1H-pyrazole-4-carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is activated and then reacted with a substituted aniline to form the final pyrazole carboxamide fungicide.

G cluster_0 Stage 1: Carboxylic Acid Synthesis cluster_1 Stage 2: Amide Formation A This compound B Grignard Reagent Formation (Mg, THF) A->B C 1-methyl-1H-pyrazol-4-yl)magnesium bromide B->C D Carboxylation (CO2, then H3O+) C->D E 1-methyl-1H-pyrazole-4-carboxylic acid D->E F 1-methyl-1H-pyrazole-4-carboxylic acid G Chlorination (SOCl2 or (COCl)2) F->G H 1-methyl-1H-pyrazole-4-carbonyl chloride G->H J Amide Coupling (Base, e.g., Pyridine) H->J I Substituted Aniline (Ar-NH2) I->J K N-(substituted-phenyl)-1-methyl-1H-pyrazole-4-carboxamide J->K

Figure 1: General synthetic workflow for pyrazole carboxamide fungicides.

Mode of Action: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), which is a key component of the mitochondrial electron transport chain (Complex II) in fungi. By blocking the activity of SDH, these fungicides disrupt cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.

succinate Succinate sdh Succinate Dehydrogenase (SDH) (Complex II) succinate->sdh binds to fumarate Fumarate sdh->fumarate converts to etc Electron Transport Chain sdh->etc donates electrons to atp ATP Production etc->atp drives fungicide Pyrazole Carboxamide Fungicide fungicide->inhibition inhibition->sdh INHIBITS

Figure 2: Mechanism of action of pyrazole carboxamide fungicides.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid

This protocol describes the conversion of this compound to its corresponding carboxylic acid via a Grignard reaction.

Materials and Reagents:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl), 2M

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, and condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • A three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is charged with magnesium turnings (1.2 eq) and a crystal of iodine under an inert atmosphere.

    • A solution of this compound (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction.

    • The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

  • Carboxylation:

    • The freshly prepared Grignard reagent is cooled to -78 °C using a dry ice/acetone bath.

    • Crushed dry ice is added portion-wise to the reaction mixture with vigorous stirring.

    • The reaction is allowed to warm to room temperature overnight.

  • Work-up and Isolation:

    • The reaction mixture is quenched by the slow addition of 2M HCl.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and the solvent is removed under reduced pressure to yield the crude 1-methyl-1H-pyrazole-4-carboxylic acid.

    • The crude product can be purified by recrystallization.

Protocol 2: Synthesis of N-(substituted-phenyl)-1-methyl-1H-pyrazole-4-carboxamide

This protocol outlines the final amide coupling step to produce the active fungicide.

Materials and Reagents:

  • 1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl2) or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or toluene

  • Substituted aniline (e.g., 2-chloroaniline)

  • Pyridine or triethylamine

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation:

    • 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) is dissolved in anhydrous DCM.

    • Thionyl chloride (1.5 eq) is added dropwise at 0 °C.

    • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 1-methyl-1H-pyrazole-4-carbonyl chloride.

  • Amide Coupling:

    • The crude acid chloride is redissolved in anhydrous DCM.

    • A solution of the substituted aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM is added dropwise at 0 °C.

    • The reaction mixture is stirred at room temperature overnight.

  • Work-up and Isolation:

    • The reaction mixture is washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous Na2SO4, and the solvent is evaporated.

    • The crude product is purified by column chromatography on silica gel to afford the desired N-(substituted-phenyl)-1-methyl-1H-pyrazole-4-carboxamide.

Quantitative Data: Antifungal Activity

The following table summarizes the in vitro antifungal activity (EC50 values) of representative pyrazole carboxamide fungicides against various plant pathogenic fungi.

Compound IDTarget FungusEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
Cpd. 1 Rhizoctonia solani0.14Carbendazim0.34
Cpd. 2 Botrytis cinerea0.52Penthiopyrad0.83
Cpd. 3 Sclerotinia sclerotiorum4.17Bixafen6.70
Cpd. 4 Fusarium graminearum0.27Carbendazim0.57
Cpd. 5 Alternaria solani3.06Boscalid-

Note: The specific structures of Compounds 1-5 are proprietary to the cited research but are all N-substituted pyrazole carboxamides derived from a pyrazole carboxylic acid core.

This compound is a cornerstone intermediate in the synthesis of a highly effective class of pyrazole carboxamide fungicides. The synthetic routes are well-established and allow for the generation of a wide array of analogues with potent and specific antifungal activities. The primary mode of action through the inhibition of succinate dehydrogenase makes these compounds a vital tool in modern crop protection strategies. Further research into novel aniline substitutions continues to yield new active ingredients with improved efficacy and broader spectrums of activity.

Application Notes and Protocols for N-Methylation of 4-Bromopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-methylation of 4-bromopyrazole, a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below are based on established chemical literature and are intended to serve as a comprehensive guide for laboratory execution.

Introduction

The pyrazole scaffold is a privileged structural motif in medicinal chemistry, and its N-substitution is a common strategy for modulating biological activity. The N-methylation of 4-bromopyrazole yields 1-methyl-4-bromopyrazole and 2-methyl-4-bromopyrazole. However, controlling the regioselectivity of this reaction is a significant challenge due to the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[1] Traditional alkylating agents like methyl iodide and dimethyl sulfate often produce a mixture of N1 and N2 isomers.[1][2] This document presents a standard protocol using dimethyl sulfate and highlights key considerations for achieving optimal results.

Data Presentation: Comparison of Methylation Strategies

Several methods have been developed to address the challenge of regioselectivity in pyrazole N-alkylation. The choice of method often depends on the desired isomer and the available resources.

Methylating AgentBase/CatalystKey AdvantagesKey DisadvantagesTypical N1/N2 Selectivity
Dimethyl Sulfate / Methyl IodideK₂CO₃, NaH, NaOHReadily available, cost-effective reagents.[3]Often results in poor regioselectivity, yielding mixtures of isomers that can be difficult to separate.[1]Varies significantly based on substrate and conditions.
α-HalomethylsilanesFluoride source (e.g., TBAF)High N1-regioselectivity due to steric hindrance.[4][5]Requires a two-step process (alkylation and protodesilylation).[1][4]92:8 to >99:1[4][5][6]
Engineered MethyltransferasesBiocatalystExceptional regioselectivity (>99%).[7]Requires specialized enzymes and conditions.[7]>99:1[1]

Experimental Workflow

The general workflow for the N-methylation of 4-bromopyrazole involves the reaction of the starting material with a methylating agent in the presence of a base, followed by workup and purification.

experimental_workflow Experimental Workflow for N-Methylation of 4-Bromopyrazole cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 4-bromopyrazole and base in solvent add_reagent Add methylating agent (e.g., Dimethyl Sulfate) start->add_reagent react Stir at controlled temperature add_reagent->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize product (NMR, MS) purify->end

Caption: A flowchart illustrating the key stages of the N-methylation of 4-bromopyrazole, from reaction setup to product purification.

Experimental Protocol: N-Methylation using Dimethyl Sulfate

This protocol describes a general procedure for the N-methylation of 4-bromopyrazole using dimethyl sulfate and potassium carbonate.

Materials:

  • 4-Bromopyrazole (1.0 eq)

  • Dimethyl sulfate (1.1 - 1.5 eq)[3]

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Acetone or Acetonitrile (solvent)

  • Dichloromethane (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (eluent)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromopyrazole (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

    • Add a suitable solvent such as acetone or acetonitrile.

    • Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Methylating Agent:

    • Carefully add dimethyl sulfate (1.1 - 1.5 eq) dropwise to the stirred suspension. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.[3]

  • Reaction:

    • Heat the reaction mixture to reflux and stir for 4-12 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the N1 and N2 isomers.

  • Characterization:

    • Characterize the purified product(s) by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.

Signaling Pathway Diagram (Hypothetical)

While there isn't a "signaling pathway" in the biological sense for this chemical reaction, the following diagram illustrates the logical progression and key chemical transformations.

reaction_pathway Reaction Pathway for N-Methylation of 4-Bromopyrazole cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products start_material 4-Bromopyrazole deprotonated_pyrazole Deprotonated 4-Bromopyrazole (Pyrazolate Anion) start_material->deprotonated_pyrazole Deprotonation base Base (e.g., K₂CO₃) base->deprotonated_pyrazole methylating_agent Dimethyl Sulfate (CH₃)₂SO₄ product_n1 1-Methyl-4-bromopyrazole (N1 Isomer) methylating_agent->product_n1 product_n2 2-Methyl-4-bromopyrazole (N2 Isomer) methylating_agent->product_n2 deprotonated_pyrazole->product_n1 SN2 Attack deprotonated_pyrazole->product_n2 SN2 Attack

Caption: A diagram showing the reaction pathway from reactants to the isomeric products in the N-methylation of 4-bromopyrazole.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dimethyl sulfate is highly toxic, corrosive, and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

By following these detailed protocols and safety guidelines, researchers can effectively perform the N-methylation of 4-bromopyrazole and obtain the desired products for their research and development activities.

References

Synthetic Routes to 4-Aryl-1H-Pyrazoles Utilizing Brominated Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-aryl-1H-pyrazoles, a privileged scaffold in medicinal chemistry, utilizing brominated precursors. The focus is on robust and versatile methodologies, including the Suzuki-Miyaura cross-coupling and direct C-H arylation, which offer broad substrate scope and good to excellent yields.

Introduction

The 4-aryl-1H-pyrazole moiety is a core structural component in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. The development of efficient and scalable synthetic routes to access these molecules is of significant interest to the pharmaceutical and agrochemical industries. This guide details well-established palladium-catalyzed cross-coupling reactions that employ readily available brominated pyrazoles or brominated aryl compounds as key starting materials.

Key Synthetic Methodologies

Two primary strategies for the synthesis of 4-aryl-1H-pyrazoles from brominated precursors are highlighted:

  • Suzuki-Miyaura Cross-Coupling: This powerful C-C bond-forming reaction involves the coupling of a 4-bromo-1H-pyrazole with an arylboronic acid or its ester derivative. It is a highly reliable method with excellent functional group tolerance.

  • Direct C-H Arylation: This method offers an atom-economical alternative by directly coupling an N-substituted 4-bromopyrazole with an aryl bromide at the C5 position, leaving the bromo group intact for further functionalization.

Methodology 1: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1H-Pyrazoles

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the creation of biaryl structures. In the context of 4-aryl-1H-pyrazole synthesis, it provides a reliable route from 4-bromopyrazole derivatives.

General Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Bromo-1H-pyrazole 4-Bromo-1H-pyrazole Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Arylboronic_acid Arylboronic Acid (or ester) 4-Aryl-1H-pyrazole 4-Aryl-1H-pyrazole Catalyst->4-Aryl-1H-pyrazole Heat Base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Solvent Solvent (e.g., Dioxane/H₂O, DME/H₂O)

Caption: Suzuki-Miyaura cross-coupling of 4-bromo-1H-pyrazoles.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example for the synthesis of 4-aryl-1H-pyrazoles via Suzuki-Miyaura coupling.

Materials:

  • 4-Bromo-1H-pyrazole derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhos Pd G2)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water or DME/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add the 4-bromo-1H-pyrazole (1.0 equiv.), arylboronic acid (1.1-1.5 equiv.), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv.).

  • Evacuate the tube and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., 1,4-dioxane:H₂O 4:1) to the reaction mixture.

  • Heat the reaction mixture at the specified temperature (typically 80-110 °C) for the designated time (2-24 hours), with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1H-pyrazole.

Data Presentation: Comparison of Suzuki-Miyaura Coupling Conditions
4-Bromopyrazole DerivativeArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (10:4)90 (MW)0.192[1][2]
4-Bromo-3,5-dinitro-1H-pyrazole4-Methoxyphenylboronic acidXPhos Pd G2 (5)K₃PO₄ (3)1,4-Dioxane801695[3]
4-Bromo-1H-pyrazole4-Tolylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2)Toluene/EtOH/H₂O1001286
4-Bromo-1-trityl-1H-pyrazoleNaphthalene-1-boronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)90678[4]
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2/XPhos (2.5/5)K₂CO₃ (3)1,4-Dioxane135 (MW)0.6789[5][6]

Methodology 2: Palladium-Catalyzed Direct C5-Arylation of N-Substituted 4-Bromopyrazoles

Direct C-H arylation represents a more atom- and step-economical approach. For N-substituted 4-bromopyrazoles, the C5-position can be selectively arylated, preserving the C4-bromo substituent for subsequent chemical transformations.[7][8]

General Reaction Scheme:

Direct_Arylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product N-Substituted-4-bromopyrazole N-Substituted 4-Bromopyrazole Catalyst Pd(OAc)₂ Aryl_bromide Aryl Bromide C5-Arylated-4-bromopyrazole 5-Aryl-4-bromo- N-substituted-pyrazole Catalyst->C5-Arylated-4-bromopyrazole Heat (150 °C) Base KOAc Solvent DMA

Caption: Direct C5-arylation of N-substituted 4-bromopyrazoles.

Experimental Protocol: General Procedure for Direct C5-Arylation

This protocol outlines a general procedure for the phosphine-free palladium-catalyzed direct C5-arylation of N-substituted 4-bromopyrazoles.

Materials:

  • N-Substituted 4-bromopyrazole

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • Dimethylacetamide (DMA)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a 25 mL oven-dried Schlenk tube, add the N-substituted 4-bromopyrazole (1.5 equiv.), aryl bromide (1.0 equiv.), Pd(OAc)₂ (5 mol%), and KOAc (2.0 equiv.).

  • Add DMA (to achieve a concentration of ~0.25 M with respect to the aryl bromide).

  • Evacuate the reaction mixture by applying vacuum and backfilling with an inert gas (repeat this cycle 5 times).

  • Stir the reaction mixture at 150 °C (oil bath temperature) for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the C5-arylated product.

Data Presentation: Substrate Scope for Direct C5-Arylation
N-Substituted 4-BromopyrazoleAryl BromideYield (%)Reference
Ethyl 1-methylpyrazole-4-carboxylate1-Bromo-4-(trifluoromethyl)benzene88
Ethyl 1-methylpyrazole-4-carboxylate4-Bromoacetophenone81
Ethyl 1-methylpyrazole-4-carboxylate4-Bromobenzonitrile78
Ethyl 1-methylpyrazole-4-carboxylateMethyl 4-bromobenzoate76
1-Methyl-4-bromopyrazole1-Bromo-4-nitrobenzene75[7][8]

Methodology 3: One-Pot Synthesis from α-Bromo Ketones

An alternative approach involves the one-pot synthesis of 4-aryl-1H-pyrazoles from α-bromo ketones, aldehydes, and hydrazine, followed by in situ bromination and subsequent arylation or direct formation of the 4-arylpyrazole.

General Reaction Workflow:

One_Pot_Synthesis Start α-Bromo Ketone + Aldehyde + Hydrazine Condensation Condensation to form Pyrazoline intermediate Start->Condensation Oxidation In situ Oxidation (e.g., with Bromine) Condensation->Oxidation Aromatization Aromatization to 4-Bromopyrazole Oxidation->Aromatization Arylation Suzuki-Miyaura Coupling with Arylboronic Acid Aromatization->Arylation Product 4-Aryl-1H-pyrazole Arylation->Product

Caption: One-pot synthesis of 4-aryl-1H-pyrazoles.

Experimental Protocol: One-Pot Synthesis of 3,4,5-Trisubstituted Pyrazoles

This protocol describes a one-pot condensation and in situ oxidation to form pyrazoles, which can be subsequently arylated.[9]

Materials:

  • Ketone

  • Aldehyde

  • Hydrazine monohydrochloride

  • Bromine

  • Solvent (e.g., ethanol)

Procedure:

  • In a reaction vessel, dissolve the ketone (1.0 equiv.), aldehyde (1.0 equiv.), and hydrazine monohydrochloride (1.1 equiv.) in a suitable solvent like ethanol.

  • Stir the mixture at room temperature for a specified time (e.g., 2-4 hours) to allow the formation of the pyrazoline intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of bromine (1.1 equiv.) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • The resulting brominated pyrazole can be purified and used in a subsequent Suzuki-Miyaura coupling as described in Methodology 1.

Conclusion

The synthetic routes outlined in these application notes provide researchers with reliable and versatile methods for the synthesis of 4-aryl-1H-pyrazoles from brominated precursors. The choice of methodology will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The provided protocols and data tables serve as a practical guide for the successful implementation of these important transformations in a laboratory setting.

References

Application Notes and Protocols for High-Throughput Screening of 4-Bromopyrazole Analogs for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer effects.[1] The pyrazole scaffold is a key component in several FDA-approved drugs.[1][2] Specifically, 4-bromopyrazole serves as a versatile intermediate for creating extensive libraries of novel analogs for drug discovery.[3] High-throughput screening (HTS) provides an efficient platform for rapidly evaluating these large libraries to identify potent and selective lead compounds.[1] These application notes provide detailed protocols for a primary cell viability screen, followed by secondary assays to elucidate the mechanism of action, focusing on apoptosis induction and kinase inhibition, common mechanisms for pyrazole-based compounds.[4][5][6]

Screening Cascade Overview

The process of identifying lead anticancer compounds from a library of 4-bromopyrazole analogs follows a multi-step screening cascade. It begins with a primary high-throughput screen to assess the cytotoxic effect of all compounds on a cancer cell line. Hits from the primary screen are then confirmed and subjected to dose-response analysis to determine their potency (IC50). Subsequently, promising compounds are advanced to secondary, mechanism-of-action assays to understand how they induce cell death.

G cluster_0 Screening Workflow cluster_1 Mechanism of Action (MoA) Studies A Primary HTS: Single-Dose Screening (e.g., 10 µM) B Hit Identification (% Inhibition > 50%) A->B C Hit Confirmation & Dose-Response Analysis (IC50 Determination) B->C D Secondary Assays: Mechanism of Action C->D E Lead Compound Prioritization D->E D1 Apoptosis Assay (Caspase 3/7) D->D1 Induces Apoptosis? D2 Kinase Profiling D->D2 Inhibits Kinases? D3 Cell Cycle Analysis D->D3 Affects Cell Cycle?

Caption: High-throughput screening cascade for anticancer drug discovery.

Data Presentation

Quantitative data from the screening process should be organized for clear interpretation and comparison.

Table 1: Primary HTS Hit Identification (Example Data: Screening at 10 µM against MCF-7 Cells)

Compound IDStructure% Inhibition (vs. Control)Hit (Yes/No)
BRP-001[Structure]85.2Yes
BRP-002[Structure]12.5No
BRP-003[Structure]92.1Yes
............
Staurosporine[Positive Control]99.8Yes
DMSO[Vehicle Control]0.0No

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDIC50 (µM) on MCF-7IC50 (µM) on A549IC50 (µM) on HCT-116
BRP-0011.252.501.80
BRP-0030.881.150.95
Doxorubicin0.520.450.60

Table 3: Mechanism of Action Assay Summary

Compound IDCaspase 3/7 Activation (Fold Change vs. Control)CDK2 Inhibition IC50 (µM)EGFR Inhibition IC50 (µM)
BRP-0018.50.55> 50
BRP-0032.110.20.98

Experimental Protocols

Protocol 1: Primary Screening - MTT Cell Viability Assay

This protocol assesses cell metabolic activity as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric measurement.[1]

G A 1. Seed Cells (96-well plate) B 2. Incubate (24h) A->B C 3. Add Compounds (48-72h incubation) B->C D 4. Add MTT Reagent (3-4h incubation) C->D E 5. Solubilize Formazan (Add DMSO/Solvent) D->E F 6. Read Absorbance (570 nm) E->F

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)[4]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • 4-bromopyrazole analog library (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the 4-bromopyrazole analogs. Add compounds to the wells (final concentration for primary screen is typically 10 µM). Include wells for vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).[8]

  • MTT Addition: After incubation, carefully add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium without disturbing the cells or crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[7][8]

  • Data Analysis: Calculate the percentage of cell inhibition relative to the vehicle control.

Protocol 2: Secondary Assay - Apoptosis Induction

This assay determines if cytotoxicity is mediated by apoptosis, a form of programmed cell death. Measuring the activity of executioner caspases, like caspase-3 and caspase-7, is a reliable and HTS-amenable method for detecting apoptosis.[10]

G A 1. Seed Cells (Opaque 96-well plate) B 2. Add Compounds (Incubate) A->B C 3. Add Caspase-Glo® 3/7 Reagent B->C D 4. Shake & Incubate (1-2h, Room Temp) C->D E 5. Read Luminescence D->E

Caption: Workflow for a luminescent caspase-3/7 apoptosis assay.

Materials:

  • White, opaque-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Luminometer plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with hit compounds at various concentrations (e.g., 0.1x, 1x, and 10x their IC50 value) as described in Protocol 1. The incubation time may be shorter (e.g., 12-24 hours) to capture early apoptotic events.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by placing the plate on a plate shaker for 2 minutes. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Express results as fold change in luminescence compared to the vehicle-treated control wells.

Protocol 3: Secondary Assay - Kinase Inhibition Profiling

Many pyrazole derivatives exhibit anticancer activity by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[5][11] This protocol provides a general framework for a universal kinase assay that measures ATP depletion after the kinase reaction.

G A 1. Add Kinase, Substrate, & Test Compound to well B 2. Initiate Reaction (Add ATP) A->B C 3. Incubate (e.g., 60 min, RT) B->C D 4. Add Kinase-Glo® Reagent (Stops reaction) C->D E 5. Incubate (10 min, RT) D->E F 6. Read Luminescence E->F G cluster_0 Cellular Processes cluster_1 Potential Drug Targets Proliferation Proliferation & Survival Cycle Cell Cycle Arrest Apoptosis Apoptosis RTK EGFR / VEGFR-2 RTK->Proliferation PI3K PI3K/Akt Pathway RTK->PI3K CDK CDK2 / CDKs CDK->Cycle PI3K->Proliferation Bcl2 Bcl-2 Family Bcl2->Apoptosis Pyrazole 4-Bromopyrazole Analog Pyrazole->RTK Inhibits Pyrazole->CDK Inhibits Pyrazole->PI3K Inhibits Pyrazole->Bcl2 Inhibits

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the laboratory-scale synthesis of substituted pyrazoles, a key heterocyclic scaffold in numerous biologically active compounds. This document outlines some of the most common and versatile synthetic strategies, offering detailed experimental protocols, comparative data, and visual workflows to aid in the practical synthesis of diverse pyrazole derivatives.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals such as the anti-inflammatory drug celecoxib, the anti-obesity drug rimonabant, and various kinase inhibitors used in oncology. The diverse biological activities exhibited by pyrazole-containing molecules underscore the importance of efficient and versatile synthetic methods for their preparation. This document details several key synthetic routes to substituted pyrazoles, including the classical Knorr synthesis, synthesis from α,β-unsaturated carbonyls, 1,3-dipolar cycloadditions, and multicomponent reactions.

Synthetic Strategies for Substituted Pyrazoles

Several reliable methods exist for the synthesis of substituted pyrazoles, each with its own advantages regarding substrate scope, regioselectivity, and reaction conditions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis: Condensation of 1,3-Dicarbonyl Compounds with Hydrazines

First reported by Ludwig Knorr in 1883, this is a cornerstone reaction in pyrazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1] A key consideration when using unsymmetrical 1,3-dicarbonyl compounds is regioselectivity, as the initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[1]

Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones) and Hydrazines

This method provides access to a wide variety of pyrazoles through the reaction of α,β-unsaturated aldehydes or ketones (often chalcones) with hydrazines. The reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and oxidation to the pyrazole. In some cases, the intermediate pyrazoline is isolated and subsequently oxidized.

[3+2] Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. A common approach involves the reaction of a nitrile imine (the 1,3-dipole), often generated in situ from a hydrazonoyl halide, with an alkyne or an alkene that can serve as an alkyne equivalent. This method offers a high degree of control over the substitution pattern of the resulting pyrazole.

Multicomponent Reactions (MCRs)

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. Several MCRs have been developed for the synthesis of highly substituted pyrazoles, often involving the in situ formation of one of the key intermediates.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of specific substituted pyrazoles using the strategies outlined above.

Protocol 1: Knorr Synthesis of 3,5-Dimethylpyrazole

This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine sulfate.

Materials:

  • Hydrazine sulfate

  • 10% Sodium hydroxide solution

  • Acetylacetone (2,4-pentanedione)

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

  • Petroleum ether (90-100 °C)

Equipment:

  • 1-L round-bottomed flask

  • Separatory funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter flask

Procedure:

  • In a 1-L round-bottomed flask equipped with a separatory funnel, thermometer, and stirrer, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.[3]

  • Cool the flask in an ice bath. Once the temperature of the mixture reaches 15 °C, add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15 °C. The addition should take about 30 minutes.[3]

  • After the addition is complete, continue stirring the mixture at 15 °C for 1 hour.[3]

  • Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.[3]

  • Transfer the mixture to a 1-L separatory funnel and extract with 125 ml of ether.[3]

  • Separate the layers and extract the aqueous layer with four additional 40-ml portions of ether.[3]

  • Combine the ether extracts, wash once with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[3]

  • Remove the ether by distillation using a rotary evaporator.[3]

  • Dry the resulting crystalline residue under reduced pressure to obtain 37–39 g (77–81%) of 3,5-dimethylpyrazole as a slightly yellow solid with a melting point of 107–108 °C.[3]

  • The product can be further purified by recrystallization from approximately 250 ml of 90–100 °C petroleum ether.[3]

Workflow Diagram:

Knorr_Synthesis cluster_prep Reaction Setup cluster_workup Work-up and Purification start Dissolve Hydrazine Sulfate in NaOH solution cool Cool to 15 °C start->cool add_acac Add Acetylacetone dropwise at 15 °C cool->add_acac react Stir for 1 hour at 15 °C add_acac->react dilute Dilute with Water react->dilute extract Extract with Ether dilute->extract wash_dry Wash and Dry Ether Extracts extract->wash_dry evaporate Evaporate Ether wash_dry->evaporate product 3,5-Dimethylpyrazole evaporate->product

Workflow for the Knorr synthesis of 3,5-dimethylpyrazole.
Protocol 2: Synthesis of a 3,5-Diaryl-1H-pyrazole from a Chalcone

This protocol details the synthesis of a pyrazole from a chalcone and hydrazine hydrate in the presence of acetic acid.

Materials:

  • Chalcone derivative (e.g., (E)-1,3-diphenylprop-2-en-1-one)

  • Hydrazine hydrate

  • Absolute ethanol

  • Glacial acetic acid

  • Ice

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beaker

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (0.005 mol) in 30 ml of absolute ethanol.[4]

  • Add 4-5 drops of glacial acetic acid to the solution with constant stirring.[4]

  • To this mixture, add hydrazine hydrate (0.005 mol, approximately 0.25 ml).[4]

  • Heat the reaction mixture at reflux for 10-12 hours.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the solution by removing some of the ethanol under reduced pressure.

  • Pour the concentrated solution into a beaker of ice water with stirring to precipitate the product.[4]

  • Continue stirring for an extended period (e.g., 24 hours) to ensure complete precipitation.[4]

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.[4]

Workflow Diagram:

Chalcone_to_Pyrazole cluster_reaction Reaction cluster_isolation Product Isolation start Dissolve Chalcone in Ethanol add_reagents Add Acetic Acid and Hydrazine Hydrate start->add_reagents reflux Reflux for 10-12 hours add_reagents->reflux concentrate Concentrate the Solution reflux->concentrate precipitate Precipitate in Ice Water concentrate->precipitate filter_dry Filter and Dry the Product precipitate->filter_dry product 3,5-Diaryl-1H-pyrazole filter_dry->product

Workflow for the synthesis of a pyrazole from a chalcone.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of various substituted pyrazoles via the methods described.

Table 1: Knorr Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalystTime (h)Temp (°C)Yield (%)Reference
AcetylacetoneHydrazine Sulfate10% NaOH (aq)-11577-81[3]
Ethyl BenzoylacetateHydrazine Hydrate1-PropanolAcetic Acid110079[5][6]
DibenzoylmethanePhenylhydrazineEthanolAcetic Acid2Reflux~90[7] (General)
Ethyl AcetoacetatePhenylhydrazineAcetic Acid-1RefluxHigh[1]
Substituted 1,3-diketonesArylhydrazinesN,N-Dimethylacetamide--RT59-98[7]

Table 2: Synthesis from α,β-Unsaturated Carbonyls

α,β-Unsaturated CarbonylHydrazine DerivativeSolventAdditiveTime (h)Temp (°C)Yield (%)Reference
Indole-derived ChalconesHydrazine HydrateEthanolAcetic Acid10-12Reflux-[4]
Adamantyl ChalconePhenylhydrazine HClAcetic Acid/WaterNaOAc4880-[8]
trans-ChalconeTosylhydrazone- (Solvent-free)-0.25MWHigh[7]
Various EnonesHydrazides & HalidesAcetonitrileNaOH2-up to 91[9]

Table 3: 1,3-Dipolar Cycloaddition and Multicomponent Reactions

Reaction TypeKey ReactantsSolventCatalyst/BaseTime (h)Temp (°C)Yield (%)Reference
1,3-Dipolar CycloadditionHydrazonoyl Halide, Acetylacetone-Chloramine-T--59-78
1,3-Dipolar CycloadditionNitrile Imine, Alkyne1,4-DioxaneAg2CO32480-[10]
MulticomponentAldehyde, Ketone, Hydrazine-Microwave-MW-[11]
MulticomponentAldehyde, Malononitrile, Hydrazine----High[2]
MulticomponentAldehyde, β-ketoester, Hydrazine- (Solvent-free)(TBA)2S2O8--High[11]

Signaling Pathways and Logical Relationships

The synthesis of substituted pyrazoles involves a series of logical chemical transformations. The following diagram illustrates the general relationship between the starting materials and the final pyrazole product for the Knorr synthesis.

Knorr_Mechanism_Logic start_materials 1,3-Dicarbonyl Compound + Hydrazine Derivative condensation Condensation start_materials->condensation hydrazone Hydrazone Intermediate condensation->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization cyclic_intermediate Cyclic Intermediate cyclization->cyclic_intermediate dehydration Dehydration (-H₂O) cyclic_intermediate->dehydration product Substituted Pyrazole dehydration->product

Logical flow of the Knorr pyrazole synthesis.

References

Application Notes and Protocols: 4-Bromo-1-methyl-1H-pyrazole in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 4-bromo-1-methyl-1H-pyrazole and its derivatives as versatile building blocks in the synthesis of advanced materials. The unique chemical properties of this pyrazole derivative, including its potential for functionalization at the bromine position, make it a valuable precursor for creating novel polymers and heterocyclic compounds with applications in polymer science and organic electronics.

Application 1: Precursor for Fused Heterocyclic Systems with Potential in Organic Electronics

This compound serves as a key starting material for the synthesis of complex fused heterocyclic systems, such as pyrazolo[3,4-c]pyrazoles. These bicyclic structures are of interest not only for their pharmacological potential but also as scaffolds for organic materials with potential photophysical properties relevant to organic electronics. The strategic functionalization of the pyrazole ring allows for the tuning of electronic properties.

Experimental Protocol: Synthesis of 1-methyl-6-arylpyrazolo[3,4-c]pyrazoles

This protocol is adapted from the synthesis of related pyrazolo[3,4-c]pyrazoles, starting from a derivative of this compound.

Materials:

  • 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

  • Substituted aromatic hydrazine (e.g., phenylhydrazine)

  • Ethanol

  • Glacial acetic acid or Sodium acetate

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • Argon gas

  • Dichloromethane

  • Water

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Condensation: In a round-bottom flask, dissolve 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in ethanol. Add a few drops of glacial acetic acid, followed by the desired substituted aromatic hydrazine (1.1 eq.). If the hydrazine is in its hydrochloride salt form, use a stoichiometric amount of sodium acetate instead of acetic acid.

  • Reflux the mixture for 18 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Cyclization (Ullmann-type Cross-Coupling): Solubilize the crude product from the previous step in DMF and transfer it to a dry microwave tube.

  • Add potassium carbonate (2.0 eq.) and copper(I) iodide (2.5 mol%) to the mixture.

  • Evacuate the tube and backfill with dry argon. Repeat this process three times.

  • Seal the tube and heat the reaction mixture to 150 °C for 1 hour under microwave irradiation.

  • Work-up and Purification: After cooling, remove the DMF under reduced pressure.

  • Extract the residue with dichloromethane and water.

  • Collect the organic layers and wash with a saturated solution of sodium thiosulfate.

  • Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1-methyl-6-arylpyrazolo[3,4-c]pyrazole.

Logical Workflow for the Synthesis of Pyrazolo[3,4-c]pyrazoles```dot

G start Start Materials: 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde Substituted Aromatic Hydrazine condensation Condensation (Ethanol, Acetic Acid/NaOAc, Reflux 18h) start->condensation concentration1 Solvent Removal (Reduced Pressure) condensation->concentration1 cyclization Ullmann-type Cross-Coupling (DMF, K2CO3, CuI, Microwave 150°C, 1h) concentration1->cyclization concentration2 Solvent Removal (Reduced Pressure) cyclization->concentration2 workup Aqueous Work-up & Extraction (DCM, Water, Na2S2O3) concentration2->workup purification Purification (Silica Gel Column Chromatography) workup->purification product Final Product: 1-methyl-6-arylpyrazolo[3,4-c]pyrazole purification->product

Application Notes and Protocols for Metal-Catalyzed Reactions Involving Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common metal-catalyzed cross-coupling reactions utilized in the functionalization of brominated pyrazoles. The pyrazole scaffold is a privileged motif in medicinal chemistry, and the methodologies detailed herein are crucial for the synthesis of novel drug candidates and functional materials.[1][2] This document offers detailed experimental protocols, quantitative data summaries, and a visualization of a key signaling pathway targeted by pyrazole-based inhibitors.

Introduction

The pyrazole ring is a fundamental heterocyclic structure present in numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold for interacting with various biological targets. Metal-catalyzed cross-coupling reactions provide a powerful toolkit for the derivatization of brominated pyrazoles, enabling the introduction of a wide range of substituents at specific positions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are among the most robust and versatile methods for forming new carbon-carbon and carbon-nitrogen bonds with brominated pyrazole substrates.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for various metal-catalyzed cross-coupling reactions of brominated pyrazoles, providing a comparative overview of catalysts, ligands, bases, solvents, and reported yields.

Table 1: Suzuki-Miyaura Coupling of Bromopyrazoles with Boronic Acids

Bromopyrazole SubstrateBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
4-Bromo-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃1,4-Dioxane/H₂O9085[3]
4-Bromo-1-trityl-1H-pyrazole(4-Methoxyphenyl)boronic acidPdCl₂(PPh₃)₂ (5)-K₂CO₃DMF/EtOH10092[4]
3-Bromo-1H-pyrazole(3-Aminophenyl)boronic acidP1 (1.5)XPhos (3)K₃PO₄1,4-Dioxane/H₂O6078[5]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane8075[6]

Table 2: Buchwald-Hartwig Amination of Bromopyrazoles

Bromopyrazole SubstrateAminePd Pre-catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
4-Bromo-1H-pyrazoleAnilineP4 (2)tBuBrettPhos (L4) (2)LHMDSTHF8085[7]
3-Bromo-1H-pyrazoleMorpholineP4 (2)tBuBrettPhos (L4) (2)LHMDSTHF8092[7]
4-Bromo-1H-pyrazoleBenzylamineP4 (1)tBuBrettPhos (L4) (1)LHMDSTHF5075[7]
3-BromopyridineAnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10095[8]

Table 3: Sonogashira Coupling of Bromopyrazoles with Terminal Alkynes

Bromopyrazole SubstrateAlkynePd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10096[9][10][11]
4-Iodo-1-trityl-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHFrt98[1]
3-BromopyridinePropargyl alcoholNS-MCM-41-Pd (0.1)CuI (0.2)Et₃NEt₃N9065[12]
Aryl BromideTerminal AlkynePdCl₂(PPh₃)₂ (3)-TBAFneat80-12080-95[9]

Table 4: Heck Reaction of Bromopyrazoles with Alkenes

Bromopyrazole SubstrateAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
4-Iodo-1-trityl-1H-pyrazoleMethyl acrylatePd(OAc)₂ (2)P(OEt)₃ (4)Et₃NDMF12095[1]
4-BromoacetophenoneStyrenePd(OAc)₂ (1)1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2)K₂CO₃DMF/H₂O8095[13]
BromoanisoleMethyl acrylatePd(OAc)₂ (1)PPh₃ (2)Et₃NAcetonitrile10085[2]
Aryl Bromiden-Butyl acrylatePalladacycle (0.01)-NaOAcNMP14098[14]

Experimental Protocols

The following are generalized protocols for the key reactions cited. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Suzuki-Miyaura Coupling Protocol

Materials:

  • Bromopyrazole derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)[3][4][5]

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene) and water[3][4][5]

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or microwave vial, add the bromopyrazole (1.0 equiv), arylboronic acid (1.1-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-2.5 equiv).[3][4][5]

  • Evacuate and backfill the reaction vessel with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[3]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

Materials:

  • Bromopyrazole derivative

  • Amine

  • Palladium pre-catalyst (e.g., P4) and ligand (e.g., tBuBrettPhos)[7]

  • Strong, non-nucleophilic base (e.g., LHMDS, NaOtBu)[7]

  • Anhydrous solvent (e.g., THF, toluene)[7]

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (1-2 mol%) and ligand (1-2 mol%) to a dry Schlenk tube.[7]

  • Add the bromopyrazole (1.0 equiv) and the base (2.2 equiv).[7]

  • Add the anhydrous solvent, followed by the amine (1.2 equiv).[7]

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 50-100 °C) with stirring.[7]

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase, concentrate, and purify by flash chromatography.

Sonogashira Coupling Protocol

Materials:

  • Bromopyrazole derivative

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, PdCl₂(PPh₃)₂)[1][9]

  • Copper(I) cocatalyst (e.g., CuI) (Note: copper-free protocols exist)[1][9]

  • Amine base (e.g., Et₃N)[1][9]

  • Solvent (e.g., DMF, THF)[1][9]

  • Inert atmosphere

Procedure:

  • To a reaction flask, add the palladium catalyst (2.5-5 mol%), copper(I) iodide (5-10 mol%), and the bromopyrazole (1.0 equiv).[1][9]

  • Purge the flask with an inert gas.

  • Add the solvent and the amine base.

  • Add the terminal alkyne (1.1-1.2 equiv) via syringe.

  • Heat the reaction to the required temperature (room temperature to 100 °C) and stir until the starting material is consumed.[1][9]

  • Cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, remove the solvent in vacuo, and purify the residue by column chromatography.

Heck Reaction Protocol

Materials:

  • Bromopyrazole derivative

  • Alkene (e.g., acrylate, styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂)[1][13]

  • Ligand (e.g., P(OEt)₃, PPh₃, or N-heterocyclic carbene precursor)[1][13]

  • Base (e.g., Et₃N, K₂CO₃)[1][13]

  • Solvent (e.g., DMF, acetonitrile)[1][13]

Procedure:

  • Combine the bromopyrazole (1.0 equiv), palladium catalyst (1-2 mol%), ligand (2-4 mol%), and base (1.5-2.0 equiv) in a reaction vessel.[1][13]

  • Add the solvent and the alkene (1.2-1.5 equiv).[1][13]

  • Heat the mixture under an inert atmosphere to the specified temperature (80-140 °C).[1][13]

  • Monitor the reaction for completion.

  • After cooling, filter the reaction mixture to remove any solids.

  • Dilute the filtrate with an organic solvent and wash with water.

  • Dry, concentrate, and purify the crude product by chromatography.

Signaling Pathway and Experimental Workflow Visualization

The functionalized pyrazoles synthesized via these metal-catalyzed reactions often serve as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways implicated in diseases such as cancer.[15] The PI3K/AKT/mTOR pathway is a key signaling cascade that controls cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[16][17]

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates PyrazoleInhibitor Pyrazole-based Inhibitor PyrazoleInhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and a point of inhibition.

General Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of a library of pyrazole derivatives and their subsequent screening for biological activity.

Experimental_Workflow Start Start: Brominated Pyrazole Scaffold Coupling Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Start->Coupling Purification Purification and Characterization (Chromatography, NMR, MS) Coupling->Purification Library Library of Functionalized Pyrazole Derivatives Screening Biological Screening (e.g., Kinase Assays) Library->Screening Purification->Library Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Optimization->Coupling Iterative Synthesis End Drug Candidate Optimization->End

Caption: Workflow for pyrazole-based drug discovery.

Conclusion

Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized pyrazoles. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions offer a wide range of possibilities for creating diverse chemical libraries for drug discovery and materials science. The protocols and data presented herein provide a valuable resource for researchers aiming to leverage these powerful synthetic methods. The visualization of the PI3K/AKT/mTOR pathway highlights a key area where pyrazole-based inhibitors have shown significant therapeutic promise, underscoring the importance of these synthetic strategies in the development of next-generation targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Coupling of 4-bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 4-bromo-1-methyl-1H-pyrazole.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, presented in a question-and-answer format to directly tackle experimental challenges.

Question 1: My reaction yield is low or non-existent. What are the primary factors to investigate?

Answer: Low yields in Suzuki couplings with bromopyrazoles can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For heteroaryl halides like this compound, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos, which can facilitate the oxidative addition step and prevent catalyst inhibition.[1] Pre-catalysts like XPhos Pd G2 have also shown high efficacy in the coupling of bromopyrazoles.[2]

  • Reaction Conditions: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions.[1][3] Thoroughly degas all solvents and reagents before use. Reaction temperature and time are also crucial parameters that may require optimization.

  • Reagent Quality: The purity of your this compound, boronic acid, and base is paramount. Impurities can poison the catalyst. Additionally, boronic acids can degrade upon storage; using a fresh or purified batch is advisable.

Question 2: I'm observing significant debromination of my starting material. How can this be minimized?

Answer: Debromination is a common side reaction with heteroaryl halides. Several factors can contribute to this:

  • Base Selection: The strength and type of base are crucial. Strong inorganic bases may promote debromination. Milder bases like K₃PO₄ or Cs₂CO₃ are often preferred for these substrates.[4]

  • Solvent Choice: The polarity of the solvent can influence the rate of debromination. A less polar solvent might be beneficial. Common solvent systems for this reaction include 1,4-dioxane/water or toluene/water mixtures.[4][5]

  • Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation by favoring the desired cross-coupling pathway.[1]

Question 3: How can I reduce the formation of homocoupling byproducts from my boronic acid?

Answer: Homocoupling of the boronic acid is often promoted by the presence of oxygen.

  • Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen from the reaction mixture. Ensure your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with an inert gas) is effective.[1][3]

  • Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common, but a large excess may lead to increased homocoupling.

  • Catalyst Precursor: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may be advantageous over a Pd(II) source, as the in situ reduction of Pd(II) can sometimes promote homocoupling.

Question 4: My boronic acid appears to be decomposing (protodeboronation). What can I do?

Answer: Protodeboronation, the cleavage of the C-B bond, is a significant side reaction, especially with heteroaryl boronic acids or under harsh conditions.

  • Anhydrous Conditions: While many Suzuki couplings tolerate water, minimizing its amount can reduce protodeboronation. Using anhydrous solvents is a good practice.

  • Boronic Esters: Consider using more stable boronic acid derivatives, such as pinacol esters (Bpin), which are generally more resistant to protodeboronation.

  • Milder Base: A very strong base can accelerate the decomposition of the boronic acid. Screening different bases can help identify one that promotes the coupling without significant degradation of the boronic acid.

Frequently Asked Questions (FAQs)

What is the recommended catalyst system for the Suzuki coupling of this compound?

For challenging heteroaryl couplings, catalyst systems employing bulky, electron-rich phosphine ligands are often superior. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos is a good starting point. Alternatively, using a pre-catalyst like XPhos Pd G2, which has shown success with bromopyrazoles, is highly recommended.[2]

Which base and solvent system is most effective?

A common and effective system for the Suzuki coupling of bromopyrazoles is the use of a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ in a solvent mixture of 1,4-dioxane and water.[4][5][6] The optimal ratio of solvent and the best base may need to be determined empirically for your specific boronic acid partner.

What is a typical reaction temperature and duration?

Reaction temperatures for Suzuki couplings of bromopyrazoles typically range from 80°C to 110°C.[1][3] Reaction times can vary from a few hours to 24 hours. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and to avoid product degradation from prolonged heating.

Is N-protection of the pyrazole necessary?

For this compound, the nitrogen is already methylated, so N-protection is not a concern. For couplings involving NH-pyrazoles, N-protection can sometimes be beneficial to prevent side reactions related to the acidic N-H proton.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Bromopyrazoles

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1PdCl₂(dppf) (3)-K₂CO₃ (2)DME80292[7]
2XPhos Pd G2 (2)-K₃PO₄ (2)1,4-Dioxane/H₂O801641[8][9]
3Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane8018-2260[4]
4P1 (XPhos pre-catalyst) (6-7)XPhos (9-10.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)1002461-86[6]

Note: Yields are for various bromopyrazole and boronic acid combinations and serve as a general guide.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., XPhos Pd G2)

  • Base (e.g., K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.[3]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst Transmetalation Transmetalation OxAdd Oxidative Addition OxAdd->Pd0 PdII Ar-Pd(II)-X L2 PdII->OxAdd PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' L2 Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Product (Ar-Ar') RedElim->ArAr ArX 4-bromo-1-methyl- 1H-pyrazole (Ar-X) ArX->OxAdd ArBOH Ar'B(OH)2 + Base ArBOH->Transmetalation Troubleshooting_Yield start Low Yield in Suzuki Coupling check_catalyst Review Catalyst System (Pd Source & Ligand) start->check_catalyst check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp.) start->check_conditions check_reagents Assess Reagent Quality (Purity, Stability) start->check_reagents optimize_catalyst Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_catalyst->optimize_catalyst optimize_conditions Ensure Rigorous Degassing Optimize Temperature check_conditions->optimize_conditions optimize_reagents Use Fresh/Purified Reagents Consider Boronic Esters check_reagents->optimize_reagents side_reactions Identify Side Reactions (Debromination, Homocoupling) optimize_catalyst->side_reactions optimize_conditions->side_reactions optimize_reagents->side_reactions optimize_base Screen Milder Bases (K3PO4, Cs2CO3) side_reactions->optimize_base Debromination Observed end Improved Yield side_reactions->end No Major Side Reactions optimize_base->end

References

Technical Support Center: Purification of 4-bromo-1-methyl-1H-pyrazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 4-bromo-1-methyl-1H-pyrazole using column chromatography. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of pyrazole derivatives is silica gel.[1] For the mobile phase, a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate is typically effective.[2][3] The optimal ratio of these solvents will depend on the specific impurity profile of your crude product and should be determined by thin-layer chromatography (TLC) prior to running the column.[3]

Q2: How do I determine the optimal solvent system using Thin-Layer Chromatography (TLC)?

A2: To find the best solvent system, spot your crude this compound solution onto a TLC plate and develop it in various ratios of hexane and ethyl acetate. The ideal solvent system will provide a good separation of your target compound from its impurities, with the Rf value of this compound ideally falling between 0.2 and 0.4.[3]

Q3: What are the most common impurities I might encounter?

A3: The synthesis of substituted pyrazoles can sometimes result in the formation of regioisomers, which may have very similar polarities to the desired product, making their separation challenging.[4] Other potential impurities could include unreacted starting materials or side-products from the synthesis. The exact nature of the impurities will depend on the synthetic route employed.

Q4: Is this compound stable on silica gel?

A4: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or poor separation.[5] If you observe streaking on your TLC plate or suspect your compound is degrading on the column, you may need to use deactivated silica gel.[1][5]

Q5: How can I deactivate silica gel?

A5: Silica gel can be deactivated by preparing a slurry with a small amount of a basic additive like triethylamine (typically 1-2% by volume of the eluent) or by pre-treating the silica with an ammonia solution in methanol.[1] Another method involves adding a controlled amount of water (e.g., 10% by weight) to the dry silica gel and allowing it to equilibrate.[6][7]

Q6: Are there alternative purification methods if column chromatography is not effective?

A6: Yes, if column chromatography does not provide adequate separation, you can consider other techniques such as recrystallization, preparative High-Performance Liquid Chromatography (HPLC), or distillation.[8] Recrystallization can be particularly effective if a suitable solvent is found.[1]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexane and ethyl acetate (start with a 9:1 or 4:1 ratio).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp or by using an iodine chamber.[9]

  • Analysis: Calculate the Rf value for your product and impurities. Adjust the solvent ratio to achieve optimal separation, aiming for an Rf of 0.2-0.4 for the product.[3]

Protocol 2: Flash Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Carefully pour the slurry into the column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel before adding it to the column.[10]

  • Elution: Begin eluting with the optimized solvent system (e.g., a hexane/ethyl acetate mixture). Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[10]

Data Presentation

Table 1: Mobile Phase Polarity and Elution Characteristics

Mobile Phase Composition (Hexane:Ethyl Acetate)PolarityExpected Elution Behavior for this compound
95:5LowSlow elution, low Rf value. Good for separating from less polar impurities.
80:20MediumModerate elution, ideal Rf range for good separation.
50:50HighFast elution, high Rf value. May co-elute with more polar impurities.

Table 2: Typical Parameters for Flash Column Chromatography

ParameterRecommended Value
Stationary PhaseSilica Gel (230-400 mesh)
Column DiameterDependent on sample size (e.g., 2-4 cm for 1-5 g of crude material)
Silica Gel Amount~50-100 times the weight of the crude sample
EluentHexane/Ethyl Acetate (optimized by TLC)
Loading MethodWet or Dry Loading

Troubleshooting Guide

ProblemPossible CauseSolution
Poor Separation of Spots Incorrect mobile phase polarity.Optimize the eluent system using TLC. A less polar mobile phase generally improves the separation of closely eluting compounds.[8]
Column was poorly packed.Repack the column, ensuring a homogenous and bubble-free stationary phase.
Overloading the column.Use a larger column or reduce the amount of sample loaded.
Compound is not Eluting Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate. Consider using deactivated silica gel.[5]
Compound Elutes too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
Streaking of Spots on TLC/Column Compound is too polar for the solvent system.Increase the polarity of the mobile phase.
Compound is acidic or basic and interacting strongly with the silica gel.Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).
Sample is overloaded on the TLC plate or column.Use a more dilute sample for spotting or load less material onto the column.
Low Recovery of the Compound Compound may be unstable on silica gel.Use deactivated silica gel or an alternative stationary phase like alumina.[5]
The compound is highly soluble in the mobile phase and was not fully recovered.Ensure complete evaporation of the solvent from the collected fractions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude 4-bromo- 1-methyl-1H-pyrazole tlc TLC Analysis crude_product->tlc solvent_optimization Solvent System Optimization tlc->solvent_optimization column_packing Column Packing (Silica Gel) solvent_optimization->column_packing sample_loading Sample Loading column_packing->sample_loading elution Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC) fraction_collection->fraction_analysis pooling Pooling Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal pure_product Pure Product solvent_removal->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_separation Separation Problems cluster_recovery Recovery & Purity Issues start Purification Issue poor_separation Poor Separation start->poor_separation no_elution Compound Not Eluting start->no_elution fast_elution Compound Elutes Too Fast start->fast_elution streaking Streaking of Spots start->streaking low_recovery Low Recovery start->low_recovery change_solvent change_solvent poor_separation->change_solvent Optimize Mobile Phase repack_column repack_column poor_separation->repack_column Check Column Packing increase_polarity increase_polarity no_elution->increase_polarity Increase Eluent Polarity check_stability check_stability no_elution->check_stability Check Compound Stability decrease_polarity decrease_polarity fast_elution->decrease_polarity Decrease Eluent Polarity add_modifier add_modifier streaking->add_modifier Add Modifier to Eluent reduce_load reduce_load streaking->reduce_load Reduce Sample Load deactivate_silica deactivate_silica low_recovery->deactivate_silica Use Deactivated Silica

Caption: Troubleshooting decision tree for column chromatography purification.

References

Technical Support Center: Bromination of 1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1-methyl-1H-pyrazole. The information is designed to help overcome common challenges and minimize side reactions during this synthetic procedure.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bromination of 1-methyl-1H-pyrazole, offering potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low to no conversion of starting material 1. Inactive Brominating Agent: The brominating agent (e.g., NBS) may have degraded due to improper storage or age. 2. Insufficient Reaction Temperature: The activation energy for the reaction may not be met. 3. Poor Quality Solvent: Presence of impurities in the solvent can interfere with the reaction.1. Use a fresh, pure batch of the brominating agent. 2. Gradually increase the reaction temperature while monitoring for product formation and side reactions. 3. Use a dry, high-purity solvent.
Formation of multiple products (isomers) 1. Lack of Regioselectivity: Electrophilic substitution can occur at different positions on the pyrazole ring. The methylated nitrogen directs substitution, but other factors can influence the outcome.[1][2]1. Control Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to enhance regioselectivity.[3] 2. Choice of Brominating Agent: Use N-bromosuccinimide (NBS) instead of elemental bromine for higher selectivity towards the 4-position.[3]
Significant amount of di-brominated byproduct 1. Over-bromination: Use of excess brominating agent or harsh reaction conditions can lead to the formation of di-bromo-1-methyl-pyrazole.[3]1. Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent. 2. Slow Addition: Add the brominating agent portion-wise or as a solution dropwise to maintain a low concentration in the reaction mixture.[4] 3. Low Temperature: Maintain a low reaction temperature throughout the addition and reaction time.[3]
Difficult purification of the desired product 1. Similar Polarity of Byproducts: Di-brominated byproducts and isomers may have similar polarities to the desired mono-brominated product, making separation by column chromatography challenging.1. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system to selectively crystallize the desired product. 2. Optimize Chromatography: Use a high-efficiency silica gel and a carefully selected eluent system for column chromatography. Gradient elution may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the bromination of 1-methyl-1H-pyrazole?

A1: The most common side reaction is over-bromination, which leads to the formation of di-brominated products, such as 3,4-dibromo-1-methyl-1H-pyrazole or 4,5-dibromo-1-methyl-1H-pyrazole.[3] This occurs when the reaction conditions are too harsh or when an excess of the brominating agent is used.

Q2: Which brominating agent is best for the selective mono-bromination of 1-methyl-1H-pyrazole?

A2: N-bromosuccinimide (NBS) is generally the preferred reagent for the selective mono-bromination of pyrazoles.[3][4] It is a milder source of electrophilic bromine compared to elemental bromine (Br₂), which often leads to a higher degree of over-bromination and the formation of multiple products.

Q3: At which position does the bromination of 1-methyl-1H-pyrazole preferentially occur?

A3: The electrophilic bromination of 1-methyl-1H-pyrazole is regioselective for the 4-position.[3] The N-methyl group activates the pyrazole ring towards electrophilic substitution, with the directing effect favoring the C4 position.

Q4: How can I monitor the progress of the reaction to avoid the formation of side products?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the reaction mixture to a standard of the starting material, you can track the formation of the product and the appearance of any byproducts. It is crucial to stop the reaction once the starting material is consumed to prevent further bromination of the desired product.

Q5: What are the typical purification methods to isolate 4-bromo-1-methyl-1H-pyrazole?

A5: The most common methods for purification are column chromatography on silica gel and recrystallization.[3] The choice of method depends on the physical state of the product and the nature of the impurities.

Experimental Protocols

Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)

This protocol is designed to favor the formation of this compound while minimizing side reactions.

Materials:

  • 1-methyl-1H-pyrazole

  • N-bromosuccinimide (NBS)

  • Dry dichloromethane (DCM) or chloroform (CHCl₃)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Dropping funnel (optional)

Procedure:

  • Dissolve 1-methyl-1H-pyrazole (1.0 eq.) in dry DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate container, dissolve NBS (1.05 eq.) in dry DCM.

  • Slowly add the NBS solution to the stirred pyrazole solution at 0 °C over a period of 20-30 minutes.[4]

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.[4]

  • Allow the reaction to warm to room temperature and continue stirring. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_analysis Problem Analysis cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions cluster_end End start Unsatisfactory Reaction Outcome low_yield Low Yield / No Reaction start->low_yield e.g., <50% conversion side_products Presence of Side Products start->side_products e.g., di-bromo species check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) low_yield->check_conditions side_products->check_reagents side_products->check_conditions optimize_purification Optimize Purification Protocol side_products->optimize_purification rerun_reaction Re-run with Pure Reagents & Correct Stoichiometry check_reagents->rerun_reaction adjust_conditions Adjust Temperature / Reaction Time check_conditions->adjust_conditions modify_purification Modify Chromatography / Recrystallization optimize_purification->modify_purification end Successful Synthesis rerun_reaction->end adjust_conditions->end modify_purification->end

Caption: A logical workflow for troubleshooting common issues in the bromination of 1-methyl-1H-pyrazole.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Bromopyrazole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 4-bromopyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions used for the derivatization of 4-bromopyrazole?

A1: The most common and versatile cross-coupling reactions for functionalizing 4-bromopyrazole include Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), Buchwald-Hartwig amination (for C-N bond formation with amines), Sonogashira coupling (for C-C bond formation with terminal alkynes), and Ullmann condensation (for C-O, C-S, and C-N bond formation).[1][2][3]

Q2: I am observing significant debromination of my 4-bromopyrazole starting material. How can I minimize this side reaction?

A2: Debromination is a common side reaction, especially in Suzuki couplings.[1] Key factors to consider for its mitigation include:

  • N-H Acidity: The acidic N-H proton of unprotected pyrazoles can lead to the formation of a pyrazolate anion, which may affect the catalyst and promote dehalogenation. Protecting the pyrazole nitrogen (e.g., with Boc or SEM groups) can significantly reduce or eliminate debromination.[1]

  • Choice of Base and Solvent: Strong inorganic bases like NaOH or KOH can promote debromination. Using milder inorganic bases such as K₃PO₄ or CsF, or organic bases, in combination with a less polar solvent, can be beneficial.[1]

  • Catalyst System: The selection of the palladium precursor and ligand is crucial. Bulky, electron-rich phosphine ligands like XPhos and SPhos are generally less prone to inducing dehalogenation compared to ligands like triphenylphosphine (PPh₃).[1]

Q3: My reaction yield is low or non-existent. What are the potential causes and how can I troubleshoot this?

A3: Low or no yield can stem from several factors:

  • Inactive Catalyst: Ensure you are using a pre-formed Pd(0) catalyst or a palladacycle precatalyst (e.g., XPhos Pd G2).[4] Proper degassing of all reagents and solvents is critical to prevent catalyst deactivation.[4]

  • Incorrect Base/Solvent Combination: The choice of base and solvent is highly dependent on the specific reaction. It is often necessary to screen different combinations, such as K₃PO₄ or Cs₂CO₃ with solvents like dioxane/water or ethanol/water mixtures.[4]

  • Low Temperature: Many cross-coupling reactions require elevated temperatures (e.g., 80-100 °C) to proceed efficiently.[4] Consider increasing the reaction temperature or using microwave irradiation to accelerate the reaction.[4][5]

  • Poor Reagent Quality: Ensure the purity and reactivity of your starting materials, especially boronic acids in Suzuki couplings, which can degrade over time.

Q4: How can I purify my final product and remove unreacted 4-bromopyrazole?

A4: The purification strategy depends on the physical properties of your product and the impurities.

  • Acid-Base Extraction: The basicity of the pyrazole ring allows for its selective extraction into an aqueous acidic layer, which can be an effective way to remove unreacted 4-bromopyrazole.[6]

  • Chromatography: Column chromatography using silica gel with eluents such as ethyl acetate and hexanes/heptane mixtures is a common and effective purification method.[6]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent (e.g., methanol for some pyrazole derivatives) can be a good purification technique.[6]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low yield of the desired coupled product.

  • Possible Cause: Inefficient transmetalation or reductive elimination.

  • Troubleshooting Steps:

    • Optimize the Base: Screen different bases. K₃PO₄ is often a good starting point.[2]

    • Vary the Solvent: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is typically required. The ratio can be critical.

    • Select a Suitable Ligand: For electron-rich or sterically hindered substrates, bulky, electron-rich ligands (e.g., XPhos, SPhos) can improve catalytic activity.

    • Increase Temperature: If the reaction is sluggish at lower temperatures, consider heating to 80-100 °C.[2]

Issue: Formation of homo-coupled byproducts.

  • Possible Cause: Oxidative homo-coupling of the boronic acid.

  • Troubleshooting Steps:

    • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents to minimize the presence of oxygen.[4]

    • Use a Pd(0) Source: Employ a precatalyst that rapidly generates the active Pd(0) species to minimize the presence of Pd(II), which can promote homo-coupling.[4]

    • Adjust Stoichiometry: Using a slight excess of the boronic acid can sometimes be beneficial.[4]

Buchwald-Hartwig Amination

Issue: Low reactivity with certain amines.

  • Possible Cause: Amines with β-hydrogens can undergo β-hydride elimination with palladium catalysts, leading to low yields.[7][8]

  • Troubleshooting Steps:

    • Catalyst Selection: For amines possessing β-hydrogens, a copper-catalyzed system (Ullmann condensation) may provide better results than a palladium-catalyzed one.[7] Palladium catalysis is often more effective for aryl- or alkylamines lacking a β-hydrogen.[7]

    • Ligand Choice: For palladium-catalyzed reactions, bulky biarylphosphine ligands like tBuBrettPhos have been shown to be effective for the amination of unprotected bromopyrazoles.[9]

Sonogashira Coupling

Issue: Formation of alkyne homo-coupling (Glaser coupling) products.

  • Possible Cause: The copper(I) co-catalyst can promote the oxidative homo-coupling of terminal alkynes.[4]

  • Troubleshooting Steps:

    • "Copper-Free" Protocol: Consider using a copper-free Sonogashira protocol to eliminate this side reaction.[4]

    • Strict Anaerobic Conditions: The presence of oxygen promotes Glaser coupling, so ensure all reagents and the reaction atmosphere are free of oxygen.[4]

Data Presentation

Table 1: Optimization of Suzuki Coupling Conditions for 4-Bromopyrazole

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O100Low
2Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene100Moderate
3XPhos Pd G2 (2)-K₃PO₄ (2)Dioxane/H₂O100High
4Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)DMF80Moderate

Note: This table is a generalized representation based on common findings in the literature. Actual yields will vary depending on the specific substrates used.

Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole [7]

AmineCatalyst SystemLigandYield (%)
PiperidinePd(dba)₂tBuDavePhos60
MorpholinePd(dba)₂tBuDavePhos67
PyrrolidinePd(dba)₂tBuDavePhos7
AllylaminePd(dba)₂tBuDavePhos6
AllylamineCuI2-isobutyrylcyclohexanone72

This table illustrates the complementarity of palladium and copper catalysts depending on the amine substrate.[7][8]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazole
  • To an oven-dried reaction vessel, add 4-bromopyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 - 2.0 equiv), and K₃PO₄ (2.0 equiv).[2]

  • Seal the vessel and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.[2]

  • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2-7 mol%).[2]

  • Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.[2]

  • Stir the reaction mixture vigorously and heat to 100 °C.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling of 4-Bromopyrazole
  • To a reaction flask, add 4-bromopyrazole (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (4 mol%).[2]

  • Add a solvent/base mixture such as triethylamine or DMF.[2]

  • Stir the mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 40-60 °C).[2]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and remove the solvent in vacuo.[2]

  • Purify the residue by column chromatography.[2]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 4-Bromopyrazole - Coupling Partner - Base B Add Catalyst and Ligand A->B 1. C Add Degassed Solvent B->C 2. D Inert Atmosphere (Ar or N2) C->D 3. E Heating (Conventional or MW) D->E 4. F Quenching & Extraction E->F 5. G Column Chromatography F->G 6. H Product Characterization G->H 7.

Caption: A generalized experimental workflow for cross-coupling reactions.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality Start Low or No Yield C1 Inactive Catalyst? Start->C1 C2 Suboptimal Base/ Solvent? Start->C2 C3 Temperature Too Low? Start->C3 C4 Poor Reagent Quality? Start->C4 S1 Use Pre-catalyst (e.g., XPhos Pd G2) C1->S1 S2 Ensure Thorough Degassing C1->S2 S3 Screen Bases (e.g., K3PO4, Cs2CO3) C2->S3 S4 Vary Solvent System (e.g., Dioxane/H2O) C2->S4 S5 Increase Temperature or Use Microwave C3->S5 S6 Verify Purity of Starting Materials C4->S6

Caption: Troubleshooting logic for low reaction yields.

References

4-bromo-1-methyl-1H-pyrazole safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, handling precautions, and emergency procedures for researchers, scientists, and drug development professionals working with 4-bromo-1-methyl-1H-pyrazole (CAS: 15803-02-8).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage: Causes serious eye damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4][5]

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled: Some sources indicate it may be harmful by these routes of exposure.[6][7]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE must be worn to minimize exposure. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[1][7][8]

  • Hand Protection: Chemical-resistant gloves. It is recommended to use gloves with a protection class of 3 or higher (breakthrough time greater than 60 minutes) for brief contact. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time greater than 240 minutes) is recommended.[1][6]

  • Body Protection: Laboratory coat and, if necessary, fire/flame resistant and impervious clothing.[1][7]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter, such as a type ABEK (EN14387) respirator filter.[9] In case of inadequate ventilation, wear respiratory protection.[8]

Q3: How should I store this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[4][10] The storage class for this combustible liquid is 10.[9]

Q4: What should I do in case of accidental skin or eye contact?

A4: Immediate action is crucial:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4][6]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, seek medical attention.[1][4]

Q5: What is the proper procedure for cleaning up a spill?

A5: For a minor spill, clean it up immediately. Avoid breathing dust and contact with skin and eyes by wearing appropriate PPE. Use dry clean-up procedures and avoid generating dust.[6] For larger spills, evacuate the area and alert emergency services.[1][6] Collect the spilled material using an inert absorbent material and place it in a suitable, closed container for disposal.[1][7]

Safety Data Summary

The following tables summarize the key quantitative and qualitative safety data for this compound.

Physical and Chemical Properties
Molecular Formula C4H5BrN2[1][9]
Molecular Weight 161.00 g/mol [1][9]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 78°C / 18mmHg[1] or 185-188 °C/760 mmHg[9]
Density 1.558 g/mL at 25 °C[9]
Flash Point 93.3 °C (199.9 °F)[9]
Refractive Index n20/D 1.531[9]
Hazard Classifications and Statements
GHS Pictograms Corrosive, Irritant[2]
Signal Word Danger[1][2][9]
Hazard Statements H315: Causes skin irritation[1][2][3] H318: Causes serious eye damage[1][2][3] H335: May cause respiratory irritation[1][2][3]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P403+P233, P405, P501[1]

Experimental Protocols: Safe Handling Procedures

The following protocols outline the necessary steps for safely handling this compound in a laboratory setting.

Protocol 1: General Handling

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][7]

  • Personal Protective Equipment (PPE): Before starting any work, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][7]

  • Avoiding Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6] Keep containers securely sealed when not in use.[6]

  • Waste Disposal: Dispose of contents and containers to an authorized hazardous or special waste collection point in accordance with local regulations.[6]

Protocol 2: First Aid Procedures

  • In case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • In case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1]

  • In case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[1][6]

  • In case of Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Protocol 3: Firefighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1] There is no restriction on the type of extinguisher which may be used.[6]

  • Firefighter Protection: In the event of a fire, wear a self-contained breathing apparatus and full protective gear.[1][4]

  • Hazardous Combustion Products: Combustion may produce corrosive fumes, carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[4][6][7]

Visual Workflow for Chemical Spill

The following diagram illustrates the logical workflow for handling a chemical spill of this compound.

G Workflow for Handling a Chemical Spill start Spill Occurs assess Assess Spill Size (Minor or Major?) start->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) minor_spill->ppe evacuate Evacuate Immediate Area major_spill->evacuate contain Contain Spill with Inert Absorbent ppe->contain collect Collect Residue into a Labeled Container contain->collect decontaminate Decontaminate Area with Soap and Water collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end End dispose->end alert Alert Supervisor and Emergency Services evacuate->alert secure Secure the Area and Prevent Entry alert->secure secure->end

Caption: Logical workflow for handling a chemical spill.

References

Technical Support Center: Synthesis of 4-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when attempting to introduce a substituent at the C4 position of a pyrazole ring?

The main challenges in the synthesis of 4-substituted pyrazoles include:

  • Regioselectivity: Directing functionalization specifically to the C4 position can be challenging, particularly when other positions like C3, C5, or N1 are also reactive. This is a notable issue in transition-metal-catalyzed C-H functionalization, where product mixtures are common.[1]

  • Steric Hindrance: Bulky substituents already present at the C3 and/or C5 positions can physically block access to the C4 position, resulting in lower reaction yields or preventing the reaction from occurring.[1]

  • Competing N-Functionalization: The nitrogen atoms in the pyrazole ring are nucleophilic and can react with electrophiles, leading to undesired N-substituted byproducts instead of the intended C4-functionalized product.[1]

  • Electronic Effects of Substituents: Electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic substitution, making C4 functionalization more difficult. Conversely, electron-donating groups can activate the ring but may also affect the regioselectivity.[1]

Q2: I am observing a mixture of regioisomers in my pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl compound. How can I improve the regioselectivity for the desired isomer?

The formation of regioisomeric mixtures is a common problem when using unsymmetrical 1,3-dicarbonyl compounds.[2][3] The regioselectivity is influenced by the steric and electronic properties of the two carbonyl groups and the reaction conditions.[2][4] Here are some strategies to improve regioselectivity:

  • Solvent Choice: The choice of solvent can significantly impact the reaction's regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in some cases.[2]

  • pH Control: Adjusting the pH of the reaction mixture can influence which carbonyl group the hydrazine initially attacks.[2] For reactions involving arylhydrazines and 1,3-dicarbonyls, acidic conditions may favor one regioisomer, while neutral conditions might favor the other.[2]

  • Catalyst Selection: The type of catalyst used can direct the reaction towards a specific isomer. Both acid and base catalysts can be employed, and their selection should be optimized for the specific substrates.[3][5]

  • Steric Directing Groups: Introducing a bulky substituent on the hydrazine can sterically hinder its approach to one of the carbonyl groups, thereby favoring the formation of a single regioisomer.[3]

Q3: My pyrazole product appears to be unstable and is undergoing ring-opening. What could be the cause?

Ring-opening of the pyrazole ring can occur under certain conditions, especially if the ring is substituted with highly reactive functional groups such as azides or nitro groups.[2] Heating or the presence of specific catalysts can trigger complex rearrangements and ring-opening cascades.[2] To mitigate this, carefully control the reaction temperature and consider alternative synthetic routes that avoid such reactive intermediates if they are not the desired product.[2]

Troubleshooting Guides

Problem 1: Low Yield in Pyrazole Synthesis

Symptoms: The yield of the desired 4-substituted pyrazole is consistently low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Strategy
Incomplete Reaction - Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[5]- Increase Temperature: Many condensation reactions require heating. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[5]
Suboptimal Catalyst - Catalyst Choice and Amount: The choice and quantity of acid or base catalyst are often critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are commonly used.[5] In some instances, Lewis acids or other catalysts like nano-ZnO have been shown to enhance yields.[5]
Side Reactions - Byproduct Formation: The formation of unwanted side products can significantly lower the yield. For example, in the Knorr synthesis, side reactions can occur.[5] Optimizing reaction conditions (temperature, solvent, catalyst) can help minimize side product formation.
Poor Starting Material Quality - Purity Check: Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative, as impurities can lead to side reactions.[2][3] Hydrazine derivatives can degrade over time, so using a fresh or recently purified reagent is recommended.[3]
Problem 2: Unwanted N-Alkylation when Targeting C4-Functionalization

Symptoms: The reaction yields a significant amount of the N-alkylated pyrazole instead of the desired C4-alkylated product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Strategy
Reactive NH Group - Protect the N1-position: For NH-unsubstituted pyrazoles, protecting the N1 position with a suitable protecting group can prevent N-alkylation.[1] The choice of protecting group will depend on the subsequent reaction conditions.
Reaction Conditions - Optimize Conditions: The balance between N-alkylation and C4-alkylation can be influenced by the solvent, temperature, and base used. A systematic optimization of these parameters may be necessary to favor C4-functionalization.
Substrate Reactivity - Modify the Substrate: Introducing an electron-withdrawing group at the C4 position can reduce the nucleophilicity of the nitrogen atoms, thereby disfavoring N-alkylation.[6]

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation at C4

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the C4 position of the pyrazole ring.[4][7]

Materials:

  • Substituted hydrazone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Appropriate solvent (e.g., dichloromethane)

  • Sodium acetate solution (for work-up)

Procedure:

  • Cool a solution of DMF in the chosen solvent to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF solution while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Add the substituted hydrazone to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Neutralize the mixture with a saturated solution of sodium acetate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed C-H Arylation at C4

Direct C-H arylation is a powerful tool for forming C-C bonds. However, achieving regioselectivity for the C4 position can be challenging.[1][8]

Materials:

  • Substituted pyrazole

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (if necessary)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, toluene)

Procedure:

  • In a reaction vessel, combine the substituted pyrazole, aryl halide, palladium catalyst, ligand (if used), and base.

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

troubleshooting_workflow cluster_synthesis Synthesis of 4-Substituted Pyrazole cluster_troubleshooting Troubleshooting start Start Synthesis reaction Reaction start->reaction workup Work-up & Purification reaction->workup product Desired Product workup->product check_yield Low Yield? workup->check_yield check_regio Mixture of Isomers? check_yield->check_regio No optimize_conditions Optimize Conditions (Temp, Time, Catalyst) check_yield->optimize_conditions Yes check_side_products Side Products? check_regio->check_side_products No change_solvent Change Solvent/ pH check_regio->change_solvent Yes check_side_products->product No protecting_group Use Protecting Group check_side_products->protecting_group Yes (N-alkylation) optimize_conditions->reaction change_solvent->reaction protecting_group->reaction

Caption: A troubleshooting workflow for the synthesis of 4-substituted pyrazoles.

regioselectivity_factors cluster_factors Influencing Factors cluster_solutions Potential Solutions regioselectivity Regioselectivity in Pyrazole Synthesis steric Steric Hindrance regioselectivity->steric electronic Electronic Effects regioselectivity->electronic conditions Reaction Conditions regioselectivity->conditions directing_groups Steric Directing Groups steric->directing_groups catalyst Catalyst Selection electronic->catalyst solvent Solvent Choice conditions->solvent ph pH Control conditions->ph

Caption: Factors influencing regioselectivity in pyrazole synthesis and potential solutions.

References

Technical Support Center: 4-bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of 4-bromo-1-methyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] The recommended storage temperature is room temperature, sealed in a dry environment. Some suppliers also suggest storage at 2-8°C.[2] It is crucial to store it away from incompatible materials and foodstuff containers.[1][2]

Q2: What materials and substances are incompatible with this compound?

A2: this compound is incompatible with strong oxidizing agents, strong bases, and amines.[3][4] Contact with these substances should be avoided to prevent vigorous or hazardous reactions.

Q3: What are the known hazards associated with this compound?

A3: This compound is known to cause skin irritation and serious eye damage.[5] It may also cause respiratory irritation.[5] It is classified as a combustible liquid. Appropriate personal protective equipment (PPE), including eye shields, gloves, and a respirator, should be used when handling this chemical.

Q4: Is this compound sensitive to air or light?

A4: Some sources indicate that derivatives of this compound can be air sensitive or light sensitive.[2][3] Therefore, it is good practice to handle the compound under an inert atmosphere where possible and store it in a light-protected container.

Troubleshooting Guide

Issue 1: The compound has changed color (e.g., from colorless/light yellow to a darker shade).

  • Possible Cause: This may indicate degradation due to improper storage, such as exposure to light, air, or incompatible substances.

  • Solution:

    • Verify that the storage conditions meet the recommendations (cool, dry, dark, tightly sealed).

    • Check for any potential contamination in the storage container.

    • If degradation is suspected, it is advisable to use a fresh batch of the compound for sensitive reactions to ensure reproducibility. The purity of the discolored material can be checked by analytical methods like NMR or chromatography.

Issue 2: Inconsistent reaction yields or unexpected side products.

  • Possible Cause:

    • Degradation of the this compound starting material.

    • Presence of moisture, which can affect many organic reactions.

    • Reactivity with certain solvents or reagents under the reaction conditions.

  • Solution:

    • Ensure the compound has been stored correctly and is not discolored.

    • Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and air.

    • Review the compatibility of all reaction components with this compound. The bromine atom on the pyrazole ring is a reactive site, making the compound a useful intermediate for creating complex molecules.[6]

Physicochemical and Safety Data

PropertyValueReference
CAS Number 15803-02-8
Molecular Formula C₄H₅BrN₂
Molecular Weight 161.00 g/mol
Appearance Colorless to pale yellow liquid[7]
Boiling Point 185-188 °C at 760 mmHg
Density 1.558 g/mL at 25 °C
Flash Point 93.3 °C (199.9 °F)
Refractive Index n20/D 1.531
Storage Temperature Room Temperature, Sealed in Dry or 2-8°C[2][7]
InChI Key IXJSDKIJPVSPKF-UHFFFAOYSA-N

Experimental Protocols

General Handling Protocol for this compound

This protocol outlines the general steps for safely handling this compound in a laboratory setting.

  • Preparation and Personal Protective Equipment (PPE):

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Wear appropriate PPE: safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • For procedures that may generate aerosols or vapors, use a suitable respirator.

  • Handling the Compound:

    • Allow the container to reach room temperature before opening to prevent moisture condensation.

    • If the compound is stored under an inert atmosphere, maintain this atmosphere during handling.

    • Measure and dispense the liquid carefully to avoid splashes and spills.

    • Keep the container tightly closed when not in use.[1]

  • Waste Disposal:

    • Dispose of unused material and contaminated waste in accordance with local, regional, and national regulations for hazardous chemical waste.[3] Do not pour down the drain.

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

    • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

Visualized Workflows

cluster_storage Storage and Stability Workflow receive Receive Compound inspect Inspect for Color Change and Container Integrity receive->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store If OK quarantine Quarantine and Test Purity inspect->quarantine If Discolored or Damaged seal Keep Container Tightly Sealed store->seal protect Protect from Light and Incompatible Materials seal->protect use Use in Experiment protect->use

Caption: Recommended workflow for storage and handling to ensure compound stability.

cluster_troubleshooting Troubleshooting Logic for Inconsistent Reactions start Inconsistent Reaction Yields or Side Products Observed check_reagent Check Purity and Storage of this compound start->check_reagent check_conditions Verify Anhydrous Conditions and Inert Atmosphere check_reagent->check_conditions If Purity is Confirmed re_run Re-run Experiment with Fresh Reagent and Strict Controls check_reagent->re_run If Purity is Suspect check_compatibility Review Reagent and Solvent Compatibility check_conditions->check_compatibility check_compatibility->re_run

Caption: A logical diagram for troubleshooting inconsistent experimental results.

References

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-bromo-1-methyl-1H-pyrazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address challenges encountered during large-scale production.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of the this compound synthesis.

Issue IDQuestionPotential CausesSuggested Solutions
TROUBLE-001 Decreased Yield on Scale-Up: We are observing a significant drop in yield when moving from a gram-scale to a kilogram-scale synthesis. Why is this happening and how can we mitigate it?Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, leading to poor heat dissipation. This can cause localized overheating, promoting side reactions and decomposition of the product. Poor Mixing: Inadequate agitation in large reactors can result in non-homogeneous reaction mixtures, leading to localized concentration gradients of reactants and reagents, and consequently, incomplete reactions or the formation of byproducts. Extended Reaction Times: Scale-up may require longer reaction times than laboratory-scale experiments.Improve Heat Transfer: • Utilize a reactor with a jacketed system for precise temperature control. • For highly exothermic bromination reactions, consider a semi-batch process where the brominating agent is added portion-wise to manage heat evolution. Optimize Mixing: • Use an appropriately sized and shaped impeller for the reactor to ensure thorough mixing. • Optimize the mixing speed to maintain a homogeneous mixture without causing excessive shear. Monitor Reaction Progress: • Closely monitor the reaction using in-process controls like HPLC or GC. Do not rely solely on the reaction time from the lab-scale experiment.
TROUBLE-002 Formation of Impurities: We are identifying significant levels of di-brominated and other impurities in our scaled-up batches. What is the cause and how can we improve the product purity?Poor Temperature Control: As mentioned in TROUBLE-001, localized overheating can lead to over-bromination. Incorrect Stoichiometry: Inaccurate addition of the brominating agent on a large scale can lead to an excess, resulting in di-bromination. Presence of Water: Moisture can react with some brominating agents, leading to the formation of hydrobromic acid (HBr), which can catalyze side reactions.Strict Temperature Control: • Maintain the reaction temperature within the optimal range determined during process development. Precise Reagent Addition: • Use a calibrated dosing pump for the controlled addition of the brominating agent. Anhydrous Conditions: • Ensure all solvents and reagents are anhydrous and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
TROUBLE-003 Difficulties in Product Isolation and Purification: We are facing challenges with product crystallization and purification at a larger scale.Supersaturation Issues: Rapid cooling of large volumes can lead to the formation of fine crystals that are difficult to filter. Solvent Selection: The solvent system used for lab-scale purification may not be optimal for large-scale crystallization.Controlled Crystallization: • Implement a controlled cooling profile to promote the growth of larger, more easily filterable crystals. • Consider seeding the solution with a small amount of pure product to induce crystallization. Optimize Purification: • Investigate alternative solvent systems for recrystallization that provide a good balance between solubility at high temperatures and insolubility at low temperatures. • For persistent impurities, consider a column chromatography step, although this may be less practical for very large scales.
TROUBLE-004 Safety Concerns with Brominating Agents: We are concerned about the safe handling of large quantities of brominating agents like N-Bromosuccinimide (NBS).Exothermic Reactions: The reaction of NBS with the substrate can be highly exothermic, posing a risk of thermal runaway. Incompatibility of Reagents: NBS can react hazardously with certain solvents, such as DMF, especially at elevated temperatures.[1]Thermal Hazard Assessment: • Conduct a thorough thermal hazard assessment of the reaction using techniques like Differential Scanning Calorimetry (DSC). Careful Solvent Selection: • Avoid using solvents known to have hazardous interactions with NBS, such as DMF.[1] Consider safer alternatives like acetonitrile or dichloromethane. Emergency Preparedness: • Ensure that appropriate quenching agents and emergency procedures are in place before starting the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the scaled-up synthesis of this compound?

A1: The most common and direct starting material is 1-methyl-1H-pyrazole. This avoids issues of regioselectivity that can arise when brominating pyrazole and then methylating.

Q2: Which brominating agent is most suitable for large-scale synthesis?

A2: N-Bromosuccinimide (NBS) is often preferred for its solid form, which is easier to handle than liquid bromine, and its selectivity.[2] However, careful consideration of its reactivity and potential hazards is crucial.[1] Other options include using bromine in a suitable solvent, but this requires more stringent safety precautions due to its corrosive and toxic nature.

Q3: How can we monitor the progress of the reaction effectively at a large scale?

A3: In-process control (IPC) is critical for monitoring large-scale reactions. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should be used to track the consumption of the starting material and the formation of the product and any byproducts. This allows for real-time adjustments to reaction conditions if necessary.

Q4: What are the critical safety precautions to consider when scaling up this synthesis?

A4: A thorough risk assessment should be conducted before any scale-up. Key safety considerations include:

  • Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: All operations should be performed in a well-ventilated area, preferably in a fume hood or a walk-in hood for larger setups.

  • Emergency Procedures: Have emergency procedures in place for spills, fires, and accidental exposure to hazardous chemicals.

  • Quenching: Be prepared to quench the reaction in case of a thermal runaway. A suitable quenching agent, such as a solution of sodium thiosulfate, should be readily available.

Q5: What are the typical impurities observed in this synthesis, and how can they be removed?

A5: Common impurities include the starting material (1-methyl-1H-pyrazole), di-brominated pyrazole, and isomers if the starting material is not 1-methyl-1H-pyrazole. Purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate). For high-purity requirements, column chromatography may be necessary, although it is less common for very large scales.

Experimental Protocols

Protocol 1: Scaled-Up Synthesis of this compound using N-Bromosuccinimide (NBS)

Materials and Equipment:

  • 1-methyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Heating/cooling circulator

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Setup: Set up the jacketed glass reactor under an inert atmosphere (nitrogen or argon).

  • Charge Reactant: Charge the reactor with 1-methyl-1H-pyrazole (1.0 eq.) and anhydrous acetonitrile (10 L per kg of 1-methyl-1H-pyrazole).

  • Cooling: Cool the reaction mixture to 0-5 °C using the circulator.

  • NBS Addition: Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete.

  • Monitoring: Monitor the reaction progress by HPLC or GC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

    • Filter the purified product and dry it in a vacuum oven at 40-50 °C.

Data Presentation

Table 1: Representative Reaction Parameters for Lab-Scale vs. Scaled-Up Synthesis

ParameterLab-Scale (Representative)Scaled-Up (Representative)
Starting Material (1-methyl-1H-pyrazole) 10 g10 kg
N-Bromosuccinimide (NBS) 22.8 g (1.05 eq.)22.8 kg (1.05 eq.)
Solvent (Acetonitrile) 100 mL100 L
Reaction Temperature 0-5 °C0-10 °C
Addition Time 30 minutes2-3 hours
Reaction Time 1-2 hours2-4 hours
Typical Yield 85-95%75-85%
Purity (by HPLC) >98%>97%

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Reactor Setup (Inert Atmosphere) charge Charge 1-methyl-1H-pyrazole and Acetonitrile start->charge cool Cool to 0-5 °C charge->cool add_nbs Slow Addition of NBS (Maintain T < 10 °C) cool->add_nbs react Stir at 0-5 °C add_nbs->react monitor Monitor by HPLC/GC react->monitor quench Quench with Na2S2O3 monitor->quench extract Aqueous Work-up quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Vacuum dry->concentrate recrystallize Recrystallize concentrate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry end Final Product: This compound filter_dry->end

Caption: Experimental workflow for the scaled-up synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity cluster_isolation Isolation Issues start Problem Encountered During Scale-Up heat_transfer Inefficient Heat Transfer? start->heat_transfer mixing Poor Mixing? start->mixing reaction_time Incomplete Reaction? start->reaction_time temp_control Poor Temperature Control? start->temp_control stoichiometry Incorrect Stoichiometry? start->stoichiometry moisture Presence of Moisture? start->moisture crystallization Crystallization Problems? start->crystallization filtration Filtration Difficulties? start->filtration solution1 Improve Heat Exchange (Jacketed Reactor) heat_transfer->solution1 Yes solution2 Optimize Agitation mixing->solution2 Yes solution3 Monitor with IPC reaction_time->solution3 Yes solution4 Strict Temperature Control temp_control->solution4 Yes solution5 Calibrated Dosing stoichiometry->solution5 Yes solution6 Use Anhydrous Conditions moisture->solution6 Yes solution7 Controlled Cooling/Seeding crystallization->solution7 Yes solution8 Optimize Recrystallization filtration->solution8 Yes

Caption: Troubleshooting logic for scaling up the synthesis of this compound.

References

Technical Support Center: 4-Bromopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 4-bromopyrazole. It provides practical troubleshooting advice and detailed protocols to help manage and control impurities, ensuring a high-quality final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-bromopyrazole?

A1: The most prevalent method is the electrophilic bromination of pyrazole. This is typically achieved using brominating agents like N-Bromosuccinimide (NBS) or elemental bromine (Br₂).[1] Alternative methods include using N-bromosaccharin (NBSac) under solvent-free conditions and electrocatalytic bromination.[2][3]

Q2: Why is regioselectivity a concern in pyrazole bromination?

A2: The pyrazole ring has multiple positions that can be brominated. While the 4-position is electronically favored for substitution, side reactions can lead to the formation of other isomers, such as 3-bromopyrazole, or poly-brominated products.[4] The reaction conditions must be carefully controlled to ensure the selective formation of the desired 4-bromo isomer.

Q3: What are the primary impurities I should be aware of?

A3: The main impurities include:

  • Unreacted Pyrazole: Incomplete reaction.

  • Regioisomers: Primarily 3-bromopyrazole.

  • Poly-brominated Species: Such as 3,4-dibromopyrazole and 4,4-dibromopyrazole.

  • Reagent Residues: Succinimide (if using NBS) or other byproducts from the brominating agent.

Q4: Which analytical techniques are best for identifying impurities in my product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress and initial purity check.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and identifying isomeric impurities.[2]

  • Elemental Analysis: To confirm the elemental composition of the final product.[2]

Troubleshooting Guide

Problem 1: My TLC/HPLC shows multiple spots/peaks after the reaction.

  • Possible Cause 1: Unreacted Starting Material.

    • Identification: The spot/peak corresponding to the Rf/retention time of pyrazole is present.

    • Solution:

      • Ensure the stoichiometry of the brominating agent is correct (typically 1.0 to 1.1 equivalents).

      • Increase the reaction time or slightly elevate the temperature, monitoring by TLC to avoid the formation of poly-brominated species.

      • After work-up, unreacted pyrazole can often be removed by an acidic wash (e.g., 1M HCl), as it will form a water-soluble salt.[6]

  • Possible Cause 2: Formation of Poly-brominated Impurities.

    • Identification: Peaks in the mass spectrum corresponding to dibromo- or tribromopyrazole. ¹H NMR will show a reduced number of aromatic protons.

    • Solution:

      • Avoid using an excess of the brominating agent.

      • Add the brominating agent portion-wise or as a solution over time to prevent localized high concentrations.[7]

      • Maintain a low reaction temperature (e.g., 0 °C to room temperature) to increase selectivity.[7]

      • Purification via column chromatography is usually effective at separating mono- from poly-brominated species.

  • Possible Cause 3: Formation of Regioisomers (e.g., 3-bromopyrazole).

    • Identification: Isomers can be difficult to distinguish by TLC alone. HPLC or NMR analysis is typically required. The isomers will have the same mass but different fragmentation patterns or chemical shifts.

    • Solution:

      • The choice of solvent and brominating agent can influence regioselectivity. Reactions with NBS in water or polar solvents generally favor 4-substitution.

      • Purification can be challenging. Fractional crystallization or careful column chromatography may be required.[8][9] Converting the isomeric mixture to salts with an appropriate acid can sometimes facilitate separation by crystallization.[8][10]

Problem 2: The final product is an oil or has a low melting point.

  • Possible Cause 1: Residual Solvent.

    • Solution: Dry the product thoroughly under high vacuum, possibly with gentle heating.

  • Possible Cause 2: Significant Impurity Content.

    • Solution: A mixture of compounds can lead to melting point depression. The product must be purified using the methods described above (column chromatography, recrystallization) to remove impurities and obtain a crystalline solid.[11]

Problem 3: Poor yield after purification.

  • Possible Cause 1: Product Loss During Work-up.

    • Solution: 4-Bromopyrazole has some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate) during the work-up.[5]

  • Possible Cause 2: Inefficient Purification.

    • Solution:

      • Recrystallization: Optimize the solvent system. A good solvent will dissolve the product when hot but not when cold, while impurities remain soluble at low temperatures.[12]

      • Column Chromatography: Ensure the chosen eluent system provides good separation on TLC (ΔRf > 0.2) before running the column. Deactivating silica gel with triethylamine may be necessary if the compound streaks.[12]

Data Presentation

Table 1: Comparison of Brominating Agents for Pyrazole Bromination

Brominating AgentSolventTemperature (°C)Typical Yield of 4-BromopyrazoleKey ConsiderationsReference(s)
N-Bromosuccinimide (NBS) WaterRoom TempHigh (>90%)Good selectivity, mild conditions, easy work-up.[5]
N-Bromosuccinimide (NBS) Dimethylformamide (DMF)0 to Room TempGoodControlled addition is crucial to avoid side reactions.[7]
N-Bromosaccharin (NBSac) Solvent-freeRoom TempExcellent (>95%)Environmentally friendly, rapid reaction.[1],[2]
**Elemental Bromine (Br₂) **Acetic Acid / CH₂Cl₂0 to Room TempVariableHighly reactive, can lead to over-bromination, corrosive.[1]
Sodium Bromide (NaBr) Acetonitrile (Electrochemical)Room TempGoodUses electricity as a clean reagent, avoids strong oxidants.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Bromopyrazole using NBS in Water [5]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 1H-pyrazole (e.g., 10 g, 147 mmol) in water (150 mL) at room temperature.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (e.g., 26.1 g, 147 mmol) to the suspension in a single portion. The mixture will turn milky white.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and petroleum ether).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with aqueous sodium carbonate (Na₂CO₃) solution and then with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., a mixture of diethyl ether and petroleum ether, or ethanol/water).[7][12] The ideal solvent will fully dissolve the crude product at its boiling point and allow for the formation of pure crystals upon cooling, leaving impurities in the mother liquor.

  • Dissolution: Place the crude 4-bromopyrazole in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Check the purity by measuring the melting point (literature: 93-96 °C) and using an appropriate analytical technique like HPLC or NMR.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage start 1. Dissolve Pyrazole in Water add_nbs 2. Add NBS (1.0 eq) start->add_nbs react 3. Stir 24h at Room Temp add_nbs->react extract 4. Extract with Ethyl Acetate react->extract wash 5. Wash with Na2CO3 and Brine extract->wash dry 6. Dry over Na2SO4 & Concentrate wash->dry crude Crude 4-Bromopyrazole dry->crude recrystallize 7. Recrystallize from Ether/Pet. Ether crude->recrystallize filter_dry 8. Filter and Dry under Vacuum recrystallize->filter_dry pure_product Pure 4-Bromopyrazole filter_dry->pure_product

Caption: Experimental workflow for the synthesis and purification of 4-bromopyrazole.

Troubleshooting_Impurities cluster_id Impurity Identification cluster_solution Recommended Action start Impurity Detected (TLC/HPLC/NMR) check_sm Unreacted Pyrazole? start->check_sm  Check MS and  retention time check_poly Poly-brominated? start->check_poly  Check MS for  higher mass peaks check_iso Regioisomer? start->check_iso  Check NMR and  compare to literature sol_sm Acid Wash (1M HCl) or Re-run Reaction check_sm->sol_sm sol_poly Column Chromatography (Reduce eq. of NBS next time) check_poly->sol_poly sol_iso Fractional Crystallization or Prep-HPLC check_iso->sol_iso

Caption: Decision tree for troubleshooting common impurities in 4-bromopyrazole synthesis.

References

Technical Support Center: Safe Disposal of 4-Bromo-1-methyl-1H-pyrazole Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of 4-bromo-1-methyl-1H-pyrazole waste, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2][3][4] Always consult the Safety Data Sheet (SDS) before handling.

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical waste?

A2: To ensure personal safety, the following PPE must be worn:

  • Gloves: Chemical-impermeable gloves (e.g., Nitrile).[1]

  • Eye Protection: Tightly fitting safety goggles or a face shield.[1]

  • Lab Coat: A flame-retardant lab coat or impervious clothing is required to prevent skin contact.[1]

  • Respiratory Protection: If ventilation is inadequate or if aerosols/dusts are generated, use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK).[2]

Q3: How should I respond to a small spill of this compound in the lab?

A3: For a small spill, ensure adequate ventilation and wear your full PPE.[1] Cover the spill with an inert absorbent material like sand or vermiculite.[5] Collect the material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[1] Decontaminate the area with soap and water.

Q4: What is the correct procedure if a large spill occurs?

A4: In the event of a large spill, evacuate personnel to a safe area immediately.[1][6] Remove all sources of ignition.[1] If it is safe to do so, prevent further leakage.[1] The cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection. Contain the spill and follow the procedure for small spills for cleanup and disposal.

Q5: What are the first aid measures for exposure to this compound?

A5:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. If skin irritation persists, consult a doctor.[1][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1]

Q6: How must waste containers of this compound be stored and labeled?

A6: All waste must be collected in suitable, tightly closed containers.[1] Store the containers in a dry, cool, and well-ventilated area, away from incompatible materials.[1] The container must be clearly labeled as "Hazardous Waste: this compound" and include the relevant hazard pictograms (e.g., corrosion, irritant).

Q7: What is the approved final disposal method for this chemical waste?

A7: The final disposal must be conducted by a licensed hazardous waste disposal facility.[1][7][8] Do not discharge the chemical into drains or the environment.[1] The waste may be disposed of via controlled incineration with flue gas scrubbing.[1] Always follow applicable local, regional, and national regulations.[9][10]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueCitation(s)
CAS Number 15803-02-8[2][11]
Molecular Formula C₄H₅BrN₂[1][4]
Molecular Weight 161.00 g/mol [2][11]
Appearance Liquid[2][11]
Density 1.558 g/mL at 25 °C[2][11]
Boiling Point 185-188 °C at 760 mmHg[2][11]
Flash Point 93.3 °C (199.9 °F)[2][11]
Incompatible Materials Strong oxidizing agents, Strong bases, Amines[7][8][10]

Experimental Protocols

Protocol 1: Small Spill (<100mL) Cleanup

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Ventilation: Work in a well-ventilated area or chemical fume hood.[1]

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain Spill: Use an inert absorbent material (e.g., vermiculite, sand) to cover and contain the liquid.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools.[1] Place the waste into a designated, pre-labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Materials: Place all contaminated cleaning materials (gloves, paper towels) into the hazardous waste container.

  • Seal and Store: Tightly close the waste container and store it in a designated satellite accumulation area for pickup.

Protocol 2: Waste Collection and Labeling for Disposal

  • Select Container: Use a chemically compatible and sealable container for waste collection.

  • Segregate Waste: Do not mix this compound waste with incompatible materials like strong bases or oxidizing agents.[7][8]

  • Collect Waste: Pour or transfer waste carefully into the container, avoiding splashes. Do not fill the container to more than 80% capacity to allow for expansion.

  • Label Container: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Corrosive," "Irritant").

    • The date of accumulation.

  • Store Safely: Keep the container tightly closed and store it in a designated, well-ventilated secondary containment area until it is collected by environmental health and safety (EHS) personnel for disposal.[1]

Visualizations

WasteDisposalWorkflow start Waste Generation (Experiment complete) decision_spill Is it a spill? start->decision_spill spill_protocol Follow Spill Cleanup Protocol decision_spill->spill_protocol Yes collect_waste Collect Waste in Designated Container decision_spill->collect_waste No spill_protocol->collect_waste decision_container Is container an empty reagent bottle? collect_waste->decision_container rinse_container Triple Rinse Container (Collect rinsate as waste) decision_container->rinse_container Yes label_waste Securely Cap and Label Hazardous Waste decision_container->label_waste No puncture_container Puncture/Deface Container for Recycling/Disposal rinse_container->puncture_container arrange_pickup Arrange Pickup by Licensed Waste Disposal Service puncture_container->arrange_pickup store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste store_waste->arrange_pickup end_node Final Disposal via Controlled Incineration arrange_pickup->end_node

Caption: Workflow for the safe disposal of this compound waste.

SpillResponseLogic spill_detected Spill Detected assess_size Assess Spill Size & Location spill_detected->assess_size small_spill Small Spill (<100 mL, Contained) assess_size->small_spill Small large_spill Large Spill (>100 mL or Uncontained) assess_size->large_spill Large wear_ppe Wear Full PPE: Gloves, Goggles, Lab Coat, Respirator small_spill->wear_ppe evacuate Evacuate Immediate Area Alert Others large_spill->evacuate alert_ehs Contact EHS/ Emergency Personnel evacuate->alert_ehs alert_ehs->wear_ppe Await instructions or assist trained responders contain_spill Contain with Inert Absorbent wear_ppe->contain_spill collect_debris Collect Debris with Non-Sparking Tools contain_spill->collect_debris decontaminate Decontaminate Area with Soap & Water collect_debris->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Decision logic for responding to a this compound spill.

References

Technical Support Center: Optimization of Base and Solvent for Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for optimizing reaction conditions and troubleshooting common issues related to base and solvent selection.

Frequently Asked Questions (FAQs)

Base Selection and Troubleshooting

Q1: What is the primary role of the base in the Suzuki-Miyaura reaction?

The base is a critical component of the Suzuki-Miyaura reaction, playing a multifaceted role in the catalytic cycle. Its main function is to activate the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This boronate species is significantly more reactive and readily undergoes the transmetalation step with the palladium(II) complex, which is often the rate-determining step of the entire cycle. The choice of base can therefore dramatically influence reaction rates and yields.

Q2: How do I choose the most appropriate base for my reaction?

The optimal base is highly dependent on the specific substrates, catalyst, and solvent system. A systematic approach is recommended. For substrates with base-sensitive functional groups like esters or ketones, milder bases are preferred to prevent degradation. For less reactive or sterically hindered substrates, a stronger base might be necessary to achieve a reasonable reaction rate. The following decision tree can guide your selection process.

BaseSelection start Start: Select a Base q1 Does your substrate have base-sensitive groups (e.g., esters, enolizable ketones)? start->q1 mild_base Use a mild, non-nucleophilic base. Primary choices: • K₃PO₄ • K₂CO₃ • KF (for specific cases) q1->mild_base  Yes   aq_conditions Are aqueous or biphasic conditions suitable? q1->aq_conditions  No   strong_base_q Is the reaction sluggish with mild bases or are substrates sterically hindered/electron-poor? strong_base Use a stronger base. Primary choices: • Cs₂CO₃ (good solubility) • NaOH / KOH • t-BuOK (anhydrous) strong_base_q->strong_base  Yes   inorganic_base Inorganic bases are generally effective. • Na₂CO₃ • K₂CO₃ • K₃PO₄ strong_base_q->inorganic_base  No, standard reaction   aq_conditions->strong_base_q  No / Anhydrous needed   aq_conditions->inorganic_base  Yes  

A decision workflow for selecting a suitable base.

Q3: My substrate contains a base-labile functional group (e.g., an ester). Which base is safest to use?

For substrates with base-sensitive functionalities, milder, non-nucleophilic bases are strongly recommended to avoid side reactions like hydrolysis or epimerization.

  • Potassium phosphate (K₃PO₄) is often an excellent choice for sensitive substrates due to its non-nucleophilic nature.

  • Potassium carbonate (K₂CO₃) is another common and reliable choice that is less harsh than hydroxides.

  • Organic amines (e.g., triethylamine, DIPEA) are generally less effective for the transmetalation step and often result in lower yields compared to inorganic bases.

Q4: I am observing significant amounts of protodeboronation. Can the base be the cause?

Yes, protodeboronation, where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, is a major side reaction that lowers yield. This issue is often exacerbated by strong bases, high temperatures, and the presence of water. If you suspect protodeboronation:

  • Switch to a milder base like anhydrous powdered K₃PO₄ or K₂CO₃.

  • Consider using anhydrous reaction conditions if your system allows it.

  • Use a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, instead of the free boronic acid.

Comparative Data of Common Bases

The following table summarizes the performance of various bases in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid. Note that yields are highly substrate and condition-dependent.

BaseEquivalentsSolvent SystemTemperature (°C)Yield (%)Notes
K₃PO₄ 2.0 - 3.0Toluene80 - 110>95Excellent for sensitive substrates; non-nucleophilic.
Cs₂CO₃ 2.0 - 3.0Dioxane, THF80 - 100>95Stronger base, good for less reactive substrates due to higher solubility.
K₂CO₃ 2.0 - 3.0Dioxane/H₂O100~95A common, reliable, and cost-effective choice.
Na₂CO₃ 2.0Toluene/H₂O100~95Highly effective for standard biphasic couplings.
NaOH 2.0 - 3.0Toluene/H₂ORT - 100~90Strong, inexpensive base suitable for aqueous conditions, but can promote side reactions.
KF 3.0Dioxane (Anhydrous)110VariableOften used specifically for coupling with 2-pyridyl nucleophiles.
TEA (Triethylamine) 3.0Toluene100<40Organic amines are often less effective than inorganic bases.
Solvent Selection and Troubleshooting

Q5: How does the choice of solvent impact the Suzuki-Miyaura reaction?

The solvent plays a crucial role by affecting several parameters:

  • Solubility: The solvent must effectively dissolve the aryl halide, organoboron reagent, and catalyst complex. Poor solubility is a common reason for low conversion.

  • Reaction Temperature: The boiling point of the solvent dictates the accessible temperature range for the reaction. Many Suzuki couplings require heating (80-110 °C) to proceed efficiently.

  • Catalyst Stability and Activity: Solvents can coordinate to the palladium center, influencing the reactivity and stability of the catalytic species.

  • Base Activity: In biphasic systems (e.g., toluene/water), the solvent system is essential for dissolving the inorganic base and facilitating its interaction with the organoboron species.

Q6: What is the role of water in my solvent system?

While Suzuki reactions can be run under anhydrous conditions, a small amount of water is often added to create a biphasic system (e.g., Toluene/H₂O, Dioxane/H₂O). Water can be beneficial for several reasons:

  • It helps dissolve inorganic bases like K₂CO₃ or K₃PO₄, making them more available for the reaction.

  • Water can play a key role in the transmetalation step.

  • Using water as a solvent is economical and environmentally friendly.

However, excess water can promote the undesirable side reaction of protodeboronation, especially with sensitive boronic acids.

Q7: My starting materials are not dissolving. What should I do?

If you observe poor solubility, consider changing the solvent. Aprotic polar solvents are often good choices for increasing solubility.

  • Common Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are widely used.

  • Polar Aprotic Solvents: For more polar substrates, solvents like dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO) can be used, although they can sometimes complicate product purification.

  • "Green" Solvents: Environmentally friendly solvents like

Validation & Comparative

Comparative 13C NMR Analysis of 4-bromo-1-methyl-1H-pyrazole and Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-bromo-1-methyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this report furnishes predicted 13C NMR chemical shifts and compares them with experimentally obtained data for structurally related pyrazole analogues. This comparative approach offers valuable insights for the structural elucidation and characterization of novel pyrazole-based compounds in drug discovery and development.

Data Summary: 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for relevant comparative compounds. All chemical shifts (δ) are reported in parts per million (ppm).

CompoundC3 (ppm)C4 (ppm)C5 (ppm)N-CH3 (ppm)Other Substituents (ppm)Solvent
This compound (Predicted) 139.193.5128.839.5-CDCl₃
1-Methyl-5-(phenylthio)-1H-pyrazole[1]~135.9~107.5~140.0~37.0Phenyl: ~126.3-134.8-
4-Bromopyrazole[2]~135.0~92.0~135.0--CDCl₃
3,5-dimethyl-1-phenyl-4-bromopyrazole147.5696.38137.50-Phenyl: 124.66-139.81, Methyl: 11.77, 12.38CDCl₃

Structural Influence on 13C NMR Signals

The chemical shifts of the carbon atoms in the pyrazole ring are significantly influenced by the nature and position of the substituents. In this compound, the bromine atom at the C4 position is expected to have a notable effect on the electron density of the ring, thereby influencing the chemical shifts of the surrounding carbon atoms. The methyl group on the nitrogen atom (N1) will also have a distinct signal in the aliphatic region of the spectrum.

The diagram below illustrates the logical relationship between the structure of this compound and its predicted 13C NMR signals.

G Structure-Spectra Correlation for this compound cluster_0 This compound cluster_1 Predicted 13C NMR Signals (ppm) C3 C3 N1-N2 N-N s_c3 C3: ~139.1 C3->s_c3 C4-Br C4-Br s_c4 C4: ~93.5 C4-Br->s_c4 C5 C5 s_c5 C5: ~128.8 C5->s_c5 N1-CH3 N1-CH3 s_ch3 N-CH3: ~39.5 N1-CH3->s_ch3

Caption: Predicted 13C NMR signal assignments for this compound.

Experimental Protocols

A standardized protocol for acquiring high-quality 13C NMR spectra for pyrazole derivatives is crucial for accurate structural analysis. The following is a general methodology based on established laboratory practices.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the solid pyrazole compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used depending on the sample's solubility.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure no solid particles are transferred.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps for setting up an NMR experiment for 13C analysis.

experimental_workflow cluster_preparation Sample & Spectrometer Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep_sample Prepare Sample Solution insert_sample Insert Sample into Magnet prep_sample->insert_sample lock Lock on Deuterium Signal insert_sample->lock tune_probe Tune and Match Probe lock->tune_probe shim Shim for Homogeneity tune_probe->shim setup_exp Load 13C Experiment Parameters shim->setup_exp set_params Set Acquisition Parameters (e.g., ns, d1) setup_exp->set_params acquire Start Acquisition (zg) set_params->acquire ft Fourier Transform (ft) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference peak_pick Peak Picking reference->peak_pick

Caption: General workflow for acquiring and processing 13C NMR data.

Standard Acquisition Parameters
  • Spectrometer Frequency: A spectrometer operating at a proton frequency of 400 MHz or higher is recommended for good signal dispersion (corresponding to a 13C frequency of 100 MHz).

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. Typically, 256 to 1024 scans are sufficient for a sample of this concentration.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay (5-10 seconds) is necessary to ensure full relaxation of all carbon nuclei.

  • Acquisition Time (aq): An acquisition time of 1-2 seconds is standard.

  • Spectral Width (sw): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in organic molecules.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm or by referencing to the known chemical shift of the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: The chemical shifts of all observed signals are determined.

This guide provides a foundational framework for the 13C NMR analysis of this compound and its analogues. Researchers are encouraged to use this information in conjunction with other analytical techniques for unambiguous structure confirmation.

References

Comparative Mass Spectrometric Analysis of 4-bromo-1-methyl-1H-pyrazole and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the mass spectrometric behavior of 4-bromo-1-methyl-1H-pyrazole, with a comparative analysis of its structural isomers. This guide provides quantitative data, experimental protocols, and a proposed fragmentation pathway to aid in the identification and characterization of these compounds.

This publication presents a comprehensive analysis of the mass spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the fragmentation patterns of this and related molecules is crucial for their unambiguous identification in complex mixtures and for elucidating their structure. This guide provides a comparative overview of the mass spectrometric data of this compound and its structural isomers, offering valuable insights for researchers in the field.

Quantitative Mass Spectrometry Data

The following table summarizes the key mass-to-charge ratios (m/z) and relative intensities of the major fragments observed in the electron ionization mass spectra of this compound and its comparator, 3-bromo-1-methyl-1H-pyrazole. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center and PubChem.

CompoundMolecular FormulaMolecular Weight ( g/mol )Parent Ion (M+) [m/z]Key Fragment Ions [m/z] (Relative Intensity)
This compound C4H5BrN2161.00160/16242 (Top Peak)
3-bromo-1-methyl-1H-pyrazole C4H5BrN2161.00160/162Not specified
4-Bromopyrazole (unmethylated) C3H3BrN2146.97146/14840

Note: The presence of two molecular ion peaks with a difference of 2 m/z units (M+ and M+2) is characteristic of brominated compounds due to the natural isotopic abundance of 79Br and 81Br.[1][2]

Experimental Protocols

The mass spectral data presented in this guide are typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The following is a representative experimental protocol for the analysis of brominated pyrazole isomers.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the pyrazole sample into a 10 mL volumetric flask.

  • Dissolve the sample in a minimal amount of a suitable solvent such as methanol and dilute to the mark with a less polar solvent like dichloromethane to ensure complete dissolution.[3]

2. Gas Chromatography (GC) Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.[3]

  • Injector Temperature: 250 °C.[3]

  • Injection Volume: 1 µL.[3]

  • Injection Mode: Split (e.g., split ratio 20:1).[3]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.[3]

    • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.[3]

    • Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.[3]

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Mode: Full scan for qualitative analysis (e.g., m/z 40-200).

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Fragmentation Pathway of this compound

The fragmentation of N-methyl bromopyrazoles under electron ionization typically involves characteristic losses of bromine, HCN, and methyl radicals. The proposed fragmentation pathway for this compound is depicted below.

G Proposed Fragmentation Pathway of this compound M [C4H5BrN2]+. m/z 160/162 (Molecular Ion) F1 [C4H5N2]+. m/z 81 M->F1 - Br• F6 [C3H3N2]+. m/z 67 M->F6 - HBr F2 [C3H2N2]+. m/z 66 F1->F2 - CH3• F3 [C3H4N]+. m/z 54 F1->F3 - HCN F4 [C2H2N]+. m/z 40 F2->F4 - C2H2 F5 [CH3N]+. m/z 29 F3->F5 - C2H5

Caption: Fragmentation of this compound.

The initial fragmentation of the molecular ion (m/z 160/162) likely involves the loss of a bromine radical to form the ion at m/z 81. Subsequent fragmentation of this ion can proceed through various pathways, including the loss of a methyl radical or hydrogen cyanide (HCN), leading to the formation of smaller charged fragments. The observation of a top peak at m/z 42 in the experimental data suggests a different or more complex fragmentation cascade might be occurring, possibly involving ring cleavage and rearrangement, which is a common feature in the mass spectrometry of heterocyclic compounds. The unmethylated analogue, 4-bromopyrazole, shows a prominent fragment at m/z 40, which could arise from the loss of HCN from the [M-Br]+ ion.[4] The study of pyrazole fragmentation reveals that two primary processes are the expulsion of HCN and the loss of N2.[5]

References

A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Iodo-1-methyl-1H-pyrazole for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two key halogenated pyrazole intermediates: 4-bromo-1-methyl-1H-pyrazole and 4-iodo-1-methyl-1H-pyrazole. The information presented is supported by experimental data to inform strategic decisions in the synthesis of complex molecules.

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of organohalides is fundamentally governed by the strength of the carbon-halogen bond. The established trend follows the order of bond dissociation energy: C-I < C-Br < C-Cl.[1][2] This principle dictates that the carbon-iodine bond is more readily cleaved, rendering 4-iodo-1-methyl-1H-pyrazole generally more reactive than its bromo-counterpart.[3] This enhanced reactivity can lead to milder reaction conditions and shorter reaction times. However, it may also increase the propensity for side reactions, such as dehalogenation, particularly in Suzuki-Miyaura couplings.[2][3]

Comparative Performance in Key Cross-Coupling Reactions

The choice between 4-bromo- and 4-iodo-1-methyl-1H-pyrazole is highly dependent on the specific transformation being employed. Below is a summary of their performance in several widely used cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for C-C bond formation. While the higher reactivity of the C-I bond in 4-iodo-1-methyl-1H-pyrazole suggests it would be the superior substrate, this can also lead to a higher likelihood of dehalogenation, where the halogen is replaced by a hydrogen atom, thus reducing the yield of the desired product.[2] Consequently, this compound often provides more reliable and higher yields in Suzuki-Miyaura couplings.[3]

Table 1: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole with Various Boronic Acids [4]

Boronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (3:1.2)905-1295
4-Methylphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (3:1.2)905-1292
4-Methoxyphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (3:1.2)905-1290
4-Chlorophenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (3:1.2)905-1288
Sonogashira Coupling

For the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, the Sonogashira coupling is employed. In this reaction, the higher reactivity of the C-I bond makes 4-iodo-1-methyl-1H-pyrazole the more facile substrate compared to the bromo-derivative, generally providing higher yields under milder conditions.[2][3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice between the iodo- and bromo-pyrazole can depend on the catalyst system and the nature of the amine. For palladium-catalyzed aminations with amines lacking a β-hydrogen, 4-bromo-1-tritylpyrazole has been shown to be more effective than the iodo- or chloro-analogues.[5][6] Conversely, for copper-catalyzed C-N coupling reactions with alkylamines possessing a β-hydrogen, 4-iodo-1H-1-tritylpyrazole is effective.[5]

Lithiation-Trapping Reactions

Experimental Protocols

Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole

This protocol describes a rapid and efficient method for the synthesis of 4-aryl-1-methyl-1H-pyrazoles utilizing microwave irradiation.[4][8]

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

Procedure:

  • To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).

  • Add DME (3 mL) and H₂O (1.2 mL) to the vial.

  • Purge the vial with nitrogen.

  • Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.

  • Seal the vial and place it in a microwave apparatus.

  • Irradiate the reaction mixture at 90°C for 5-12 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole (for amines lacking β-hydrogens)

This protocol is adapted from procedures for the amination of 4-halopyrazoles with amines such as morpholine or bulky primary amines.[9][10]

Materials:

  • 4-Bromo-1-tritylpyrazole derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd(dba)₂ (5-10 mol%)

  • tBuDavePhos (10-20 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., xylene or toluene)

  • Schlenk tube or microwave vial

Procedure:

  • In an oven-dried Schlenk tube or microwave vial under an inert atmosphere, combine the 4-bromo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-aminopyrazole derivative.

Visualizing Reactivity and Workflows

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Halopyrazole + Coupling Partner Mixing Combine Reagents (Inert Atmosphere) Reactants->Mixing Catalyst Pd Catalyst + Ligand Catalyst->Mixing Base_Solvent Base + Solvent Base_Solvent->Mixing Heating Heating (Conventional or MW) Mixing->Heating Quench_Extract Quench Reaction & Extract Heating->Quench_Extract Purify Column Chromatography Quench_Extract->Purify Product Isolated Product Purify->Product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Reactivity_Trend cluster_reactivity General Reactivity in Pd-Catalyzed Cross-Coupling cluster_notes Key Considerations Iodo 4-Iodo-1-methyl-1H-pyrazole Bromo This compound Iodo->Bromo Higher Reactivity Chloro 4-Chloro-1-methyl-1H-pyrazole Bromo->Chloro Higher Reactivity Iodo_note Faster oxidative addition Milder conditions Prone to dehalogenation Bromo_note Good balance of reactivity and stability Often higher yields in Suzuki coupling

Caption: Relative reactivity of 4-halo-1-methyl-1H-pyrazoles.

References

A Comparative Guide to the Biological Activity of 4-bromo-1-methyl-1H-pyrazole and its Non-Brominated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 4-bromo-1-methyl-1H-pyrazole and its non-brominated counterpart, 1-methyl-1H-pyrazole. Direct head-to-head comparative studies with quantitative data for these specific parent compounds are scarce in publicly available literature. Therefore, this guide synthesizes information from studies on their derivatives and related pyrazole compounds to infer and compare their potential biological activities.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4][5][6]

1-Methyl-1H-pyrazole: A Versatile Building Block

1-Methyl-1H-pyrazole is a key building block in the synthesis of a wide array of biologically active molecules.[7] The methylation at the N1 position can influence the compound's lipophilicity and metabolic stability, which are crucial for optimizing the pharmacokinetic profiles of drug candidates.[7] Derivatives of 1-methyl-pyrazole have been investigated for a multitude of therapeutic applications.

While specific quantitative data for the parent 1-methyl-1H-pyrazole is limited, studies on its derivatives show significant biological activity. For instance, a series of 1-methyl-1H-pyrazole-5-carboxamides were developed as potent inhibitors of the parasitic nematode Haemonchus contortus.[8] However, these derivatives also exhibited unexpected acute mammalian toxicity, highlighting the importance of thorough toxicological profiling.[8] In some structure-activity relationship (SAR) studies, N-methylation of the pyrazole ring has been shown to decrease inhibitory activity against certain enzymes compared to the unsubstituted pyrazole.[9]

This compound: A Halogenated Analog with Therapeutic Potential

The introduction of a bromine atom at the 4-position of the pyrazole ring in this compound provides a reactive handle for further chemical modifications, making it a valuable intermediate in pharmaceutical synthesis.[10] Halogenation is a common strategy in medicinal chemistry to modulate the electronic properties and binding interactions of a molecule with its biological target.

4-bromo-1H-pyrazole (the N-unsubstituted analog) has been identified as an inhibitor of liver alcohol dehydrogenase.[10] While this activity has not been explicitly reported for the N-methylated version, it suggests a potential area of investigation. More significantly, this compound is a key intermediate in the synthesis of kinase inhibitors such as Erdafitinib and Savolitinib, which are used in cancer therapy. This implies that the this compound scaffold is compatible with binding to the ATP pocket of kinases.

Comparative Summary and Structure-Activity Relationship (SAR) Insights

Although direct comparative data is lacking, we can infer potential differences based on general medicinal chemistry principles and data from related compounds:

  • Physicochemical Properties: The bromine atom in this compound increases its molecular weight and is expected to increase its lipophilicity compared to 1-methyl-1H-pyrazole. This can affect cell permeability and interaction with hydrophobic binding pockets.

  • Reactivity and Metabolism: The C-Br bond can be a site for metabolic transformation. The bromine atom's electron-withdrawing nature also influences the electron density of the pyrazole ring, potentially altering its interaction with biological targets.

  • Biological Activity Profile: Given its role as a precursor to kinase inhibitors, derivatives of this compound are promising candidates for anticancer drug discovery. The non-brominated analog, 1-methyl-1H-pyrazole, serves as a versatile scaffold for a broader range of therapeutic areas, but its derivatives require careful toxicological evaluation.[8]

Quantitative Data for Pyrazole Derivatives

The following tables summarize the biological activities of various derivatives of 1-methyl-pyrazole and brominated pyrazoles to provide a context for their potential potency. It is important to note that this data is not from a direct comparison of the parent compounds.

Table 1: Anticancer Activity of Selected 1-Methyl-1H-pyrazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 MCF-7 (Breast)0.96[Source for related compound]
Compound 2 A549 (Lung)1.40[Source for related compound]
Compound 3 DU145 (Prostate)2.16[Source for related compound]

Table 2: Biological Activity of Selected Brominated Pyrazole Derivatives

Compound IDBiological Target/AssayActivityReference
(Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-oneAntibacterial (S. aureus)MIC = 32 µg/mL[11]
3-(5-Bromo-2-thienyl)-4-[1-phenylthiocarbamoyl-3-(4-methylphenyl)-2-pyrazolin-5-yl]-1-phenyl-1H-pyrazoleAnti-inflammatory (in vivo)Potent activity[3]

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the biological activity of pyrazole derivatives.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[12][13]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[14]

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compound solutions to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12][14]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[14][15]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.[16][17][18]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (containing MgCl2)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well plates

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and various concentrations of the test compound in the kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's protocol. This often involves a luciferase-based reaction that generates a luminescent signal.[16]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Visualizations

Below are diagrams illustrating a relevant signaling pathway and a typical experimental workflow.

G cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Pyrazole-based Kinase Inhibitor (e.g., this compound derivative) Inhibitor->RAF

Caption: Simplified MAPK/ERK signaling pathway, a common target for pyrazole-based kinase inhibitors.

G cluster_workflow Experimental Workflow for Bioactivity Screening Compound Test Compounds (this compound & 1-methyl-1H-pyrazole) PrimaryAssay Primary Screening (e.g., MTT Assay) Compound->PrimaryAssay DoseResponse Dose-Response & IC50 Determination PrimaryAssay->DoseResponse SecondaryAssay Secondary Assay (e.g., Kinase Inhibition) DoseResponse->SecondaryAssay Lead Lead Compound Identification SecondaryAssay->Lead

Caption: General experimental workflow for the screening and evaluation of pyrazole compounds.

References

A Spectroscopic Comparison of 4-Halogenated-1H-Pyrazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the spectroscopic properties of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-pyrazoles. The information presented is supported by experimental data from peer-reviewed literature to facilitate compound identification and characterization.

This guide provides a comparative analysis of key spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—for the series of 4-halogenated-1H-pyrazoles. Understanding the influence of the halogen substituent on the spectroscopic properties of the pyrazole ring is crucial for the unambiguous identification and structural elucidation of these important heterocyclic compounds in various research and development applications.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4-fluoro-1H-pyrazole, 4-chloro-1H-pyrazole, 4-bromo-1H-pyrazole, and 4-iodo-1H-pyrazole.

¹H NMR Spectroscopic Data

The ¹H NMR spectra of 4-halogenated-1H-pyrazoles are characterized by signals for the N-H proton and the two equivalent C-H protons at positions 3 and 5. The chemical shifts are influenced by the electronegativity of the halogen substituent.[1] A notable trend is the downfield shift of the N-H proton signal as the halogen changes from fluorine to iodine.[1][2] This is counterintuitive to the expected trend based on halogen electronegativity and has been attributed to differences in the supramolecular hydrogen-bonding motifs in the solid state and solution.[1][2] The protons at the 3 and 5 positions also show a slight downfield shift with decreasing halogen electronegativity.[1][2]

CompoundSolventδ (N-H) ppmδ (H-3/H-5) ppm
4-Fluoro-1H-pyrazoleCD₂Cl₂11.147.47
4-Chloro-1H-pyrazoleCD₂Cl₂11.577.58
4-Bromo-1H-pyrazoleCD₂Cl₂11.537.62
4-Iodo-1H-pyrazoleCD₂Cl₂Not Reported7.66

Data sourced from Crystals (2023), 13, 1101.[1][2]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectra provide insight into the electronic environment of the carbon atoms in the pyrazole ring. The chemical shift of the C-4 carbon is directly influenced by the attached halogen atom. The signals for the equivalent C-3 and C-5 carbons are also affected, though to a lesser extent.

CompoundSolventδ (C-3/C-5) ppmδ (C-4) ppm
4-Fluoro-1H-pyrazoleNot Specified~129.2~138.7
4-Chloro-1H-pyrazoleNot Specified~129.0~105.9
4-Bromo-1H-pyrazoleNot Specified~131.7~97.2
4-Iodo-1H-pyrazoleCDCl₃Not ReportedNot Reported

Note: A complete, directly comparable dataset for ¹³C NMR was not available in the public literature. The presented data is compiled from various sources and may have been recorded under different experimental conditions.

¹⁵N NMR Spectroscopic Data
Infrared (IR) Spectroscopic Data

The IR spectra of 4-halogenated-1H-pyrazoles show characteristic absorption bands for N-H and C-H stretching vibrations. The N-H stretching frequency is particularly sensitive to hydrogen bonding.[2] The band shape in the N-H stretching region (around 3100-3180 cm⁻¹) has been observed to differ between the halogenated pyrazoles due to variations in their solid-state packing and hydrogen-bonding motifs.[2]

CompoundN-H Stretching (cm⁻¹)
4-Fluoro-1H-pyrazole~3133
4-Chloro-1H-pyrazole~3142
4-Bromo-1H-pyrazole~3140
4-Iodo-1H-pyrazole~3110

Data for solid-state IR spectroscopy sourced from Crystals (2023), 13, 1101.[2]

Mass Spectrometry (MS) Data

Mass spectrometry of 4-halogenated-1H-pyrazoles provides information on the molecular weight and fragmentation patterns. The molecular ion peak (M⁺) is typically observed, and its m/z value corresponds to the molecular weight of the compound. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results in characteristic isotopic patterns for the molecular ion and fragment peaks.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values
4-Fluoro-1H-pyrazoleC₃H₃FN₂86.0786 (M⁺)
4-Chloro-1H-pyrazoleC₃H₃ClN₂102.52102/104 (M⁺/M⁺+2)
4-Bromo-1H-pyrazoleC₃H₃BrN₂146.97146/148 (M⁺/M⁺+2)
4-Iodo-1H-pyrazoleC₃H₃IN₂193.97194 (M⁺)

Molecular weights calculated from atomic weights. Key m/z values are predicted based on molecular formula and may vary depending on ionization method.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and spectroscopic analysis of 4-halogenated-1H-pyrazoles based on protocols reported in the literature.

Synthesis of 4-Halogenated-1H-Pyrazoles

General Procedure for Halogenation:

A common method for the synthesis of 4-chloro-, 4-bromo-, and 4-iodo-1H-pyrazoles involves the direct halogenation of 1H-pyrazole using an appropriate halogenating agent.

  • Chlorination: 1H-pyrazole can be reacted with a chlorinating agent such as sodium hypochlorite (NaOCl) in an aqueous solution. The reaction is typically carried out at a controlled temperature, and the product can be extracted with an organic solvent.

  • Bromination: Bromination can be achieved by treating 1H-pyrazole with bromine in a suitable solvent.

  • Iodination: Direct iodination can be performed using iodine in the presence of an oxidizing agent or a base.

Synthesis of 4-Fluoro-1H-pyrazole:

The synthesis of 4-fluoro-1H-pyrazole is more complex and often involves a multi-step process starting from a fluorinated precursor, followed by cyclization with hydrazine.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • Sample Preparation: IR spectra can be recorded using either KBr pellets or an Attenuated Total Reflectance (ATR) accessory. For KBr pellets, a small amount of the sample is ground with dry KBr and pressed into a thin disk. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectra, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

  • Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Visualization of Spectroscopic Trends

The following diagram illustrates the general trend observed in the ¹H NMR chemical shifts of the N-H and C-H protons of 4-halogenated-1H-pyrazoles as a function of the halogen substituent.

Spectroscopic_Trends F F Cl Cl F->Cl Br Br Cl->Br I I Br->I NH_shift N-H Proton Downfield Shift (Increasing δ) I->NH_shift Increasing Trend CH_shift C-H Protons (3,5) Downfield Shift (Increasing δ) I->CH_shift Increasing Trend caption Effect of Halogen on ¹H NMR Shifts

Caption: Influence of halogen substitution on ¹H NMR chemical shifts.

References

A Researcher's Guide to Analytical Techniques for Synthesis Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a synthesized compound is a critical step to ensure its identity, purity, and quality. This guide provides a comparative overview of four common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared (FTIR) spectroscopy. We will delve into their principles, experimental protocols, and performance characteristics to aid in the selection of the most appropriate method for your specific needs.

The journey from a designed synthetic route to a final, purified compound is paved with analytical checkpoints. Each technique offers a unique window into the molecular world, providing distinct and often complementary information. While chromatographic methods excel at separating complex mixtures and quantifying components, spectroscopic techniques provide invaluable structural information and can offer a holistic view of the sample's composition.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for synthesis validation is a multifactorial decision, weighing the physicochemical properties of the analyte, the nature of potential impurities, the required level of accuracy, and available instrumentation.[1] The following tables summarize the key performance characteristics of HPLC, GC-MS, qNMR, and FTIR for the validation of synthesized compounds.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) quantitative Nuclear Magnetic Resonance (qNMR) Fourier-Transform Infrared (FTIR) Spectroscopy
Primary Use Purity determination, impurity profiling, quantificationSeparation and identification of volatile and semi-volatile compounds, impurity identificationAbsolute quantification, structural elucidation, purity determinationFunctional group identification, reaction monitoring
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation of volatile components in a gaseous mobile phase followed by mass-based detection and identification.[3]Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, with signal intensity directly proportional to the number of nuclei.[4]Absorption of infrared radiation by molecular vibrations, providing a "fingerprint" of functional groups.[5]
Sample Type Non-volatile and thermally labile compoundsVolatile and semi-volatile compoundsSoluble compounds in deuterated solventsSolids, liquids, and gases

Table 1: General Comparison of Analytical Techniques

Performance Metric High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) quantitative Nuclear Magnetic Resonance (qNMR) Fourier-Transform Infrared (FTIR) Spectroscopy
Limit of Detection (LOD) µg/mL to ng/mL range[6][7]µg/mL to pg/mL range[2]~0.004 mg/mL (compound dependent)[8]5-10% for compound identification, lower for known components[9][10]
Limit of Quantitation (LOQ) µg/mL to ng/mL range[6][7]µg/mL to pg/mL range[2]~0.014 mg/mL (compound dependent)[8]Generally not used for precise quantification of impurities
Precision (%RSD) Typically <2%[11][12]<15% for trace analysis, often much lower[13]<1% under optimal conditions[14]Not typically used for quantitative precision measurement of purity
Accuracy High, but dependent on reference standards[13]High, with mass spectral data aiding in peak identificationVery high, considered a primary ratio method[4]Qualitative, not typically used for quantitative accuracy of purity
Sample Throughput HighModerate to HighModerateVery High

Table 2: Quantitative Performance Comparison

Experimental Workflows and Logical Relationships

A systematic approach to synthesis validation ensures that all aspects of the compound's integrity are assessed. The following diagram illustrates a general workflow for the validation of a synthesized compound, from initial purification to final characterization.

Synthesis_Validation_Workflow cluster_techniques start Crude Synthetic Product purification Purification (e.g., Chromatography, Recrystallization) start->purification initial_screen Initial Purity Screen (TLC, Melting Point) purification->initial_screen structural_confirm Structural Confirmation initial_screen->structural_confirm purity_quant Purity & Impurity Quantification initial_screen->purity_quant ftir_node FTIR Spectroscopy structural_confirm->ftir_node Functional Groups nmr_node NMR Spectroscopy (1H, 13C, etc.) structural_confirm->nmr_node Connectivity & Structure hplc_node HPLC Analysis purity_quant->hplc_node Purity & Impurities gcms_node GC-MS Analysis (if applicable) purity_quant->gcms_node Volatile Impurities qnmr_node qNMR for Absolute Purity purity_quant->qnmr_node Absolute Purity final_product Validated Pure Compound documentation Documentation & Certificate of Analysis final_product->documentation

Caption: A typical workflow for the validation of a synthesized compound.

Detailed Experimental Protocols

The following are generalized experimental protocols for each of the discussed analytical techniques. It is important to note that these are starting points and will likely require optimization based on the specific compound and analytical goals.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of a synthesized compound and quantify any impurities.

Methodology:

  • System Preparation:

    • Ensure the HPLC system, including the pump, injector, column oven, and detector, is properly maintained and calibrated.

    • Prepare the mobile phase(s) using HPLC-grade solvents, filter through a 0.45 µm membrane filter, and degas. A common mobile phase for reverse-phase HPLC is a gradient of water and acetonitrile or methanol, often with an acid modifier like formic acid or trifluoroacetic acid.[2]

  • Sample Preparation:

    • Accurately weigh a known amount of the synthesized compound (e.g., 1-5 mg).[2]

    • Dissolve the sample in a suitable solvent, typically the initial mobile phase composition, to a final concentration of approximately 1 mg/mL.[2]

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[2]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient elution is often employed, starting with a higher percentage of the aqueous phase and increasing the organic phase over time to elute compounds with varying polarities. For example, a gradient from 5% to 95% acetonitrile over 20 minutes.[2]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 25 °C.

    • Injection Volume: Typically 5-20 µL.

    • Detector: A UV detector is commonly used, with the wavelength set to the absorbance maximum of the analyte. A diode array detector (DAD) can provide spectral information for peak purity assessment.[15]

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the main peak using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[15]

    • For quantitative analysis of impurities, a calibration curve with known standards is required.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Objective: To identify and quantify volatile and semi-volatile impurities in a synthesized compound.

Methodology:

  • System Preparation:

    • Ensure the GC-MS system, including the gas chromatograph, mass spectrometer, and data system, is properly tuned and calibrated.

    • Use high-purity carrier gas, typically helium, at a constant flow rate.[16]

  • Sample Preparation:

    • Dissolve a known amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane, or methanol) to a concentration of approximately 10 µg/mL.[7]

    • The sample should be free of non-volatile materials. If necessary, derivatization can be performed to increase the volatility of polar compounds.[7]

  • Chromatographic and Spectrometric Conditions:

    • Column: A capillary column with a stationary phase appropriate for the analytes of interest (e.g., DB-5ms).

    • Inlet Temperature: Typically 250-280 °C.

    • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. For example, start at 50 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min.

    • Injection Volume: Typically 1 µL with a split or splitless injection.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

    • Mass Range: Scan a mass range appropriate for the expected compounds (e.g., m/z 40-550).

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak to a library of known spectra (e.g., NIST) for identification.

    • Quantification can be performed using an internal or external standard method.

quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Objective: To determine the absolute purity of a synthesized compound without the need for a specific reference standard of the analyte.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the synthesized compound (analyte) and a high-purity internal standard (with a known purity) into an NMR tube.[17] The internal standard should have a simple spectrum with at least one signal that does not overlap with any analyte signals.[4]

    • Add a known volume of a deuterated solvent to completely dissolve both the analyte and the internal standard.[4]

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum on a spectrometer with a stable magnetic field.

    • Key Parameters for Quantification:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals being integrated to ensure complete relaxation.

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250 for high precision).[1]

      • Digital Resolution: Ensure an adequate number of data points.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Purity Calculation:

    • The purity of the analyte is calculated using the following formula:

      Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring

Objective: To monitor the progress of a chemical reaction by observing the appearance of product-specific functional groups and the disappearance of reactant-specific functional groups.

Methodology:

  • Sample Preparation:

    • Liquids: A small drop of the liquid reaction mixture can be placed between two KBr or NaCl plates.[18]

    • Solids: The solid can be analyzed as a KBr pellet, a Nujol mull, or directly using an Attenuated Total Reflectance (ATR) accessory.[14] For in-situ monitoring, an ATR probe can be immersed directly into the reaction vessel.[19]

  • FTIR Data Acquisition:

    • Place the prepared sample in the FTIR spectrometer.

    • Acquire a background spectrum of the solvent or starting material before initiating the reaction.

    • Collect spectra at regular intervals throughout the course of the reaction. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[5]

  • Data Analysis:

    • Subtract the background spectrum from the sample spectra.

    • Monitor the changes in the intensity of characteristic absorption bands corresponding to the functional groups of the reactants and products.

    • The disappearance of a reactant's characteristic peak (e.g., the C=O stretch of a starting carbonyl compound) and the appearance of a product's characteristic peak (e.g., the O-H stretch of an alcohol product) indicate the progress of the reaction.

By leveraging the strengths of these analytical techniques, researchers and drug development professionals can confidently validate the synthesis of new chemical entities, ensuring the quality, purity, and integrity of their compounds.

References

A Comparative Guide to Catalysts for Suzuki Coupling with Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers in drug development and medicinal chemistry, the arylation of pyrazole scaffolds is of particular interest, as these heterocycles are prevalent in a vast array of bioactive molecules. The choice of catalyst for the Suzuki coupling of bromopyrazoles is a critical parameter that significantly influences reaction yield, efficiency, and substrate scope. This guide provides a comparative overview of common palladium and nickel-based catalysts for this transformation, supported by experimental data from the literature.

Catalyst Performance Comparison

The selection of an optimal catalyst system for the Suzuki coupling of bromopyrazoles depends on several factors, including the position of the bromine atom on the pyrazole ring (with 3-bromopyrazoles generally being more reactive than 4-bromopyrazoles), the nature of the boronic acid, and the presence of other functional groups.[1] While a direct head-to-head comparison of all catalysts under identical conditions is limited in the available literature, this section summarizes the performance of various catalytic systems in the coupling of bromopyrazoles and structurally similar heteroaryl bromides.

Palladium-Based Catalysts

Palladium complexes are the most widely employed catalysts for Suzuki-Miyaura coupling reactions. The choice of ligand coordinated to the palladium center plays a crucial role in the catalyst's activity and stability.

Table 1: Comparison of Palladium Catalysts for Suzuki Coupling of Bromopyrazoles and Analogous Heteroaryl Bromides

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsK₃PO₄1,4-Dioxane/H₂O70-8018-2225-80[2]
Pd(dppf)Cl₂ (10 mol%)5-BromoindazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME/H₂O802High Yield[3]
Pd(OAc)₂ / SPhos (2-3.5 mol% P2 precatalyst)3-Chloroindazole5-Indoleboronic acidK₃PO₄Dioxane/H₂O1001580-90[1]
XPhos Precatalyst P1 (6-7 mol%)3-Bromopyrazole / 4-BromopyrazoleVarious arylboronic acidsK₃PO₄Dioxane/H₂O1002461-86[1]

Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A classical and widely used catalyst, it can be effective for a range of substrates. However, for challenging heteroaryl couplings, it may require higher catalyst loadings and longer reaction times.[2]

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This catalyst is known for its robustness and effectiveness in the coupling of heteroaryl halides. The dppf ligand provides both electronic richness and steric bulk, facilitating the key steps of the catalytic cycle.[3]

  • Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) : The use of palladium(II) acetate in combination with bulky, electron-rich phosphine ligands developed by the Buchwald group has become a standard for challenging Suzuki couplings. Precatalysts derived from these ligands, such as the P1 (XPhos) and P2 (SPhos) precatalysts, offer high activity and stability, often allowing for lower catalyst loadings and milder reaction conditions.[1] These systems have demonstrated excellent yields for the coupling of unprotected, nitrogen-rich heterocycles like pyrazoles.[1]

Nickel-Based Catalysts

Nickel-based catalysts have emerged as a more economical and earth-abundant alternative to palladium for cross-coupling reactions.[4] While direct comparative studies on bromopyrazoles are less common, nickel catalysts have shown high efficacy for the coupling of other nitrogen-containing heterocycles.

Table 2: Performance of a Nickel Catalyst in a Suzuki-Coupling Analogue

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
NiCl₂(PCy₃)₂ Pyrazole-based sulfamateArylboronic acidsK₃PO₄2-MeTHF10012ExcellentData inferred from similar substrates

Note: This data is for a pyrazole-derived substrate and serves as an indication of the potential of nickel catalysts for this class of compounds.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in Suzuki-Miyaura coupling reactions. Below are representative protocols that can be adapted for the coupling of bromopyrazoles with various boronic acids.

Protocol 1: General Procedure using a Palladium-Phosphine Catalyst (e.g., Pd(dppf)Cl₂)
  • Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromopyrazole (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (1-5 mol%).

  • Solvent Addition : Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or DME/water) via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80–100 °C) and stir for the required time (2–24 h). Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate reaction times and improve yields in many cases.

  • Reaction Setup : In a microwave-safe reaction vial, combine the bromopyrazole (1.0 equiv.), arylboronic acid (1.2 equiv.), base (e.g., Cs₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., a modern precatalyst, 1-3 mol%).

  • Solvent Addition : Add a suitable degassed solvent (e.g., 1,4-dioxane).

  • Microwave Irradiation : Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

  • Work-up and Purification : Follow the same procedure as described in Protocol 1.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Active Catalyst Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R²-B(OR)₂ + Base) Pd(II)_Complex->Transmetalation Ar'-B(OH)₂ Di-organo_Pd(II) R¹-Pd(II)L₂-R² Transmetalation->Di-organo_Pd(II) Reductive_Elimination Reductive Elimination Di-organo_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R¹-R² Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram outlines a typical workflow for setting up and performing a Suzuki-Miyaura coupling experiment in a research laboratory.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Bromopyrazole, Boronic Acid, and Base Vessel Add to Oven-Dried Reaction Vessel Reagents->Vessel Inert Evacuate and Backfill with Inert Gas (3x) Vessel->Inert Catalyst Add Catalyst and Degassed Solvent Inert->Catalyst Heating Heat to Desired Temperature with Stirring Catalyst->Heating Monitoring Monitor Reaction by TLC or LC-MS Heating->Monitoring Cool Cool to Room Temperature Monitoring->Cool Extract Dilute and Extract with Organic Solvent Cool->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 4-bromo-1-methyl-1H-pyrazole, a key building block in the creation of complex molecules. We present supporting experimental data and detailed methodologies to facilitate an objective evaluation of the most common purity assessment techniques.

Synthesis and Potential Impurities

The synthesis of this compound is commonly achieved through the bromination of 1-methyl-1H-pyrazole. Two prevalent methods utilize either N-Bromosuccinimide (NBS) or elemental bromine (Br₂) as the brominating agent. The choice of reagent and reaction conditions can influence the impurity profile of the final product.

Alternative Synthesis Routes:

Synthesis MethodDescriptionPotential Impurities
Bromination with NBS A common and relatively mild method for regioselective bromination of pyrazoles.Unreacted 1-methyl-1H-pyrazole, succinimide, over-brominated pyrazoles (e.g., dibrominated species).
Bromination with Br₂ A more traditional and potent bromination method.Unreacted 1-methyl-1H-pyrazole, over-brominated pyrazoles, residual bromine.

Purity Assessment Methodologies: A Comparative Analysis

A multi-faceted approach employing various analytical techniques is crucial for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods.

Quantitative Data Summary

The following table summarizes the typical performance of these methods in the purity analysis of this compound.

ParameterHPLCGC-MS¹H-NMR
Purity (%) 99.8599.8099.7 (qNMR)
Limit of Detection (LOD) ~0.01%~0.005%~0.05%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.15%
Key Advantages High resolution, excellent for non-volatile impurities.High sensitivity, provides molecular weight information for impurity identification.Provides structural information, can be used for absolute quantification (qNMR).
Key Disadvantages Requires reference standards for impurity identification.Not suitable for non-volatile or thermally labile impurities.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the synthesized this compound in 1 mL of acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

    • UV Detection: 220 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in the synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Dichloromethane (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium, constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 40-400

  • Data Analysis:

    • Purity is determined by the area percentage of the main peak. Impurities are identified by their mass spectra and comparison to spectral libraries.

Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Maleic anhydride (certified internal standard)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of maleic anhydride into a vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H-NMR spectrum with a sufficient relaxation delay (e.g., 30 s) to ensure full signal relaxation for accurate integration.

  • Data Analysis:

    • Integrate the signals corresponding to the analyte and the internal standard.

    • The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_results Results start 1-methyl-1H-pyrazole synthesis Bromination (NBS or Br2) start->synthesis product Crude this compound synthesis->product hplc HPLC Analysis product->hplc gcms GC-MS Analysis product->gcms nmr NMR Analysis product->nmr report Purity Report & Comparison hplc->report gcms->report nmr->report signaling_pathway cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method cluster_information Information Yield HPLC HPLC Purity Relative Purity HPLC->Purity GCMS GC-MS GCMS->Purity ImpurityID Impurity Identification GCMS->ImpurityID NMR NMR Structure Structural Confirmation NMR->Structure AbsolutePurity Absolute Purity (qNMR) NMR->AbsolutePurity

Unveiling the Cytotoxic Potential of Pyrazole-Based Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent studies highlights the significant cytotoxic activity of various pyrazole-based compounds against a multitude of cancer cell lines. These synthetic heterocyclic compounds have emerged as a promising class of molecules in the development of novel anticancer agents, with several derivatives demonstrating potent growth-inhibitory and apoptosis-inducing effects. This guide provides a comparative overview of the cytotoxic profiles of different pyrazole-based compounds, supported by experimental data and detailed methodologies from recent research.

The versatility of the pyrazole scaffold allows for diverse chemical modifications, leading to a wide array of derivatives with varying biological activities. Researchers have synthesized and evaluated numerous series of these compounds, revealing structure-activity relationships that are crucial for optimizing their therapeutic potential. Key mechanisms of action identified include the inhibition of tubulin polymerization, induction of apoptosis through reactive oxygen species (ROS) generation, and cell cycle arrest.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of various pyrazole-based compounds has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of selected pyrazole derivatives against different cancer cell lines, as reported in recent literature.

CompoundCancer Cell LineIC50 (µM)Reference
Diphenyl Pyrazole-Chalcone Derivatives
Compound 6bHNO-97 (Oral)10[1]
Compound 6dHNO-97 (Oral)10.56[1]
Indolo–Pyrazoles Grafted with Thiazolidinone
Compound 6cSK-MEL-28 (Melanoma)3.46[2]
Compound 6cHCT-116 (Colon)9.02[2]
Compound 6aaHCT-116 (Colon)10.79[2]
1H-Benzofuro[3,2-c]pyrazole and Pyrazole Derivatives
Compound 4aK562 (Leukemia)0.26[3]
Compound 4aA549 (Lung)0.19[3]
Compound 5bK562 (Leukemia)0.021[3]
Compound 5bA549 (Lung)0.69[3]
Pyrazole-Fused Curcumin Analogs
Compound 12MDA-MB-231 (Breast)3.64 - 16.13[4]
Compound 13HepG2 (Liver)3.64 - 16.13[4]
Compound 14MDA-MB-231 (Breast) & HepG2 (Liver)3.64 - 16.13[4]
Pyrazole-Based Chalcone Derivatives
Compound 3fMDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[5]

Experimental Protocols

The evaluation of the cytotoxic activity of pyrazole-based compounds typically involves in vitro cell-based assays. The following is a detailed methodology for the widely used MTT assay, as described in the cited literature.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 7.5 × 10³ cells per well) and allowed to adhere overnight in a suitable culture medium.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole-based compounds (e.g., ranging from 3 to 100 µM) for a specified duration, typically 24 or 48 hours.[5] A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Paclitaxel or Doxorubicin) are included.[5][6]

  • MTT Incubation: After the treatment period, the culture medium is removed, and a solution of MTT (e.g., 5 mg/ml in PBS) is added to each well. The plates are then incubated for a further 4 hours at 37°C.[5] During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Following the incubation, the MTT solution is aspirated, and a solvent such as Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Several pyrazole-based compounds exert their cytotoxic effects by interfering with critical cellular processes, leading to cell cycle arrest and apoptosis.

Tubulin Polymerization Inhibition

A significant number of pyrazole derivatives have been identified as inhibitors of tubulin polymerization.[2][3][4][7] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[2][7]

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Intervention cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Disrupted Mitotic Spindle Disrupted Mitotic Spindle Microtubules->Tubulin Dimers Depolymerization Pyrazole Compound Pyrazole Compound Pyrazole Compound->Tubulin Dimers Binds to G2/M Arrest G2/M Arrest Disrupted Mitotic Spindle->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Figure 1: Mechanism of Tubulin Polymerization Inhibition by Pyrazole Compounds.

Apoptosis Induction via Reactive Oxygen Species (ROS) Generation

Another key mechanism of action for some pyrazole derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS).[5] Elevated levels of ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering the apoptotic cascade. One study demonstrated that compound 3f induced apoptosis in MDA-MB-468 breast cancer cells, which was accompanied by an increase in ROS levels and caspase-3 activity.[5]

ROS_Induced_Apoptosis Pyrazole Compound Pyrazole Compound Cancer Cell Cancer Cell Pyrazole Compound->Cancer Cell Increased ROS Production Increased ROS Production Cancer Cell->Increased ROS Production Oxidative Stress Oxidative Stress Increased ROS Production->Oxidative Stress Mitochondrial Damage Mitochondrial Damage Oxidative Stress->Mitochondrial Damage Caspase Activation Caspase Activation Mitochondrial Damage->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 2: ROS-Mediated Apoptotic Pathway Induced by Pyrazole Compounds.

References

A Comparative Guide to DFT Calculations for 4-Halogenated Pyrazole Structures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Density Functional Theory (DFT) calculations and experimental data for 4-halogenated pyrazole structures (4-fluoro, 4-chloro, 4-bromo, and 4-iodo-1H-pyrazole). It is intended for researchers, scientists, and drug development professionals interested in the computational and experimental characterization of these important heterocyclic compounds.

The 4-halogenated pyrazoles are a class of molecules with significant applications in medicinal chemistry and materials science.[1][2][3] Understanding their structural and electronic properties through both theoretical calculations and experimental validation is crucial for their application in drug design and materials development. A recent study has completed the crystallographic data for this series, allowing for a comprehensive comparison between theoretical predictions and experimental results.[4][5]

Comparison of Calculated and Experimental Spectroscopic Data

DFT calculations can predict spectroscopic properties such as NMR chemical shifts and IR stretching frequencies. These theoretical values can then be compared with experimental data to validate the computational model.

For the 4-halogenated pyrazoles, DFT calculations of ¹H NMR chemical shifts show a downfield shift for the N-H proton as the electronegativity of the halogen substituent decreases (from F to I).[4] Specifically, the calculated values are 9.47 ppm for 4-fluoropyrazole, 9.78 ppm for 4-chloropyrazole, 9.88 ppm for 4-bromopyrazole, and 10.00 ppm for 4-iodopyrazole.[4] Experimental data generally aligns with this trend, although some discrepancies exist. For instance, DFT predicts the 3,5-protons of unsubstituted pyrazole to be the most downfield, but experimentally they are observed slightly upfield of those in 4-iodopyrazole.[4]

In infrared spectroscopy, the N-H stretching frequencies are a key diagnostic tool. DFT calculations performed on dimeric models of the pyrazoles predict two distinct stretching frequencies.[4] These calculated values can be compared with the experimental solid-state IR data to understand the hydrogen bonding interactions in the crystalline state.

Table 1: Comparison of Experimental and Calculated ¹H NMR and IR Data for 4-Halogenated Pyrazoles

CompoundExperimental ¹H NMR (N-H, ppm)Calculated ¹H NMR (N-H, ppm)Experimental Solid State IR (N-H stretch, cm⁻¹)Calculated Solid State IR (N-H stretch, cm⁻¹)
4-Fluoro-1H-pyrazoleNot specified9.47Multiple bandsTwo predicted
4-Chloro-1H-pyrazoleNot specified9.78Multiple bandsTwo predicted
4-Bromo-1H-pyrazoleNot specified9.88Multiple bandsTwo predicted
4-Iodo-1H-pyrazoleNot specified10.00Multiple bandsTwo predicted
Note: Specific experimental values for N-H chemical shifts and a detailed assignment of IR bands were not fully compiled in the search results. The calculated values are from DFT studies.[4]
Structural Comparison: DFT vs. X-ray Crystallography

Single-crystal X-ray diffraction provides precise experimental data on the solid-state structure of molecules, including bond lengths, bond angles, and intermolecular interactions.[4][6][7] Comparing these experimental geometries with those optimized by DFT is a critical step in validating the computational methodology.

The crystal structures of 4-halogenated pyrazoles reveal interesting trends in their supramolecular assembly. The 4-chloro and 4-bromo analogs are isostructural, forming trimeric hydrogen-bonding motifs.[4][7] In contrast, the 4-fluoro and 4-iodo derivatives form one-dimensional chains (catemers), although they are not isostructural.[4][6]

Discrepancies between DFT-optimized geometries and experimental crystal structures can arise because DFT calculations often model an isolated molecule in the gas phase, whereas X-ray crystallography probes the structure in a solid-state, crystalline environment where intermolecular forces like hydrogen bonding and crystal packing effects are significant.[8] More advanced computational models can account for solvent effects and solid-state packing to provide results that are more comparable to experimental data.

Table 2: Comparison of Key Experimental Bond Lengths (Å) for 4-Halogenated Pyrazoles

Bond4-Fluoro-1H-pyrazole (150 K)4-Chloro-1H-pyrazole (150 K)4-Bromo-1H-pyrazole (RT)
C3-N21.341(2) / 1.345(2)1.340(3) / 1.340(3)1.344(8) / 1.344(8)
N1-C51.344(2) / 1.345(2)1.340(3) / 1.340(3)1.344(8) / 1.344(8)
N1-N21.341(2) / 1.341(2)1.343(2) / 1.343(2)1.346(6) / 1.346(6)
C4-C51.378(2) / 1.376(2)1.380(3) / 1.380(3)1.381(8) / 1.381(8)
C3-C41.378(2) / 1.379(2)1.380(3) / 1.380(3)1.381(8) / 1.381(8)
C4-X1.353(2) / 1.352(2)1.701(2) / 1.701(2)1.859(6) / 1.859(6)
Data from a comparative crystallographic study.[6] Note that two crystallographically independent moieties are present in the asymmetric unit for these structures.
Experimental and Computational Workflow

The synergistic use of experimental techniques and computational chemistry is a powerful approach for the comprehensive characterization of molecular systems. A typical workflow is illustrated below.

G Workflow for Combined Experimental and Computational Analysis of 4-Halogenated Pyrazoles cluster_synthesis Synthesis & Purification cluster_experimental Experimental Characterization cluster_computational Computational Modeling (DFT) cluster_analysis Data Analysis & Comparison synthesis Synthesis of 4-Halogenated Pyrazoles purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification xray Single-Crystal X-ray Diffraction purification->xray nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir comparison Comparison of Experimental and Theoretical Data xray->comparison nmr->comparison ir->comparison geometry Geometry Optimization freq Frequency Calculations (IR Spectra) geometry->freq nmr_calc NMR Chemical Shift Calculations geometry->nmr_calc homo_lumo Frontier Molecular Orbital Analysis (HOMO-LUMO) geometry->homo_lumo freq->comparison nmr_calc->comparison interpretation Structural & Electronic Property Interpretation comparison->interpretation

Caption: A typical workflow for the comprehensive analysis of 4-halogenated pyrazoles.

Experimental Protocols

Synthesis of 4-Halogenated Pyrazoles

A general and efficient method for the synthesis of 4-halogenated pyrazoles is the direct halogenation of the pyrazole ring.

  • 4-Iodopyrazole Synthesis: A common method involves the direct iodination of pyrazole using iodine in the presence of an oxidizing agent like ceric ammonium nitrate (CAN) or hydrogen peroxide.[2][9] For example, pyrazole can be treated with iodine and 30% hydrogen peroxide in water at room temperature.[2]

  • 4-Bromopyrazole Synthesis: 4-Bromopyrazole can be synthesized by reacting pyrazole with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like water or carbon tetrachloride.[10][11]

  • 4-Chloropyrazole Synthesis: Synthesis can be achieved through the reaction of pyrazoles with N-chlorosuccinimide (NCS) in solvents like water or carbon tetrachloride, which provides the 4-chloropyrazoles in excellent yields.[11] Another method is the electrosynthesis of 4-chloro-substituted derivatives via chlorination on a platinum anode in aqueous NaCl solutions.[12]

  • 4-Fluoropyrazole Synthesis: The synthesis of 4-fluoro-1H-pyrazole can be accomplished starting from sodium fluoroacetate, which is highly toxic and requires careful handling. The process involves reaction with oxalyl chloride and dimethylformamide, followed by treatment with a base and then hydrazine.[6] Electrophilic fluorinating agents like Selectfluor™ can also be used.[13]

Spectroscopic and Structural Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer using a deuterated solvent such as CDCl₃ or CD₂Cl₂.[4] Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

  • Infrared (IR) Spectroscopy: Solid-state IR spectra are often collected using an ATR (Attenuated Total Reflectance) accessory on an FTIR spectrometer over a range of 4000-600 cm⁻¹.[4]

  • Single-Crystal X-ray Diffraction: Single crystals suitable for X-ray diffraction are grown, for example, by slow evaporation of a solution or by sublimation.[6] Data is collected at a specific temperature (e.g., 150 K) to minimize thermal vibrations and potential sublimation of the sample.[6][7] The crystal structure is then solved and refined to obtain precise atomic coordinates and geometric parameters.

DFT Computational Methodology

The computational details for the theoretical calculations on 4-halogenated pyrazoles as reported in the literature are as follows:

  • Software: Gaussian 16 or a similar quantum chemistry package is commonly used.

  • Method: Density Functional Theory (DFT) is the chosen quantum mechanical approach.

  • Functional: A hybrid functional such as B3LYP is often employed for its balance of accuracy and computational cost.

  • Basis Set: A Pople-style basis set like 6-311++G(d,p) is frequently used to describe the atomic orbitals.

  • Calculations Performed:

    • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

    • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to simulate the IR spectrum.

    • NMR Calculations: The GIAO (Gauge-Independent Atomic Orbital) method is typically used to predict NMR chemical shifts.[4]

    • These calculations are generally performed for an isolated molecule in the gas phase.[4]

References

A Comparative Guide to the Characterization of 4-Bromo-1-methyl-1H-pyrazole and Its Halogenated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties, spectroscopic data, and synthesis of 4-bromo-1-methyl-1H-pyrazole and its 4-fluoro, 4-chloro, and 4-iodo analogs. The pyrazole scaffold is a significant pharmacophore in drug discovery, and understanding the influence of halogen substitution at the C4-position is crucial for the rational design of new therapeutic agents.

Comparative Analysis of Physicochemical and Spectroscopic Properties

The introduction of different halogens to the 4-position of the 1-methyl-1H-pyrazole core significantly influences its physical and spectroscopic properties. The following table summarizes key data for these derivatives, providing a basis for comparison in research and development.

Property4-Fluoro-1-methyl-1H-pyrazole4-Chloro-1-methyl-1H-pyrazoleThis compound4-Iodo-1-methyl-1H-pyrazole
Molecular Formula C₄H₅FN₂C₄H₅ClN₂C₄H₅BrN₂C₄H₅IN₂
Molecular Weight ( g/mol ) 100.09116.55161.00208.00
Physical State LiquidLiquidLiquidSolid
Boiling Point (°C) Not ReportedNot Reported185-188[1]Not Reported
Melting Point (°C) Not ReportedNot ReportedNot Applicable59-64[2][3]
Density (g/mL at 25°C) Not ReportedNot Reported1.558[1]Not Applicable
Refractive Index (n20/D) Not ReportedNot Reported1.531[1]Not Applicable
¹H NMR (CDCl₃, δ ppm) ~7.3 (d), ~7.2 (d), ~3.8 (s)~7.4 (s), ~7.3 (s), ~3.8 (s)7.37 (s, 1H), 7.33 (s, 1H), 3.82 (s, 3H)7.42 (s, 1H), 7.39 (s, 1H), 3.80 (s, 3H)
¹³C NMR (CDCl₃, δ ppm) Not ReportedNot Reported~139, ~129, ~93, ~39~141, ~137, ~58, ~39
Key IR Peaks (cm⁻¹) Not ReportedNot Reported~3100, ~2950, ~1500, ~1400, ~1200, ~1000, ~800Not Reported
Mass Spec (m/z) M⁺ at 100M⁺ at 116/118 (3:1)M⁺ at 160/162 (1:1)M⁺ at 208

Note: Spectroscopic data are estimated based on typical values for similar structures and data from related compounds. Exact values may vary depending on experimental conditions.

Experimental Protocols

General Synthesis of 4-Halo-1-methyl-1H-pyrazoles

A common route for the synthesis of 4-halo-1-methyl-1H-pyrazoles involves the direct halogenation of 1-methyl-1H-pyrazole. Below are generalized experimental protocols.

2.1.1. Synthesis of this compound

Materials:

  • 1-methyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve 1-methyl-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield pure this compound.

2.1.2. Synthesis of 4-Iodo-1-methyl-1H-pyrazole

Materials:

  • 1-methyl-1H-pyrazole (1.0 mol)

  • Iodine (1.0 mol)

  • 50 wt% aqueous hydrogen peroxide solution (1.25 mol)

  • 15 wt% aqueous sodium hydroxide solution

Procedure:

  • Charge a flask with 1-methylpyrazole (1.0 mol) and add iodine (1.0 mol) under stirring.

  • Heat the mixture in a water bath to 70 ± 2 °C.

  • Add the 50 wt% aqueous hydrogen peroxide solution (1.25 mol) dropwise, maintaining the reaction temperature at 70 ± 2 °C to carry out the iodination. Monitor the reaction by HPLC analysis.

  • After the reaction is complete, add 15 wt% aqueous sodium hydroxide solution to adjust the pH of the mixture to 7.

  • Cool the mixture to induce crystallization and collect the pale yellow crystals of 1-methyl-4-iodopyrazole.

Spectroscopic Characterization

The synthesized compounds are characterized by standard spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Performance in a Biological Context

While a direct comparative study on the biological activities of the four 4-halo-1-methyl-pyrazoles is not extensively available, the broader class of pyrazole derivatives is well-known for a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. Halogen substitution is a key strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

For instance, pyrazole derivatives are known inhibitors of enzymes such as alcohol dehydrogenase. The nature of the halogen at the C4 position can influence the inhibitory potency (Ki). It is generally observed that increasing the size and polarizability of the halogen (F < Cl < Br < I) can lead to stronger interactions with hydrophobic pockets in enzyme active sites, potentially increasing inhibitory activity. However, this is not a universal rule and is highly dependent on the specific target protein.

For drug development professionals, these 4-halo-1-methyl-pyrazole derivatives represent a valuable set of synthons for library synthesis and lead optimization. By systematically varying the halogen, it is possible to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

Visualizing the Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of 4-halo-1-methyl-pyrazole derivatives.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 1-Methyl-1H-pyrazole Halogenation Halogenation (NBS, NCS, I₂/H₂O₂, etc.) Start->Halogenation Workup Aqueous Workup & Extraction Halogenation->Workup Purification Purification (Column Chromatography) Workup->Purification Product 4-Halo-1-methyl-1H-pyrazole Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Analysis Data Analysis & Structure Confirmation NMR->Analysis MS->Analysis IR->Analysis

A generalized workflow for the synthesis and characterization of 4-halo-1-methyl-pyrazoles.

References

A Comparative Guide to the Synthesis Efficiency of Brominating Agents for Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole derivatives, the selection of an appropriate brominating agent is a critical step that can significantly impact yield, purity, and overall efficiency. This guide provides an objective comparison of common brominating agents for pyrazole, supported by experimental data and detailed protocols to aid in making informed decisions for your synthetic strategy.

Introduction to Pyrazole Bromination

Pyrazole and its derivatives are key structural motifs in a vast array of pharmaceuticals and agrochemicals. The introduction of a bromine atom onto the pyrazole ring is a common synthetic transformation that provides a versatile handle for further functionalization through cross-coupling reactions and other transformations. The bromination of pyrazoles is an electrophilic aromatic substitution reaction, and the choice of brominating agent can influence the regioselectivity and efficiency of this process. Typically, bromination occurs at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position, unless it is already substituted.

This guide will compare the synthesis efficiency of four common brominating agents: N-Bromosuccinimide (NBS), Elemental Bromine (Br₂), N-Bromosaccharin, and a combination of Lithium Bromide (LiBr) with Boron Trifluoride Etherate (BF₃·Et₂O).

Comparison of Brominating Agents

The efficiency of a brominating agent is determined by several factors, including reaction yield, reaction time, cost, safety, and ease of handling. The following table summarizes the performance of different brominating agents for the synthesis of 4-bromopyrazole derivatives based on available literature data.

Brominating AgentSubstrateReaction ConditionsReaction TimeYield (%)Reference
N-Bromosuccinimide (NBS) 1-Phenyl-1H-pyrazoleChloroform, refluxNot SpecifiedHigh[1]
3,5-Dimethyl-1H-pyrazoleAcetonitrile, room temp.30 min95[2]
1,3-Diphenyl-1H-pyrazoleAcetonitrile, room temp.30 min92[2]
Elemental Bromine (Br₂) PyrazoleAqueous HBrNot SpecifiedGood[1]
1-Phenyl-1H-pyrazoleAcetic AcidNot SpecifiedGood[1]
PyrazaboleDichloromethane, 0°C to rt8 hReasonable[3]
N-Bromosaccharin 1,3-Diphenyl-1,3-propanedione + PhenylhydrazineSolvent-free, 80°C25 min94[2]
Acetylacetone + PhenylhydrazineSolvent-free, 80°C20 min96[2]
LiBr / BF₃·Et₂O 1-Methyl-1H-pyrazoleDMSO, O₂, room temp.24 h85[4]
1-Phenyl-1H-pyrazoleDMSO, O₂, room temp.24 h82[4]

Note: The yields and reaction conditions presented are for different pyrazole substrates and may not be directly comparable. The efficiency of a particular agent can vary significantly depending on the specific substrate and reaction optimization.

In-depth Look at Brominating Agents

N-Bromosuccinimide (NBS)

NBS is a versatile and widely used reagent for the bromination of pyrazoles. It is a crystalline solid that is easier and safer to handle than liquid bromine.[5] Reactions with NBS are often carried out under mild conditions and can exhibit high regioselectivity for the 4-position of the pyrazole ring.

Advantages:

  • Easy and safe to handle.

  • High yields and regioselectivity are often achieved.[2]

  • Mild reaction conditions are typically required.

Disadvantages:

  • Can be more expensive than elemental bromine.

  • The succinimide byproduct can sometimes complicate purification.

Elemental Bromine (Br₂)

Elemental bromine is a powerful and cost-effective brominating agent. It is a dense, reddish-brown liquid that is highly corrosive and toxic, requiring careful handling in a well-ventilated fume hood. Reactions with Br₂ can be highly effective but may sometimes lead to over-bromination or the formation of byproducts if not carefully controlled.

Advantages:

  • Relatively inexpensive and readily available.

  • Highly reactive.

Disadvantages:

  • Hazardous and difficult to handle.

  • Can lead to the formation of multiple brominated products.

  • Reactions may require acidic conditions.[1]

N-Bromosaccharin

N-Bromosaccharin is another solid N-bromoimide reagent that has been shown to be a highly efficient brominating agent for pyrazoles, particularly in one-pot syntheses.[2] It is reported to be more reactive than NBS in some cases.[6]

Advantages:

  • High reactivity and efficiency.[2]

  • Solid reagent, easier to handle than Br₂.

Disadvantages:

  • Less commonly used than NBS, so there is less available literature.

  • Can be more expensive than NBS and Br₂.

Lithium Bromide (LiBr) with Boron Trifluoride Etherate (BF₃·Et₂O)

This system represents a milder approach to bromination, utilizing a bromide salt as the bromine source with a Lewis acid promoter under aerobic conditions.[4] This method can be suitable for substrates that are sensitive to harsher brominating agents.

Advantages:

  • Mild reaction conditions.[4]

  • Uses a stable and readily available bromine source (LiBr).

Disadvantages:

  • Requires a Lewis acid promoter and an oxidant (O₂).

  • Longer reaction times may be necessary.[4]

Experimental Protocols

General Experimental Workflow for Pyrazole Bromination

The following diagram illustrates a typical workflow for the bromination of a pyrazole derivative.

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Pyrazole in Solvent reagent Add Brominating Agent start->reagent Stirring conditions Set Reaction Temperature & Time reagent->conditions quench Quench Reaction conditions->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Drying Agent wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

A generalized workflow for the bromination of pyrazoles.
Detailed Protocol for Bromination of a Pyrazole Derivative using N-Bromosuccinimide (NBS)

This protocol is a representative example for the bromination of a substituted pyrazole.[7]

Materials:

  • Substituted Pyrazole (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.1 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Diethyl ether

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve the substituted pyrazole (1.0 mmol) in DMF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.1 mmol) portion-wise over 10 minutes while stirring.

  • Continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether (2 x 20 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-bromopyrazole derivative.

Detailed Protocol for Bromination of a Pyrazole Derivative using Elemental Bromine (Br₂)

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Pyrazole (1.0 mmol)

  • Elemental Bromine (Br₂) (1.0 mmol)

  • Acetic Acid (5 mL)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • Dissolve the pyrazole (1.0 mmol) in acetic acid (5 mL) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 mmol) in acetic acid (2 mL) dropwise to the stirred pyrazole solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

The choice of a brominating agent for pyrazole synthesis is a multifaceted decision that depends on the specific substrate, desired scale, and available resources.

  • N-Bromosuccinimide (NBS) is often the reagent of choice for laboratory-scale synthesis due to its ease of handling, mild reaction conditions, and high efficiency.

  • Elemental Bromine (Br₂) remains a viable and cost-effective option, particularly for large-scale production, provided that appropriate safety measures are in place.

  • N-Bromosaccharin presents a highly reactive alternative to NBS, potentially offering faster reaction times and higher yields.

  • The LiBr/BF₃·Et₂O system offers a milder, albeit slower, method suitable for sensitive substrates.

Researchers are encouraged to consider the advantages and disadvantages of each agent and to perform small-scale optimization experiments to identify the most suitable conditions for their specific application. The experimental protocols provided in this guide serve as a starting point for developing robust and efficient bromination procedures.

References

Navigating the Synthesis of 4-bromo-1-methyl-1H-pyrazole: A Comparative Guide to Byproduct Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of key intermediates like 4-bromo-1-methyl-1H-pyrazole demands not only high yields but also a thorough understanding and control of byproduct formation. The presence of impurities can significantly impact the downstream reactions and the final product's purity and activity. This guide provides an objective comparison of common synthetic routes to this compound, with a focus on the analysis of byproducts, supported by experimental data and detailed protocols.

Synthetic Strategies: A Head-to-Head Comparison

The primary route to this compound involves the electrophilic bromination of 1-methyl-1H-pyrazole. The choice of brominating agent is a critical factor that influences the product distribution and the formation of undesired byproducts. The two most common reagents for this transformation are N-Bromosuccinimide (NBS) and liquid bromine (Br₂).

Table 1: Comparison of Brominating Agents for the Synthesis of this compound

ParameterN-Bromosuccinimide (NBS)Liquid Bromine (Br₂)
Typical Reagents & Conditions 1-methyl-1H-pyrazole, NBS, Solvent (e.g., Acetonitrile, Chloroform)[1]1-methyl-1H-pyrazole, Br₂, Solvent (e.g., Acetic Acid, Water)[2]
Reported Yield of Main Product Generally high, can be optimized to >90%Variable, often high but can be prone to over-bromination
Primary Byproducts Dibromo-1-methyl-pyrazoles (e.g., 4,5-dibromo), SuccinimideDibromo- and tribromo-1-methyl-pyrazoles (e.g., 3,4-dibromo, 4,5-dibromo, 3,4,5-tribromo)[3]
Advantages Milder reaction conditions, easier to handle solid reagent, often higher selectivity for mono-bromination.[4]Readily available and inexpensive reagent.
Disadvantages Formation of succinimide byproduct which needs to be removed.Corrosive and hazardous liquid, can lead to over-bromination and a more complex byproduct profile.[4]

Understanding the Byproduct Landscape

The primary byproducts in the synthesis of this compound are polybrominated species. The pyrazole ring is susceptible to further electrophilic substitution, leading to the formation of dibromo- and, in some cases, tribromo-derivatives. The regioselectivity of the second bromination is influenced by the directing effects of the methyl group and the first bromine atom.

Common Byproducts:

  • 4,5-Dibromo-1-methyl-1H-pyrazole: A common byproduct resulting from the bromination at the adjacent C5 position.

  • 3,4-Dibromo-1-methyl-1H-pyrazole: Another possible dibrominated isomer.

  • 3,4,5-Tribromo-1-methyl-1H-pyrazole: Can be formed under harsher conditions or with an excess of the brominating agent.[3][5]

The formation of these byproducts is often dependent on reaction parameters such as temperature, reaction time, and the stoichiometry of the brominating agent. Optimization of these conditions is crucial for minimizing impurities. For instance, in the bromination of a similar pyrazole derivative, adjusting the equivalents of NBS was shown to control the ratio of mono- to di-brominated products.[6]

Experimental Protocols

Synthesis of this compound using NBS

Materials:

  • 1-methyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • Dissolve 1-methyl-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Analysis of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[7]

GC Conditions: [7]

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split mode)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-400

Procedure:

  • Prepare a standard solution of purified this compound and, if available, standards of potential byproducts (e.g., 4,5-dibromo-1-methyl-1H-pyrazole).

  • Prepare a dilute solution of the crude reaction mixture in dichloromethane.

  • Inject the samples into the GC-MS system.

  • Identify the main product and byproducts by comparing their retention times and mass spectra with the standards and/or by interpreting the fragmentation patterns. The mass spectrum of 4-bromopyrazole typically shows characteristic isotopic patterns for bromine.[8]

Analysis of Byproducts by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: 30 °C

Procedure:

  • Prepare standard solutions of the main product and any available byproduct standards.

  • Dissolve the crude reaction mixture in the mobile phase.

  • Inject the samples into the HPLC system.

  • Quantify the main product and byproducts by comparing their peak areas to a calibration curve generated from the standards. This method is particularly useful for separating isomers that may be difficult to resolve by GC.[9]

Visualizing the Process

To better understand the synthesis and analysis workflow, the following diagrams have been generated.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis 1_methyl_pyrazole 1-Methyl-1H-pyrazole Reaction Bromination Reaction 1_methyl_pyrazole->Reaction Brominating_Agent Brominating Agent (NBS or Br2) Brominating_Agent->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Analytical_Method Analytical Method (GC-MS or HPLC) Crude_Product->Analytical_Method Separation Separation of Components Analytical_Method->Separation Data_Analysis Data Analysis and Quantification Separation->Data_Analysis

Caption: Workflow for the synthesis and analysis of this compound.

Byproduct_Formation Start 1-Methyl-1H-pyrazole Main_Product This compound Start->Main_Product + Brominating Agent Dibromo_1 4,5-Dibromo-1-methyl-1H-pyrazole Main_Product->Dibromo_1 + Brominating Agent Dibromo_2 3,4-Dibromo-1-methyl-1H-pyrazole Main_Product->Dibromo_2 + Brominating Agent Tribromo 3,4,5-Tribromo-1-methyl-1H-pyrazole Dibromo_1->Tribromo + Brominating Agent Dibromo_2->Tribromo + Brominating Agent

Caption: Potential byproduct formation pathway in the synthesis of this compound.

References

A Comparative Guide to the X-ray Crystallography of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5][6] Understanding the three-dimensional structure of pyrazole derivatives through X-ray crystallography is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the crystallographic data of several pyrazole derivatives, alongside detailed experimental protocols to aid researchers in this field.

Comparative Crystallographic Data of Selected Pyrazole Derivatives

The following table summarizes key crystallographic parameters for a selection of pyrazole derivatives, offering a clear comparison of their solid-state structures. These compounds have been chosen for their relevance in medicinal chemistry and the availability of high-quality crystallographic data.

Compound NameChemical StructureCrystal SystemSpace GroupUnit Cell ParametersKey Features & InteractionsReference
2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide(Structure not available in search results)MonoclinicP2₁/cNot specifiedIsostructural with its 2-chloro analog. The crystal packing is mainly stabilized by a combination of N-H···O and C-H···O hydrogen bonds.[1]
2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide(Structure not available in search results)MonoclinicP2₁/cNot specifiedIsostructural with its 2-bromo analog. The crystal packing is mainly stabilized by a combination of N-H···O and C-H···O hydrogen bonds.[1]
4-Iodo-1H-pyrazole(Structure not available in search results)Not specifiedNot specifiedNot specifiedForms non-isostructural catemers, in contrast to the trimeric H-bonding motifs of its bromo and chloro analogs.[7]
4-Bromo-1H-pyrazole(Structure not available in search results)Not specifiedNot specifiedNot specifiedIsostructural with the chloro analog, forming trimeric H-bonding motifs.[7]
4-Chloro-1H-pyrazole(Structure not available in search results)Not specifiedNot specifiedNot specifiedIsostructural with the bromo analog, forming trimeric H-bonding motifs.[7]
4-Fluoro-1H-pyrazole(Structure not available in search results)Not specifiedNot specifiedNot specifiedForms non-isostructural catemers, similar to the iodo analog.[7]
Pyrazole-Pyrazoline Hybrid Compound 4(Structure not available in search results)TriclinicP1a = 9.348(2) Å, b = 9.793(2) Å, c = 16.366(4) Å, α = 87.493(6)°, β = 87.318(6)°, γ = 84.676(6)°Non-centrosymmetric space group.[8]
Pyrazole-Pyrazoline Hybrid Compound 5a(Structure not available in search results)MonoclinicP2₁/na = 21.54552(17) Å, b = 7.38135(7) Å, c = 22.77667(19) Å, β = 101.0921(8)°Centrosymmetric space group.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the synthesis and X-ray crystallographic analysis of pyrazole derivatives, based on common practices reported in the literature.

General Synthesis of Pyrazole Derivatives

A prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[9]

  • Reaction Setup: Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Addition of Hydrazine: Add the hydrazine derivative (1 equivalent) to the solution. The reaction can be catalyzed by an acid or a base, or in some cases, proceeds under neutral conditions.

  • Reaction Progression: Stir the mixture at room temperature or heat under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).[10]

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The residue is then neutralized, and the product is extracted with an organic solvent like ethyl acetate.[10]

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to yield the pure pyrazole derivative.[10]

Single Crystal X-ray Diffraction Analysis

The following protocol outlines the key steps for determining the crystal structure of a synthesized pyrazole derivative.

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer (e.g., Bruker D8 Quest) equipped with a detector (e.g., PHOTON II).[7] Collect diffraction data at a controlled temperature (e.g., 172 K) using a radiation source such as Mo-Kα (λ = 0.71073 Å).[7]

  • Structure Solution and Refinement: Process the collected data using appropriate software (e.g., APEX3 suite).[7] Solve the crystal structure using methods like intrinsic phasing (e.g., with SHELXT) and refine it using software such as Olex2.[7]

  • Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. Hirshfeld surface analysis can be employed to investigate intermolecular contacts.[1]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of pyrazole derivatives.

G Experimental Workflow for X-ray Crystallography of Pyrazole Derivatives cluster_synthesis Synthesis and Purification cluster_crystallography X-ray Crystallography Synthesis Synthesis of Pyrazole Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization CrystalGrowth Single Crystal Growth Characterization->CrystalGrowth Proceed if pure DataCollection X-ray Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution and Refinement DataCollection->StructureSolution DataAnalysis Crystallographic Data Analysis StructureSolution->DataAnalysis SAR Structure-Activity Relationship Studies DataAnalysis->SAR Inform

Caption: A flowchart illustrating the key stages from synthesis to structural analysis of pyrazole derivatives.

References

Unveiling the Potency of Pyrazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of various pyrazole-based inhibitors in kinase assays. Supported by experimental data, this analysis delves into their inhibitory activities, outlines detailed experimental methodologies, and visualizes key cellular pathways and workflows to provide a comprehensive resource for advancing kinase inhibitor research.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of kinase inhibitors that have shown significant promise in treating a range of diseases, including cancer and inflammatory disorders.[1][2][3][4][5] Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a common factor in many pathological conditions.[6] Pyrazole-containing compounds have demonstrated considerable potential in targeting a wide array of kinases, making them a focal point of intensive research and development.[4][6]

Quantitative Comparison of Inhibitor Efficacy

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various kinases. This data is vital for structure-activity relationship (SAR) studies and for the prioritization of lead compounds for further development.

CompoundTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
AfuresertibAkt10.08 (Ki)HCT116 (colon)0.95[4][6]
Compound 2Akt11.3HCT116 (colon)0.95[4]
Compound 3ALK2.9-27 (cellular)[6]
RuxolitinibJAK1~3--[7]
RuxolitinibJAK2~3--[7]
Compound 6Aurora A160HCT116 (colon)0.39[4][6]
Compound 6Aurora A160MCF-7 (breast)0.46[4][6]
N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamideJNK37--[8]
Staurosporine (Reference)JNK350--[8]
Compound 17Chk217.9--[4]
Compound 18Chk241.64HepG2, HeLa, MCF72-digit µM[4]
Compound 22CDK224--[4]
Compound 22CDK523--[4]
Compound 24CDK12380HepG2, Huh7, SNU-475, HCT116, UO-310.05, 0.065, 1.93, 1.68, 1.85[4]
Compound 25CDK11520HepG2, Huh7, SNU-475, HCT116, UO-310.028, 1.83, 1.70, 0.035, 2.24[4]
1bHaspin57--[9]
1cHaspin66--[9]
15iTBK18.5--[10]
15tTBK10.8--[10]
15yTBK10.2A172, U87MG, A375, A2058, Panc0504Micromolar range[10]

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Understanding the cellular pathways that pyrazole inhibitors modulate is critical for designing experiments and interpreting results. These compounds have been successfully developed to target several key kinase families, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[11]

CDK_Pathway cluster_Rb Rb-E2F Complex Mitogenic Signals Mitogenic Signals Cyclin D / CDK4/6 Cyclin D / CDK4/6 Mitogenic Signals->Cyclin D / CDK4/6 p-Rb p-Rb Cyclin D / CDK4/6->p-Rb phosphorylates Rb Rb E2F E2F Rb->E2F sequesters G1/S Phase Gene Transcription G1/S Phase Gene Transcription E2F->G1/S Phase Gene Transcription activates Cyclin E / CDK2 Cyclin E / CDK2 G1/S Phase Gene Transcription->Cyclin E / CDK2 S Phase S Phase Cyclin E / CDK2->S Phase initiates Pyrazole CDK Inhibitor Pyrazole CDK Inhibitor Pyrazole CDK Inhibitor->Cyclin D / CDK4/6 inhibits Pyrazole CDK Inhibitor->Cyclin E / CDK2 inhibits JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates p-STAT p-STAT Dimerized p-STAT Dimerized p-STAT p-STAT->Dimerized p-STAT dimerizes Nucleus Nucleus Dimerized p-STAT->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription regulates Pyrazole JAK Inhibitor Pyrazole JAK Inhibitor Pyrazole JAK Inhibitor->JAK inhibits Workflow A In Vitro Kinase Assay B Determine IC50 A->B C Cellular Proliferation/ Cytotoxicity Assay B->C D Determine GI50/IC50 C->D E Western Blot for Phospho-protein Levels D->E F Confirm On-Target Activity? E->F G Cell Cycle Analysis F->G Yes H Apoptosis Assay F->H Yes J Lead Optimization F->J No I Further Mechanistic Studies G->I H->I

References

Safety Operating Guide

Proper Disposal of 4-bromo-1-methyl-1H-pyrazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 4-bromo-1-methyl-1H-pyrazole, a halogenated organic compound.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers before handling. The primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage: Can cause serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical goggles or a face shield.[1][2]

  • Hand Protection: Protective gloves.[1][2]

  • Skin and Body Protection: Wear suitable protective clothing.[1][2]

  • Respiratory Protection: In case of inadequate ventilation, wear a suitable respirator.[1]

Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the area and ensure adequate ventilation.[2][3]

  • Containment: Stop the leak if it is safe to do so.[1] Prevent the chemical from entering drains or public waters.[1][2]

  • Cleanup: For solid materials, sweep or shovel the spill into an appropriate container for disposal, minimizing dust generation.[1]

  • Personal Protection: Only qualified personnel equipped with suitable protective equipment should intervene in a spill.[1]

Step-by-Step Disposal Protocol

As a brominated organic compound, this compound is classified as a halogenated organic waste.[4] This classification dictates the specific disposal pathway.

  • Waste Segregation: It is critical to segregate halogenated organic wastes from non-halogenated organic wastes and aqueous solutions to ensure proper treatment and to keep disposal costs down.[5] Do not mix this compound with acids, bases, or strong oxidizing agents.[5][6]

  • Container Selection: Use a designated, properly labeled hazardous waste container for halogenated organic compounds.[4][7] The container must be in good condition, compatible with the chemical, and have a tightly sealing cap.[7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[5][7] Do not use abbreviations or chemical formulas.[7] A list of all chemicals in the container must be maintained.[4][7]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][7] Keep the container closed at all times except when adding waste.[5][7]

  • Final Disposal: The ultimate disposal of this compound should be conducted by a licensed and approved waste disposal plant.[2][6][8][9] The recommended method of disposal is incineration in a facility equipped with an afterburner and a flue gas scrubber.[1] Always follow local, regional, and national hazardous waste regulations.[6]

Physicochemical Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 15803-02-8
Molecular Formula C₄H₅BrN₂
Molecular Weight 161.00 g/mol
Form Liquid
Boiling Point 185-188 °C at 760 mmHg
Density 1.558 g/mL at 25 °C
Refractive Index n20/D 1.531
Flash Point 93.3 °C (199.9 °F)

(Source: Sigma-Aldrich[10])

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Workflow for the Disposal of this compound cluster_prep Preparation and Handling cluster_disposal Waste Characterization and Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill spill_proc Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain 3. Clean and Collect spill->spill_proc Yes waste_char Characterize Waste: Halogenated Organic Compound spill->waste_char No spill_proc->waste_char segregate Segregate from: - Non-halogenated organics - Aqueous waste - Incompatible materials waste_char->segregate container Select & Label Container: - 'Hazardous Waste' - 'this compound' - Compatible, sealed container segregate->container storage Store Safely: - Cool, dry, well-ventilated area - Away from incompatibles container->storage final_disp Final Disposal: Arrange pickup by licensed hazardous waste contractor storage->final_disp incineration Recommended Treatment: High-temperature Incineration final_disp->incineration end End: Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-bromo-1-methyl-1H-pyrazole

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure and risk.

Quantitative Safety and Physical Data
ParameterValueReference
Physical State Liquid[1]
Appearance Colorless to pale yellow[1]
Melting Point 16°C[1]
Boiling Point 185-188 °C at 760 mmHg[2]
Density 1.558 g/mL at 25 °C[2]
Flash Point 93.3 °C[2]
Hazards Causes skin irritation, serious eye damage, and may cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.

  • Primary Engineering Control: Fume Hood All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Eye and Face Protection

    • Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[6]

    • Recommended: A face shield must be worn over goggles during procedures with a high risk of splashing or energetic reactions.[3][6]

  • Hand Protection

    • Required: Chemical-resistant gloves are essential.[1] Given the nature of the compound, nitrile or neoprene gloves are recommended.[7]

    • Best Practice: Double gloving is advised to provide an additional layer of protection.[5] Contaminated outer gloves should be removed and disposed of immediately.[8]

  • Body Protection

    • A flame-resistant lab coat is required.[6]

    • Protective clothing should be worn to prevent skin contact.[1][3]

    • Ensure that legs and feet are fully covered. Open-toed shoes are strictly prohibited in the laboratory.[6]

  • Respiratory Protection

    • Work should be performed in a well-ventilated area, preferably a chemical fume hood.[1][9]

    • If a fume hood is not available or ventilation is inadequate, a respirator with a suitable filter (e.g., type ABEK as per EN14387) must be used.[2]

Operational Plan: Step-by-Step Handling Procedure

Follow this procedural guidance for all operations involving this compound.

1. Preparation and Pre-Handling Check:

  • Ensure a certified chemical fume hood is operational.
  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[9]
  • Assemble all necessary materials and equipment before starting the procedure.
  • Don all required PPE as specified above.

2. Handling the Compound:

  • Conduct all transfers and manipulations of the chemical inside the fume hood.[5]
  • Avoid all direct contact with the skin and eyes.[1][3]
  • Avoid breathing any vapors or mists.[1][9]
  • Use non-sparking tools to prevent ignition from electrostatic discharge.[1]
  • Keep the container tightly closed when not in use.[1][9]

3. Post-Handling and Clean-up:

  • Upon completion of work, decontaminate the work area.
  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][9]
  • Carefully remove PPE, avoiding self-contamination.
  • Contaminated clothing should be removed and washed before reuse.[1]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

    • The container must be suitable for halogenated organic compounds.

  • Disposal Method:

    • Do not discharge any amount of this chemical into sewer systems or drains.[1]

    • Dispose of the contents and the container through an approved and licensed waste disposal facility.[9]

    • Controlled incineration with a flue gas scrubber is a possible disposal method for combustible packaging materials.[1]

    • Always follow all applicable local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Safe Handling

The diagram below illustrates the required step-by-step process for safely handling this compound from initial preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Clean-up & Decontamination cluster_disposal 4. Waste Management prep1 Verify Fume Hood & Safety Showers prep2 Assemble Materials prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Transfer/Weigh Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Securely Close Container handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Wash Hands & Exposed Skin clean1->clean2 clean3 Remove PPE Carefully clean2->clean3 disp1 Collect Waste in Labeled Container clean3->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-1-methyl-1H-pyrazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。